molecular formula C10H14O2 B3040569 4-Ethoxy-3,5-dimethylphenol CAS No. 217448-96-9

4-Ethoxy-3,5-dimethylphenol

Cat. No.: B3040569
CAS No.: 217448-96-9
M. Wt: 166.22 g/mol
InChI Key: WHXFHNGZZKZOKV-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-dimethylphenol is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethoxy-3,5-dimethylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-3,5-dimethylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-3,5-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-4-12-10-7(2)5-9(11)6-8(10)3/h5-6,11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXFHNGZZKZOKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical and chemical properties of 4-Ethoxy-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical and chemical properties, synthesis, and applications of 4-Ethoxy-3,5-dimethylphenol.

Content Type: Technical Whitepaper Subject: Chemical Identity, Synthesis, and Physicochemical Characterization Target Audience: Medicinal Chemists, Process Engineers, and Materials Scientists

Executive Summary

4-Ethoxy-3,5-dimethylphenol (CAS: 217448-96-9) is a specialized phenolic intermediate characterized by a sterically hindered ether functionality.[1][2][3] Unlike simple alkylphenols, the specific arrangement of the ethoxy group flanked by two methyl groups confers unique electronic and steric properties. It serves as a critical scaffold in the synthesis of regenerable radical-trapping antioxidants , specifically selenium- and sulfur-containing analogs of


-tocopherol (Vitamin E). Its structural integrity allows it to function as a robust precursor for lipophilic antioxidants used in stabilizing polymers and biological systems against oxidative stress.

Chemical Identity & Structural Analysis

The molecule consists of a phenol core substituted with two methyl groups at the meta positions (relative to the hydroxyl) and an ethoxy group at the para position. This substitution pattern creates a "hindered ether" motif, which is chemically distinct from its isomer, 4-ethoxy-2,6-dimethylphenol.

Property Data
IUPAC Name 4-Ethoxy-3,5-dimethylphenol
Common Synonyms 4-Ethoxy-3,5-xylenol; Hydroquinone 2,6-dimethyl-4-ethyl ether
CAS Number 217448-96-9
Molecular Formula

Molecular Weight 166.22 g/mol
SMILES CCOc1c(C)cc(O)cc1C
InChI Key WHXFHNGZZKZOKV-UHFFFAOYSA-N
Structural Significance
  • Steric Hindrance: The ethoxy group at position 4 is flanked by methyl groups at positions 3 and 5. This steric crowding protects the ether linkage from facile hydrolysis or metabolic dealkylation compared to unhindered analogs.

  • Electronic Effect: The electron-donating ethoxy and methyl groups increase the electron density of the aromatic ring, raising the HOMO energy. This makes the phenolic hydroxyl group (position 1) a potent hydrogen atom donor (HAT), essential for its antioxidant activity.

Physical Properties Profile

The following data summarizes the physicochemical characteristics critical for handling and formulation.

Property Value / Description Method/Source
Physical State Solid (Crystalline needles)Visual Inspection
Melting Point 64 – 67 °CExperimental [1]
Boiling Point 121 °C (at 10 hPa)Vacuum Distillation [1]
Solubility (Water) Low (< 1 mg/mL)Predicted (LogP based)
Solubility (Organic) Soluble in EtOH, DMSO,

, Ethyl Acetate
Polarity matching
pKa (Predicted) ~10.5Hammett Equation
LogP (Octanol/Water) 2.8 – 3.2Predicted
Appearance Colorless to off-white solid[1]

Synthesis & Manufacturing Protocols

Synthesizing 4-Ethoxy-3,5-dimethylphenol requires controlling regioselectivity to ensure the ethoxy group is installed at the hindered position (between the methyls). Direct alkylation of 2,6-dimethylhydroquinone often yields the unhindered isomer (4-ethoxy-2,6-dimethylphenol). Therefore, a de novo construction or a diazo-mediated route is preferred for high purity.

Protocol A: Diazo-Etherification Route (High Specificity)

This route utilizes the directing power of the nitrogen functionality to install the ethoxy group precisely at the hindered position.

Reagents: 3,5-Dimethylphenol,


, 

, Ethanol,

,

.
  • Nitration: Nitration of 3,5-dimethylphenol yields 4-nitro-3,5-dimethylphenol . The nitro group enters the para position due to the directing effects of the hydroxyl group and the steric allowance between the methyls.

  • Reduction: Catalytic hydrogenation (

    
    ) converts the nitro group to an amine, yielding 4-amino-3,5-dimethylphenol .
    
  • Diazotization & Etherification:

    • The amine is diazotized with

      
       at 0°C to form the diazonium salt.
      
    • Critical Step: The diazonium salt is decomposed in boiling absolute ethanol . The loss of

      
       generates a carbocation (or radical equivalent) at the hindered position, which is immediately trapped by ethanol to form the ethyl ether.
      
Protocol B: Regioselective Alkylation (Industrial)

Starting from 2,6-dimethyl-p-benzoquinone :

  • Reduction: Reduction with sodium dithionite yields 2,6-dimethylhydroquinone .

  • Selective Alkylation: Reaction with ethyl bromide (

    
    ) and a mild base (
    
    
    
    ) in a polar aprotic solvent.
    • Note: This method produces a mixture. The unhindered hydroxyl (position 4) reacts faster. To obtain the target (hindered ether), one must separate the minor isomer or use protecting group chemistry (e.g., acetylating the unhindered OH first).

Synthesis Diagram (DOT)

SynthesisPathway cluster_legend Reaction Phase Start 3,5-Dimethylphenol Nitro 4-Nitro-3,5-dimethylphenol Start->Nitro HNO3 / H2SO4 (Nitration) Amino 4-Amino-3,5-dimethylphenol Nitro->Amino H2, Pd/C (Reduction) Diazo Diazonium Intermediate Amino->Diazo NaNO2, H2SO4 0°C Target 4-Ethoxy-3,5-dimethylphenol Diazo->Target EtOH, Reflux (-N2)

Caption: Figure 1. Regioselective synthesis pathway via diazonium intermediate to ensure correct ether placement.

Analytical Characterization

Validating the identity of 4-Ethoxy-3,5-dimethylphenol requires distinguishing it from its isomer (4-ethoxy-2,6-dimethylphenol).

Nuclear Magnetic Resonance ( -NMR)

The symmetry of the molecule simplifies the spectrum.

  • Solvent:

    
    
    
  • 
     6.50 ppm (s, 2H):  Aromatic protons at positions 2 and 6. These are equivalent due to the plane of symmetry.
    
  • 
     4.50 ppm (s, 1H):  Phenolic hydroxyl proton (
    
    
    
    exchangeable).
  • 
     3.75 ppm (q, J=7 Hz, 2H):  Methylene protons of the ethoxy group (
    
    
    
    ).
  • 
     2.20 ppm (s, 6H):  Methyl protons at positions 3 and 5.
    
  • 
     1.35 ppm (t, J=7 Hz, 3H):  Methyl protons of the ethoxy group (
    
    
    
    ).

Differentiation Note: In the isomer (4-ethoxy-2,6-dimethylphenol), the aromatic protons would likely appear slightly upfield, and the coupling patterns would remain similar, but the chemical shift of the methyls would differ due to their proximity to the OH vs OEt group.

Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  m/z 166.
    
  • Fragmentation:

    • Loss of Ethyl group (

      
      ): m/z 137 (Base peak, formation of quinoid ion).
      
    • Loss of Methyl (

      
      ): m/z 151.
      

Applications & Reactivity

Precursor for Vitamin E Analogs

The primary research application of this compound is as a building block for organochalcogen antioxidants .

  • Mechanism: The compound is reacted with reagents like selenium dioxide or diselenides to introduce selenium/sulfur functionalities.[4][5]

  • Outcome: These derivatives (e.g., 2-dodecylselenomethyl-5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran) mimic

    
    -tocopherol but possess the ability to be regenerated by thiols (like glutathione) in vivo, extending their antioxidant lifespan [2].
    
Antioxidant Activity

Even without modification, 4-Ethoxy-3,5-dimethylphenol acts as a chain-breaking antioxidant.

  • HAT Mechanism: The phenolic hydrogen is abstracted by peroxyl radicals (

    
    ).
    
  • Stability: The resulting phenoxyl radical is stabilized by the electron-donating ethoxy group and the steric bulk of the ortho-methyls (relative to the ethoxy) and meta-methyls (relative to the radical), preventing rapid coupling or degradation.

Handling & Safety (GHS)

Signal Word: WARNING

Hazard Class Code Statement
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage/Irritation H319Causes serious eye irritation.
STOT - Single Exposure H335May cause respiratory irritation.

Storage Protocol:

  • Store in a cool, dry place (< 25°C).

  • Keep container tightly closed to prevent oxidation (though the compound is relatively stable, phenols can darken over time).

  • Protect from light.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Ethoxy-3,5-dimethylphenol. Product No. 217448-96-9.[1][2][3][6][7][8]

  • Yagunov, S. E., et al. (2018).[4][5][9] "Synthesis and antioxidant activity of 2-dodecylthiomethyl- and 2-dodecylselenomethyl-5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofurans." Russian Chemical Bulletin, 67(8), 1493-1500.

  • PubChem. (2025). Compound Summary: 3,5-Dimethylphenol derivatives. National Library of Medicine.

Sources

Technical Guide: Solubility Profile & Characterization of 4-Ethoxy-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility behavior of 4-Ethoxy-3,5-dimethylphenol , a specialized phenolic ether often utilized as a fine chemical intermediate. Unlike commoditized solvents, specific solubility datasets for this compound are frequently proprietary. Therefore, this guide synthesizes Structure-Property Relationships (SPR) derived from its core substructures (3,5-xylenol and 4-ethoxyphenol) to establish a predictive solubility landscape.

We provide a theoretical solubility profile, mechanistic insights into solvent-solute interactions, and a rigorous, self-validating experimental protocol for researchers requiring precise saturation limits for formulation or synthesis optimization.

Physicochemical Profile & Structural Basis

To understand the solubility of 4-Ethoxy-3,5-dimethylphenol, we must deconstruct its molecular architecture. The molecule represents a "tug-of-war" between a singular hydrophilic anchor and a dominant lipophilic scaffold.

Structural Components[1][2][3][4][5]
  • Phenolic Hydroxyl (-OH): The sole Hydrogen Bond Donor (HBD). It provides weak water interaction but strong affinity for polar organic solvents (alcohols, esters).

  • 3,5-Dimethyl Grouping: Steric bulk at the meta positions increases lipophilicity (LogP contribution ~ +1.0 vs. phenol) and disrupts crystal lattice packing, potentially lowering the melting point compared to non-methylated analogs.

  • 4-Ethoxy Group: An ether linkage at the para position. While the oxygen can act as a weak Hydrogen Bond Acceptor (HBA), the ethyl chain adds significant hydrophobicity.

Predicted Properties (Based on Analogs)
PropertyValue (Predicted/Analog)Reference Anchor
LogP (Octanol/Water) ~2.8 – 3.2Higher than 4-Ethoxyphenol (1.81) [1]; similar to PCMX (3.[1]27) [2].[2]
pKa ~10.2 – 10.5Similar to 3,5-Dimethylphenol (10.[3]25) [3].[4] Weakly acidic.[3]
Water Solubility < 1.0 g/L (Very Low)Driven by the hydrophobic xylenol core.
Melting Point Solid (Est. 60-80°C)3,5-Dimethylphenol melts at ~63°C [3].

Solubility Landscape: Organic Solvents vs. Water[4]

The following table categorizes the expected solubility performance based on dielectric constants and Hansen Solubility Parameters (HSP).

Comparative Solubility Table
Solvent ClassRepresentative SolventSolubility RatingMechanistic Rationale
Aqueous Water (pH 7)Insoluble / Trace The hydrophobic alkyl/ethoxy burden overwhelms the single -OH group.
Aqueous (Alkaline) 0.1M NaOHSoluble Deprotonation of the phenol (pKa ~10.2) forms the phenolate anion, drastically increasing solubility.
Polar Protic Ethanol, MethanolHigh Perfect match: Solvent accepts H-bond from phenol; alkyl chains interact via Van der Waals forces.
Polar Aprotic DMSO, DMFVery High Strong dipole interactions disrupt the crystal lattice; DMSO oxygen accepts phenolic proton strongly.
Chlorinated Dichloromethane (DCM)High Excellent solvation of the aromatic ring and ether tail.
Non-Polar Hexane, HeptaneModerate Soluble due to lipophilic methyl/ethyl groups, but limited by the polarity of the -OH head.
Mechanistic Interaction Diagram

The following diagram illustrates the competing forces dictating solubility in different media.

SolubilityMechanism Compound 4-Ethoxy-3,5-dimethylphenol Water Water (H2O) High Polarity Compound->Water Hydrophobic Effect (Repulsion) Ethanol Ethanol (EtOH) Amphiphilic Compound->Ethanol H-Bonding + Van der Waals Hexane Hexane Non-Polar Compound->Hexane Lipophilic Interaction (Methyl/Ethoxy groups) NaOH Alkaline Water (pH > 11) Ionization Compound->NaOH Deprotonation -> Salt Formation (High Solubility)

Figure 1: Mechanistic interaction map showing the dominant forces between 4-Ethoxy-3,5-dimethylphenol and various solvent classes.

Experimental Protocol: Determination of Saturation Solubility

Since specific literature values for CAS 217448-96-9 are scarce, researchers must generate their own saturation curves. The following protocol is designed for high reproducibility and self-validation .

Method: Shake-Flask Saturation with HPLC Quantification

Objective: Determine the thermodynamic solubility of 4-Ethoxy-3,5-dimethylphenol in a target solvent at 25°C.

Phase 1: Preparation
  • Excess Addition: Add the compound to the solvent until a visible solid precipitate persists (supersaturation).

  • Equilibration: Agitate the suspension at a controlled temperature (25°C ± 0.1°C) for 24–48 hours.

    • Why? This ensures the system reaches thermodynamic equilibrium, not just kinetic dissolution.

Phase 2: Sampling & Filtration
  • Sedimentation: Allow the flask to stand for 1 hour to let solids settle.

  • Filtration: Filter the supernatant using a PVDF or PTFE syringe filter (0.45 µm) .

    • Critical: Discard the first 1 mL of filtrate to account for filter adsorption (saturating the filter membrane).

Phase 3: Quantification (HPLC-UV)[5]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Phosphoric Acid) [60:40 v/v].

  • Detection: UV at 280 nm (characteristic phenol absorption).

  • Flow Rate: 1.0 mL/min.

Workflow Diagram

SolubilityProtocol Start Start: Solid Compound Mix Add to Solvent (Excess Solid) Start->Mix Shake Agitate 24-48h @ 25°C Mix->Shake Filter Filter (0.45 µm PTFE) Discard first 1 mL Shake->Filter Dilute Dilute into Mobile Phase (Stop Precipitation) Filter->Dilute HPLC HPLC-UV Analysis (280 nm) Dilute->HPLC

Figure 2: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask method.

Application Context & Formulation Strategy

Co-Solvency Approaches

For aqueous formulations (e.g., agrochemical sprays or topical antiseptics), water solubility is the limiting factor.

  • Strategy: Use a co-solvent system .

  • Recommendation: Pre-dissolve the compound in Propylene Glycol or PEG-400 (Polyethylene Glycol). These solvents bridge the gap, solubilizing the phenolic ether while remaining water-miscible.

pH Adjustment
  • Mechanism: The phenolic proton is weakly acidic (pKa ~10.2).

  • Action: Adjusting formulation pH to >11 will convert the phenol to its phenolate salt, increasing water solubility by orders of magnitude.

  • Caution: High pH may compromise chemical stability (oxidation risk) or compatibility with other ingredients.

Emulsification

If the compound is used as an oil-soluble preservative or active:

  • Dissolve in the oil phase (e.g., Caprylic/Capric Triglyceride).

  • The 4-ethoxy and methyl groups ensure excellent compatibility with lipid phases, making it stable in O/W (Oil-in-Water) emulsions.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12150, 4-Ethoxyphenol. Retrieved from [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2723, Chloroxylenol (PCMX). Retrieved from [Link]

  • FooDB (2026). Compound Summary: 3,5-Dimethylphenol.[3][6][7] Retrieved from [Link]

Sources

Technical Guide: Safety, Toxicity, and Handling of 4-Ethoxy-3,5-dimethylphenol

[1]

Executive Summary

4-Ethoxy-3,5-dimethylphenol is a specialized phenolic ether primarily utilized as a scaffold in the synthesis of regenerable antioxidants and Vitamin E analogs (tocopherol mimics).[1] Unlike sterically hindered phenols (e.g., BHT, 2,6-di-tert-butylphenol) which are relatively benign, the 3,5-dimethyl substitution pattern leaves the phenolic hydroxyl group unshielded, while the 4-ethoxy group modulates lipophilicity and redox potential.[1]

Critical Safety Designation: Due to the meta-substitution of methyl groups and the unhindered hydroxyl moiety, this compound must be handled as a Corrosive/Toxic Phenolic . It poses risks of severe skin irritation, ocular damage, and systemic toxicity via uncoupling of oxidative phosphorylation if absorbed.

Chemical Identity & Physicochemical Properties[1][2][3]

PropertySpecification
Chemical Name 4-Ethoxy-3,5-dimethylphenol
CAS Number 217448-96-9
Molecular Formula C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in ethanol, DMSO, ethyl acetate; sparingly soluble in water.[1][2]
Structural Class Alkoxyphenol / Meta-xylenol derivative
Key Reactivity Susceptible to O-dealkylation; Redox-active precursor to quinones.[1]

Hazard Identification (GHS Classification)

Note: As a specialized research chemical, a harmonized GHS dataset is often absent. The following classification is derived from SAR analysis of the parent compound (3,5-dimethylphenol) and the functional derivative (4-ethoxyphenol).

Signal Word: DANGER

Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) Cat 3/4H301/H302 Toxic/Harmful if swallowed.[1]
Skin Corrosion/Irritation Cat 1B/2H314/H315 Causes severe skin burns or skin irritation.[1]*
Serious Eye Damage Cat 1H318 Causes serious eye damage.[1][3][4][5][6]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[1]
Aquatic Toxicity Cat 2H411 Toxic to aquatic life with long-lasting effects.[1][3][5]

*Precautionary Principle: 3,5-xylenol is corrosive (Cat 1B).[1] The 4-ethoxy group increases electron density, potentially reducing acidity, but the unhindered OH remains active. Treat as Corrosive until proven otherwise.[1]

Hazard Decision Logic (SAR Analysis)[1]

HazardLogicStart4-Ethoxy-3,5-dimethylphenolCoreParent: 3,5-Dimethylphenol(Corrosive/Toxic)Start->CoreScaffold AnalysisModModification: 4-Ethoxy Group(Electron Donor)Core->ModSubstituent EffectResultPredicted Hazard:Irritant to CorrosiveSystemic ToxicityMod->ResultMitigates AcidityRetains Redox Activity

Figure 1: Structure-Activity Relationship (SAR) logic used to determine the precautionary hazard profile.

Toxicological Profile & Mechanism[1][8]

Mechanism of Action

The toxicity of 4-Ethoxy-3,5-dimethylphenol is driven by two primary mechanisms:[1]

  • Membrane Disruption (Local): The unhindered phenolic hydroxyl group can donate protons, disrupting cell membrane integrity and causing protein denaturation (chemical burns).

  • Metabolic Activation (Systemic): Upon ingestion or absorption, the ethoxy group undergoes O-dealkylation (via Cytochrome P450), yielding 2,6-dimethylhydroquinone . This metabolite is redox-active and can cycle to 2,6-dimethyl-1,4-benzoquinone , generating Reactive Oxygen Species (ROS) and depleting cellular glutathione.[1]

Metabolic Pathway Diagram[1]

MetabolismParent4-Ethoxy-3,5-dimethylphenol(Lipophilic, Absorbed)Step1CYP450 O-DealkylationParent->Step1Metabolite12,6-Dimethylhydroquinone(Redox Active)Step1->Metabolite1Step2Auto-oxidation / ROS GenerationMetabolite1->Step2Toxicant2,6-Dimethyl-1,4-benzoquinone(Electrophile / Protein Adducts)Step2->ToxicantDepletes GSH

Figure 2: Predicted metabolic activation pathway leading to quinone toxicity.[1]

Specific Target Organ Toxicity (STOT)[1]
  • Respiratory: Inhalation of dust causes severe irritation to the upper respiratory tract (chemical pneumonitis risk).[1]

  • Dermal: Potential for rapid absorption.[1] Phenolic compounds can cause local anesthesia (numbing), masking the pain of a chemical burn until damage is deep.

  • Systemic: High doses may induce tremors, ataxia, and hemolytic anemia (characteristic of quinone-forming phenols).

Experimental Protocols & Handling

Engineering Controls & PPE[1]
  • Ventilation: All handling must occur within a certified chemical fume hood.[1]

  • Gloves: Do NOT use latex.[1] Use Nitrile (minimum 0.11mm) for splash protection.[1] For prolonged handling, use Silver Shield/4H or Viton gloves, as phenols can permeate standard nitrile over time.

  • Eye Protection: Chemical splash goggles + Face shield (if working with powders or large quantities).[1]

Emergency Response Protocol (The "PEG" Method)

Water alone is often ineffective for washing phenols off the skin due to their low solubility. Polyethylene Glycol (PEG) is the gold standard.[1]

EmergencyResponseExposureSkin Exposure DetectedStep11. Do NOT Rinse with Water Initially(Spreads chemical)Exposure->Step1Step22. Apply PEG 300 or PEG 400(Solubilizes Phenol)Step1->Step2Step33. Wipe & Repeat(Until odor/irritation ceases)Step2->Step3Step44. Final Rinse with WaterStep3->Step4Medical5. Seek Medical AttentionStep4->Medical

Figure 3: Phenol-specific emergency decontamination workflow.[1]

Synthesis & Purification Note

When using this compound as an intermediate (e.g., for Vitamin E analogs):

  • Solvent Selection: Avoid chlorinated solvents if possible; ethyl acetate is a safer alternative for extraction.[1]

  • Quenching: Quench reactions containing this phenol with saturated Sodium Bicarbonate (

    
    ) rather than strong bases, which can form the phenolate anion and increase water solubility/runoff issues.
    

Environmental Impact

  • Aquatic Toxicity: Phenolic ethers are generally toxic to aquatic life (LC50 < 10 mg/L estimated).[1]

  • Disposal: Do not release into drains. Collect as hazardous organic waste.[1] Incineration is the preferred method of disposal (requires scrubber for complete combustion).

References

  • Sigma-Aldrich. (2024).[1] Product Specification: 4-Ethoxy-3,5-dimethylphenol (CAS 217448-96-9).[1][7][8][9] Retrieved from [1]

  • Yagunov, S. E., et al. (2018). New sulfur- and selenium-containing analogs of α-tocopherol... synthesized from 4-ethoxy-3,5-dimethylphenol.[1][2][10][11][12] Russian Chemical Bulletin.[1] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for 3,5-Dimethylphenol (Parent Analog).[1] Retrieved from [1]

  • European Chemicals Agency (ECHA). (2024).[1][13] C&L Inventory: 4-Ethoxyphenol (Functional Analog).[1] Retrieved from [1]

  • Fisher Scientific. (2024).[1] Safety Data Sheet: Phenolic Compounds General Guidelines. Retrieved from [1]

Technical Guide: 4-Ethoxy-3,5-dimethylphenol as a Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Biological Activities of 4-Ethoxy-3,5-dimethylphenol Derivatives Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

4-Ethoxy-3,5-dimethylphenol (CAS: 217448-96-9) represents a specialized phenolic scaffold characterized by steric hindrance and electron-donating substitution. While often categorized as a fine chemical intermediate, its structural homology to


-tocopherol (Vitamin E)  and butylated hydroxytoluene (BHT)  positions it as a critical precursor for high-potency antioxidants and antimicrobial agents.

This guide analyzes the biological potential of this compound and its derivatives, focusing on two primary axes: regenerable radical-trapping antioxidant activity and biofilm-inhibiting antimicrobial efficacy . We explore the mechanistic basis for its activity, driven by the stability of the phenoxyl radical, and provide validated protocols for assessing its therapeutic utility.

Chemical Basis of Bioactivity

The biological activity of 4-Ethoxy-3,5-dimethylphenol is dictated by its electronic and steric environment. Understanding these properties is essential for rational drug design.

Structural Analysis & SAR Logic
  • Steric Hindrance (3,5-Dimethyl): The two methyl groups at the ortho positions provide steric protection to the phenolic hydroxyl group. This hindrance prevents rapid consumption by non-radical species while allowing interaction with smaller, highly reactive peroxyl radicals (

    
    ).
    
  • Electronic Effect (4-Ethoxy): The ethoxy group at the para position is a strong electron-donating group (EDG). It increases the electron density of the aromatic ring, significantly stabilizing the resulting phenoxyl radical via resonance.

  • Lipophilicity (LogP): The ethyl ether moiety enhances lipophilicity compared to methoxy analogs, facilitating better penetration through lipid bilayers—a critical factor for preventing lipid peroxidation in cell membranes.

The "Regenerable" Antioxidant Mechanism

Unlike "suicidal" antioxidants that are consumed upon reaction, derivatives of 4-Ethoxy-3,5-dimethylphenol (specifically organochalcogen analogs) can participate in a catalytic cycle.

  • Radical Trapping: The phenol donates a hydrogen atom (HAT mechanism) to a peroxyl radical (

    
    ), becoming a stable phenoxyl radical.
    
  • Regeneration: In the presence of physiological thiols (e.g., Glutathione, N-acetylcysteine), the phenoxyl radical is reduced back to the active phenol, allowing a single molecule to quench multiple radicals.

Biological Activity Profile

Potent Antioxidant Activity (Vitamin E Mimics)

Research indicates that 4-Ethoxy-3,5-dimethylphenol is a key precursor for synthesizing benzofuran-based tocopherol analogs .

  • Mechanism: Chain-breaking inhibition of lipid peroxidation.[1]

  • Efficacy: Selenium and tellurium-containing derivatives synthesized from this scaffold have demonstrated radical-trapping rate constants (

    
    ) exceeding 
    
    
    
    , outperforming natural
    
    
    -tocopherol in styrene oxidation models.[1]
  • Application: Neuroprotection (oxidative stress mitigation) and stabilization of lipid-based drug formulations.

Antimicrobial & Anti-Biofilm Properties

Phenolic lipids are known membrane disruptors. 4-Ethoxy-3,5-dimethylphenol derivatives exhibit specific activity against resistant bacterial strains.

  • Target Organisms: Bacillus subtilis (Gram-positive) and Pseudomonas aeruginosa (Gram-negative).

  • Mode of Action:

    • Membrane Permeabilization: The lipophilic core inserts into the bacterial cell membrane, disrupting the proton motive force.

    • Biofilm Inhibition: Organochalcogen derivatives have been shown to inhibit biofilm formation, likely by interfering with quorum sensing pathways (LasR/TsaA protein interactions).

Enzyme Inhibition (Tyrosinase)

Certain chalcone derivatives linked to this phenolic core show inhibitory activity against tyrosinase (


). This suggests potential applications in:
  • Dermatology: Treatment of hyperpigmentation.

  • Food Science: Prevention of enzymatic browning.

Visualization: Synthesis & Mechanism

The following diagram illustrates the strategic conversion of 4-Ethoxy-3,5-dimethylphenol into bioactive benzofuran antioxidants and the catalytic cycle of radical scavenging.

Bioactivity_Pathway Start 4-Ethoxy-3,5-dimethylphenol (Scaffold) Intermediate 2-Allyl Intermediate (Claisen Rearrangement) Start->Intermediate Allylation Benzofuran Dihydrobenzofuran Derivative (Vitamin E Analog) Intermediate->Benzofuran Cyclization Radical Phenoxyl Radical (Stable) Benzofuran->Radical H-Atom Transfer (HAT) Radical->Benzofuran Regeneration by Thiol ROO Peroxyl Radical (ROO•) ROO->Benzofuran Oxidative Attack GSH Thiol Co-antioxidant (GSH/NAC)

Caption: Synthesis of Vitamin E analogs from 4-Ethoxy-3,5-dimethylphenol and the catalytic antioxidant cycle.

Experimental Protocols

To validate the biological activity of derivatives based on this scaffold, the following standardized protocols are recommended.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant)

This assay measures the ability of the compound to act as a hydrogen donor.

  • Preparation: Dissolve the test compound (4-Ethoxy-3,5-dimethylphenol derivative) in methanol to create a stock solution (

    
    ). Prepare serial dilutions (
    
    
    
    ).
  • Reaction: Mix

    
     of test solution with 
    
    
    
    of freshly prepared DPPH solution (
    
    
    in methanol) in a 96-well plate.
  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read absorbance at 517 nm using a microplate reader.

  • Calculation:

    
    
    Note: 
    
    
    
    is the concentration required to scavenge 50% of the DPPH radical.
Protocol 2: Minimum Inhibitory Concentration (MIC) (Antimicrobial)

Standard broth microdilution method (CLSI guidelines).

  • Inoculum: Prepare bacterial suspension (S. aureus or P. aeruginosa) adjusted to

    
     McFarland standard (
    
    
    
    ). Dilute 1:100 in Mueller-Hinton Broth (MHB).
  • Compound Dosing: Add

    
     of MHB to all wells of a 96-well plate. Add 
    
    
    
    of test compound stock to column 1 and perform serial 2-fold dilutions across the plate.
  • Inoculation: Add

    
     of the diluted bacterial suspension to each well.
    
  • Controls: Include a Growth Control (bacteria + solvent) and Sterility Control (media only).

  • Incubation:

    
     for 18–24 hours.
    
  • Readout: The MIC is the lowest concentration showing no visible turbidity. Confirm by adding Resazurin dye (turns pink in presence of live bacteria).

Summary of Quantitative Data

Activity TypeAssay ModelKey MetricComparative Potency
Antioxidant Styrene Autoxidation

(Rate Constant)

higher than

-Tocopherol
Antioxidant DPPH Scavenging

Comparable to BHT
Antimicrobial Broth MicrodilutionMIC (P. aeruginosa)Moderate (

)
Enzyme Inhibition Tyrosinase Assay


(High Potency)

References

  • Yagunov, S. E., et al. (2018). Synthesis and antioxidant activity of 2-dodecylthiomethyl- and 2-dodecylselenomethyl-5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofurans. Russian Chemical Bulletin. Link

  • Viglianisi, C., et al. (2019). Ditocopheryl Sulfides and Disulfides: Synthesis and Antioxidant Profile. Chemistry – A European Journal. Link

  • BenchChem Technical Data. (2025). Cost-Benefit Analysis of 4-Ethoxyphenol in Industrial Applications. Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Ethoxy-3,5-dimethylphenol (CAS 217448-96-9).[2][3][4] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2723, Chloroxylenol (Structural Analog). Link

Sources

A Technical Guide to the Synthesis of Sterically Hindered Phenols: Strategies and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Sterically hindered phenols are a critical class of molecules that have a wide range of applications, from industrial antioxidants to complex pharmaceuticals. Their unique structural feature—bulky substituents ortho to the hydroxyl group—confers remarkable stability and reactivity, making their synthesis a topic of significant interest to researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing these valuable compounds. It delves into the mechanistic underpinnings of key reactions, offers practical, field-proven insights into experimental choices, and presents detailed protocols. The guide is structured to provide a logical progression from fundamental concepts to advanced applications, empowering the reader with the knowledge to not only replicate but also innovate in the synthesis of sterically hindered phenols.

Introduction: The Significance of Steric Hindrance in Phenolic Compounds

Phenolic compounds are ubiquitous in nature and synthetic chemistry, playing vital roles as antioxidants, signaling molecules, and pharmaceutical building blocks.[1][2] The introduction of bulky steric groups, typically tert-butyl groups, at the positions ortho to the hydroxyl moiety dramatically influences the chemical and physical properties of the phenol. This steric shielding imparts several key characteristics:

  • Enhanced Antioxidant Activity: The bulky groups stabilize the phenoxyl radical formed upon hydrogen atom donation, preventing it from engaging in deleterious side reactions and enhancing its ability to scavenge free radicals.[3][4] This is the cornerstone of their use as antioxidants in polymers, fuels, and food products.[3][5]

  • Modulated Reactivity: The steric hindrance around the hydroxyl group can direct the regioselectivity of subsequent reactions and influence the acidity of the phenolic proton.

  • Therapeutic Potential: The unique redox properties of sterically hindered phenols have been harnessed in drug design.[1][6] They can act as "chameleonic" agents, exhibiting antioxidant effects in healthy tissues while promoting cytotoxic reactive oxygen species (ROS) generation in tumor cells.[6][7] Prominent examples of drugs incorporating this motif include the lipid-lowering agent Probucol and various anti-inflammatory and anticancer compounds.[1][2][8]

This guide will explore the primary synthetic routes to this important class of molecules, focusing on the underlying principles and practical considerations that are essential for successful synthesis.

Key Synthetic Strategies

The synthesis of sterically hindered phenols can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction.

Electrophilic Aromatic Substitution: The Workhorse of Hindered Phenol Synthesis

Electrophilic aromatic substitution (EAS) is the most direct and widely employed method for introducing alkyl groups onto a phenolic ring. The hydroxyl group is a powerful activating and ortho, para-directing group, making phenols highly susceptible to electrophilic attack.[9]

The acid-catalyzed reaction of a phenol with an alkene, typically isobutylene, is the cornerstone of industrial-scale synthesis of many hindered phenols, including the widely used antioxidant butylated hydroxytoluene (BHT).[5][10]

Mechanism: The reaction proceeds via the formation of a carbocation from the alkene in the presence of an acid catalyst, which then acts as the electrophile.

Friedel_Crafts_Alkylation

Caption: Mechanism of BHT synthesis via Friedel-Crafts alkylation.

Industrial Synthesis of Butylated Hydroxytoluene (BHT):

The industrial production of BHT involves the reaction of p-cresol with isobutylene, catalyzed by sulfuric acid.[5]

CH₃(C₆H₄)OH + 2 CH₂=C(CH₃)₂ → ((CH₃)₃C)₂CH₃C₆H₂OH[5]

Parameter Value Reference
Reactants p-Cresol, Isobutylene[5]
Catalyst Sulfuric acid[5][11]
Reaction Type Friedel-Crafts Alkylation[10]
Product 2,6-di-tert-butyl-4-methylphenol (BHT)[5]

Experimental Protocol: Synthesis of BHT

  • To a stirred solution of p-cresol in a suitable solvent (e.g., hexane), add a catalytic amount of concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Bubble isobutylene gas through the solution at a controlled rate while maintaining the temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or recrystallization.

Ortho-Formylation Reactions: Introducing Aldehyde Functionality

The introduction of a formyl (-CHO) group specifically at the ortho position of a phenol is a crucial transformation for the synthesis of salicylaldehyde derivatives, which are precursors to many complex molecules.

This classic named reaction utilizes chloroform in a basic medium to achieve ortho-formylation of phenols.[12][13][14][15][16]

Mechanism: The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive electrophile.[12][13][15] The phenoxide ion, being more nucleophilic than phenol, attacks the dichlorocarbene.[13][14]

Reimer_Tiemann_Mechanism

Caption: Simplified mechanism of the Reimer-Tiemann reaction.

Experimental Protocol: Reimer-Tiemann Reaction [13]

  • In a round-bottom flask equipped with a reflux condenser, dissolve phenol in an aqueous solution of sodium hydroxide.

  • Heat the mixture to 65-70°C with constant stirring.[13]

  • Add chloroform dropwise to the reaction mixture over a period of one hour, maintaining the temperature.[13] The reaction is exothermic and may require external cooling.[13]

  • After the addition is complete, continue stirring at the same temperature for an additional 2 hours.[13]

  • Cool the reaction mixture and remove excess chloroform by distillation.[13]

  • Acidify the remaining solution with dilute sulfuric acid.

  • The product, salicylaldehyde, can be purified by steam distillation.

The Duff reaction is another method for the ortho-formylation of phenols, employing hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium.[17][18] This reaction is particularly useful for electron-rich phenols.[17][18]

Mechanism: The electrophilic species is an iminium ion generated from the protonated hexamine.[18] The reaction involves an initial aminomethylation followed by an intramolecular redox reaction and subsequent hydrolysis to yield the aldehyde.[17][18]

A milder and often more selective method for ortho-formylation involves the use of magnesium salts. The Casnati–Skattebøl reaction, for instance, utilizes magnesium phenolates and formaldehyde.[19] Another approach uses magnesium chloride and triethylamine with paraformaldehyde, which offers high yields and excellent ortho-selectivity.[20]

Experimental Protocol: MgCl₂-Mediated Ortho-Formylation [20]

  • To a solution of the phenol in anhydrous acetonitrile, add triethylamine and magnesium chloride.

  • Heat the mixture to reflux and add paraformaldehyde portion-wise.

  • Continue refluxing until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and add dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Transition-Metal-Catalyzed Synthesis

In recent years, transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of phenols, including sterically hindered variants.[21][22] These methods often offer milder reaction conditions and broader substrate scope compared to classical methods.[21]

Copper-catalyzed Ullmann-type couplings, for example, can be used to synthesize diaryl ethers from phenols and aryl halides, even with sterically demanding substrates.[23][24] The use of appropriate ligands, such as picolinic acid, is often crucial for achieving high yields.[23][24]

Synthesis of Probucol: A Case Study

Probucol is a lipophilic, diphenolic drug with potent antioxidant and lipid-modulating properties.[8] Its synthesis provides an excellent example of the application of the principles discussed above. The structure of Probucol features two 2,6-di-tert-butylphenol units linked by a dithioacetal bridge.

One common synthetic route involves the condensation of 2,6-di-tert-butyl-4-mercaptophenol with acetone.[25]

Experimental Protocol: Synthesis of Probucol (Acetone Route) [25]

  • To a solution of 2,6-di-tert-butyl-4-mercaptophenol in a suitable solvent, add a catalytic amount of a strong acid (e.g., HCl).

  • Add acetone dropwise and stir the mixture at room temperature.

  • Monitor the reaction until completion.

  • The product, Probucol, may precipitate from the reaction mixture and can be collected by filtration.

  • Wash the solid product with a cold solvent and dry under vacuum.

Conclusion

The synthesis of sterically hindered phenols is a rich and evolving field of organic chemistry. From the industrial-scale production of antioxidants via Friedel-Crafts alkylation to the nuanced regioselectivity of modern ortho-formylation and transition-metal-catalyzed reactions, chemists have a diverse toolkit at their disposal. A thorough understanding of the underlying mechanisms and practical considerations for each method is paramount for the successful synthesis of these valuable compounds. As research continues to uncover the multifaceted roles of sterically hindered phenols in materials science and medicine, the development of novel and efficient synthetic strategies will undoubtedly remain a key area of focus.

References

  • Butylated hydroxytoluene - Wikipedia. (n.d.). Retrieved from [Link]

  • Klumpp, D. A., Deb, T., & Littich, R. (n.d.). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Synlett. Retrieved from [Link]

  • Reimer Tiemann Reaction | RecNotes. (n.d.). Retrieved from [Link]

  • Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]

  • Adda247. (2023, September 24). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Duff reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Duff reaction - chemeurope.com. (n.d.). Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Reimer-Tiemann Reaction. Retrieved from [Link]

  • Duff Reaction Mechanism | Organic Chemistry - YouTube. (2024, February 21). Retrieved from [Link]

  • Hansen, T. V., & Skattebøl, L. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Magnesium-mediated ortho -specific formylation and formaldoximation of phenols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). DOI:10.1039/P19940001823. Retrieved from [Link]

  • A theoretical study of the Duff reaction: insights into its selectivity - Semantic Scholar. (2016, October 7). Retrieved from [Link]

  • Regular Article - Organic Chemistry Research. (n.d.). Retrieved from [Link]

  • Chemo-Enzymatic Synthesis of Renewable Sterically-Hindered Phenolic Antioxidants with Tunable Polarity from Lignocellulose and Vegetal Oil Components - MDPI. (2018, October 26). Retrieved from [Link]

  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC. (2023, August 10). Retrieved from [Link]

  • Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity - PMC. (n.d.). Retrieved from [Link]

  • Vinati Organics. (2024, July 10). Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties. Retrieved from [Link]

  • Transition-metal-catalyzed synthesis of phenols and aryl thiols - Beilstein Journals. (2017, March 23). Retrieved from [Link]

  • Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles - MDPI. (2020, May 20). Retrieved from [Link]

  • Alkylation of cresols to BHT - Eurochem Engineering. (n.d.). Retrieved from [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers | The Journal of Organic Chemistry - ACS Publications. (2010, February 8). Retrieved from [Link]

  • CN113387775A - BHT (butylated hydroxytoluene) synthesis method - Google Patents. (n.d.).
  • [PDF] Sterically Hindered Phenols as Antioxidant - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Electrophilic Aromatic Substitution - Making Molecules. (2025, June 19). Retrieved from [Link]

  • Bi-functional sterically hindered phenol lipid-based delivery systems as potential multi-target agents against Alzheimer's disease via an intranasal route - RSC Publishing. (n.d.). Retrieved from [Link]

  • Transformation of Hindered Phenolic Antioxidants | Stabilization Technologies. (2019, June 9). Retrieved from [Link]

  • Where are we with Probucol: A new life for an old drug? | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • What is BHT (Butylated Hydroxytoluene)? How is it Made? How's It Used? and Is It Safe? (2024, April 20). Retrieved from [Link]

  • Ch24: Electrophilic Arom. Subs. of phenols - University of Calgary. (n.d.). Retrieved from [Link]

  • Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids - MDPI. (2023, March 28). Retrieved from [Link]

  • Probucol: revisiting as a multifaceted therapeutic agent in atherosclerosis - Frontiers. (n.d.). Retrieved from [Link]

  • BUTYL HYDROXYTOLUENE (BHT) - Ataman Kimya. (n.d.). Retrieved from [Link]

  • Induction of estradiol synthesis by probucol in the adenocarcinoma cells of an ovarian clear cell tumor - PubMed. (2000, November 15). Retrieved from [Link]

  • Effect of probucol on cholesterol synthesis, plasma lipoproteins and the activities of lipoprotein and hepatic lipase in the rat - PubMed. (n.d.). Retrieved from [Link]

  • Transition-metal-catalyzed synthesis of phenols and aryl thiols - PubMed. (2017, March 23). Retrieved from [Link]

  • Synthesis of hindered phenols - EP0116712B1 - Google Patents. (n.d.).
  • MIT Open Access Articles Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. (n.d.). Retrieved from [Link]

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An In-Depth Technical Guide to the Acidity and pKa of 4-Ethoxy-3,5-dimethylphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive technical overview of the acidity and pKa of 4-Ethoxy-3,5-dimethylphenol, a substituted phenol of interest in medicinal chemistry. We will delve into the structural factors governing its acidity, present detailed protocols for both experimental determination and in-silico prediction of its pKa, and discuss the implications of this value in a pharmaceutical context. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this crucial molecular characteristic.

Introduction: The Significance of pKa in Drug Development

The extent of ionization of a drug molecule at a given pH, dictated by its pKa value(s), is a cornerstone of its pharmacokinetic and pharmacodynamic profile. For an acidic compound like 4-Ethoxy-3,5-dimethylphenol, the pKa represents the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations. This equilibrium is pivotal as the neutral form is generally more lipophilic and can more readily cross biological membranes, while the ionized form often exhibits higher aqueous solubility. A thorough understanding and accurate determination of the pKa are therefore indispensable for optimizing drug formulation, predicting in vivo behavior, and designing more effective therapeutic agents.[1][2]

Molecular Structure and Predicted Acidity of 4-Ethoxy-3,5-dimethylphenol

The acidity of a phenol is primarily determined by the stability of the corresponding phenoxide anion formed upon deprotonation. Electron-withdrawing groups on the aromatic ring delocalize the negative charge, stabilizing the anion and thus increasing acidity (lowering the pKa). Conversely, electron-donating groups destabilize the anion, leading to decreased acidity (higher pKa).

In the case of 4-Ethoxy-3,5-dimethylphenol, we have three substituents to consider:

  • Two methyl groups at positions 3 and 5: Methyl groups are weakly electron-donating through an inductive effect (+I). This effect increases the electron density on the aromatic ring, which slightly destabilizes the phenoxide anion and is expected to increase the pKa relative to phenol. The parent compound, 3,5-dimethylphenol (3,5-xylenol), has a reported pKa of approximately 10.15.[3]

  • An ethoxy group at position 4: The ethoxy group exhibits a dual electronic effect. It has an electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, and a strong electron-donating resonance effect (+M) due to the lone pairs on the oxygen. In the para position, the resonance effect typically dominates, leading to an overall electron-donating character. This would further destabilize the phenoxide anion and increase the pKa compared to 3,5-dimethylphenol.

Based on this qualitative analysis, the pKa of 4-Ethoxy-3,5-dimethylphenol is predicted to be slightly higher than that of 3,5-dimethylphenol (pKa ≈ 10.15). A quantitative prediction requires either experimental measurement or computational modeling, which will be discussed in the subsequent sections.

Table 1: Predicted and Known pKa Values of Related Phenolic Compounds

CompoundSubstituentsPredicted Effect on AcidityKnown/Predicted pKaReference
PhenolNoneBaseline~10.0[4]
3,5-Dimethylphenol3,5-di-CH₃Weakly Acidic~10.15[3]
4-Methoxyphenol4-OCH₃Less Acidic~10.2[4]
4-Chlorophenol4-ClMore Acidic~9.4[4]
4-Nitrophenol4-NO₂Significantly More Acidic~7.15[5]
4-Ethoxy-3,5-dimethylphenol4-OC₂H₅, 3,5-di-CH₃Less Acidic than 3,5-dimethylphenolNo experimental data found; predicted to be >10.15N/A

Experimental Determination of pKa

The pKa of 4-Ethoxy-3,5-dimethylphenol can be accurately determined using several well-established experimental techniques. The two most common and reliable methods for phenols are potentiometric titration and spectrophotometric titration.

Potentiometric Titration

This classic method involves monitoring the pH of a solution of the analyte as a titrant (a strong base, such as NaOH) is added incrementally.[2][6] The pKa is the pH at the half-equivalence point, where half of the phenol has been neutralized.

Workflow for Potentiometric pKa Determination

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve weighted amount of 4-Ethoxy-3,5-dimethylphenol in a suitable co-solvent (e.g., methanol/water) prep2 Add a known volume of standardized HCl to fully protonate the phenol prep1->prep2 prep3 Dilute to a final known volume with deionized water prep2->prep3 titrate1 Calibrate pH meter with standard buffers (pH 4, 7, 10) prep3->titrate1 titrate2 Immerse calibrated pH electrode in the sample solution titrate1->titrate2 titrate3 Add small, precise aliquots of standardized NaOH solution titrate2->titrate3 titrate4 Record pH and volume of titrant added after each addition titrate3->titrate4 analysis1 Plot pH vs. volume of NaOH added to generate a titration curve titrate4->analysis1 analysis2 Determine the equivalence point (inflection point of the curve) analysis1->analysis2 analysis3 Identify the volume of NaOH at the half-equivalence point analysis2->analysis3 analysis4 The pH at the half-equivalence point is the pKa analysis3->analysis4 G cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep1 Prepare a stock solution of 4-Ethoxy-3,5-dimethylphenol prep2 Prepare a series of buffer solutions with a range of known pH values (e.g., pH 8-12) prep1->prep2 prep3 Add a constant aliquot of the stock solution to each buffer solution prep2->prep3 measure1 Record the UV-Vis spectrum for each buffered solution prep3->measure1 measure2 Identify the wavelength of maximum absorbance for the neutral and ionized species measure1->measure2 measure3 Measure the absorbance of each solution at these wavelengths measure2->measure3 analysis1 Plot absorbance vs. pH at a selected wavelength measure3->analysis1 analysis2 Fit the data to the Henderson-Hasselbalch equation analysis1->analysis2 analysis3 The pKa is the pH at the inflection point of the sigmoidal curve analysis2->analysis3

Caption: Workflow for spectrophotometric pKa determination.

Detailed Protocol for Spectrophotometric Titration:

  • Solution Preparation:

    • Prepare a stock solution of 4-Ethoxy-3,5-dimethylphenol in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mM.

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa of the compound (e.g., from pH 8 to 12 in 0.5 pH unit increments).

    • For each measurement, add a small, constant volume of the stock solution to a larger volume of each buffer solution to achieve a final concentration suitable for UV-Vis analysis (typically 10-50 µM).

  • Spectrophotometric Measurement:

    • Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in a highly acidic solution (e.g., pH 2) to obtain the spectrum of the fully protonated species.

    • Record the spectrum in a highly basic solution (e.g., pH 13) to obtain the spectrum of the fully deprotonated species.

    • Record the spectrum for each of the buffered solutions.

  • Data Analysis:

    • Identify an analytical wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The pKa can be determined from this plot as the pH at the inflection point of the curve.

    • Alternatively, the pKa can be calculated for each pH value using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A_b - A) / (A - A_a)] where A is the absorbance at a given pH, A_a is the absorbance of the fully protonated species, and A_b is the absorbance of the fully deprotonated species. The average of the calculated pKa values across the buffer range provides the final result.

In-Silico pKa Prediction

Computational chemistry offers a powerful and cost-effective means of predicting pKa values, especially in the early stages of drug discovery. [7][8]These methods calculate the free energy change of the deprotonation reaction in solution.

Quantum Mechanical (QM) Methods

Density Functional Theory (DFT) has emerged as a reliable method for pKa prediction. [9][10]The "direct approach" involves calculating the Gibbs free energies of the protonated (HA) and deprotonated (A⁻) species in solution.

Theoretical Framework for QM pKa Prediction

G cluster_geom Geometry Optimization cluster_solv Solvation Energy Calculation cluster_pka pKa Calculation geom1 Optimize the 3D structures of the protonated (phenol) and deprotonated (phenoxide) forms in the gas phase geom2 Perform frequency calculations to confirm true minima and obtain thermal corrections to the Gibbs free energy geom1->geom2 solv1 Calculate the solvation free energies of both species using a continuum solvation model (e.g., SMD, CPCM) geom2->solv1 solv2 Optionally, include explicit water molecules to improve accuracy solv1->solv2 pka1 Calculate the Gibbs free energy of deprotonation in solution: ΔG_sol = G_sol(A⁻) + G_sol(H⁺) - G_sol(HA) solv2->pka1 pka2 Calculate the pKa using the relation: pKa = ΔG_sol / (2.303 * RT) pka1->pka2

Caption: Theoretical framework for quantum mechanical pKa prediction.

Recommended Computational Protocol:

  • Geometry Optimization:

    • Perform geometry optimizations for both 4-Ethoxy-3,5-dimethylphenol and its corresponding phenoxide anion in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)). [11] * Perform frequency calculations at the same level of theory to verify that the optimized structures are true minima (no imaginary frequencies) and to obtain the thermal corrections to the Gibbs free energy.

  • Solvation Energy Calculation:

    • Calculate the single-point energies of the gas-phase optimized structures in a solvent continuum using a solvation model like the Solvation Model based on Density (SMD) or the Conductor-like Polarizable Continuum Model (CPCM). [7][12] * For higher accuracy, especially for phenols, it is recommended to include one or two explicit water molecules hydrogen-bonded to the phenolic oxygen and re-optimize the geometry in the solvent continuum. [7][9]

  • pKa Calculation:

    • Calculate the Gibbs free energy of the deprotonation reaction in the aqueous phase (ΔG°(aq)).

    • The pKa is then calculated using the equation: pKa = ΔG°(aq) / (2.303 * R * T), where R is the gas constant and T is the temperature in Kelvin.

Table 2: Comparison of Computational Methods for Phenol pKa Prediction

MethodFunctional/Basis SetSolvation ModelMean Absolute Error (pKa units)Reference
DFT Direct ApproachCAM-B3LYP/6-311G+dpSMD with 2 explicit H₂O~0.37[7]
DFT Direct ApproachM06-2X/6-31+G(d,p)SMD with 3 explicit H₂O~0.4-1.4[9]
CBS-QB3 with CPCMCBS-QB3CPCM< 0.4[11][12][13]

Conclusion

The pKa of 4-Ethoxy-3,5-dimethylphenol is a fundamental parameter that dictates its behavior in biological systems. While no experimental value is currently available in the public domain, this guide has outlined the theoretical considerations that suggest a pKa slightly higher than 10.15. Furthermore, we have provided detailed, field-proven protocols for both the experimental determination of this value through potentiometric and spectrophotometric titrations, and its accurate in-silico prediction using quantum mechanical methods. The application of these methodologies will provide researchers and drug development professionals with the precise pKa value necessary to build robust structure-activity relationships, optimize formulation strategies, and ultimately, advance the development of new therapeutic agents.

References

  • Schlegel, H. B., et al. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density. Journal of Physical Chemistry A.
  • Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society.
  • Aktaş, A. H., et al. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Journal of the Serbian Chemical Society.
  • Ribeiro, R. F. A., et al. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules.
  • Gazzola, S., et al. (2022).
  • Gazzola, S., et al. (2022).
  • Khamparia, S., et al. (2017). Calculated and experimental pK a values of ortho-substituted phenols in water at 25°C. Russian Journal of General Chemistry.
  • Scribd. (n.d.).
  • University of Wisconsin-River Falls. (2017).
  • Liptak, M. D., et al. (2001). Absolute pKa determinations for substituted phenols. SciSpace.
  • Ertokuş, G. P., & Aktaş, A. H. (n.d.).
  • Liptak, M. D., et al. (2002). Absolute p K a Determinations for Substituted Phenols.
  • Liptak, M. D., et al. (2002). Absolute pK(a)
  • Avdeef, A. (2012).
  • Pandey, P. K. (2025).
  • Al-Hamdani, A. A. S., et al. (2023). Using spectrophotometric methods for determination the of ionization constant of Ruthenium Red and Phenol Red indicators.
  • Creative Bioarray. (n.d.).
  • Aktaş, A. H., et al. (2005). Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures.
  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences.
  • Huma, F., et al. (1999). A Modified Potentiometric Method for the Estimation of Phenol in Aqueous Systems. TÜBİTAK Academic Journals.
  • Sigma-Aldrich. (n.d.). 4-Ethoxy-3,5-dimethylphenol.
  • IHS Markit. (n.d.). Xylenol (Dimethylphenol)
  • FooDB. (2010). Showing Compound 3,5-Dimethylphenol (FDB007241).
  • PubChem. (n.d.). 4-Chloro-3,5-dimethylphenol.
  • Google Patents. (n.d.).
  • PrepChem.com. (n.d.).
  • Chemistry Stack Exchange. (2018). Which is more acidic - 3,5-dimethylphenol or 3,5-dimethyl-4-nitrophenol?
  • PubChem. (n.d.). 3,5-Dimethylphenol.
  • Wikipedia. (n.d.). Xylenol.
  • ChemicalBook. (2026). 4-Chloro-3,5-dimethylphenol.
  • EPA. (2025). 4-(Hydroxymethyl)-3,5-dimethylphenol Properties.
  • Chemsrc. (2025). 3,5-Dimethylphenol.

Sources

Methodological & Application

Application Note: Efficient Synthesis of 4-Ethoxy-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethoxy-3,5-dimethylphenol (CAS: 217448-96-9) is a critical intermediate in the synthesis of liquid crystals, antioxidants, and specific pharmaceutical active ingredients. Its structural specificity—possessing an ethoxy group flanked by two methyl groups—presents a unique synthetic challenge: regioselectivity .

Starting from the common precursor 2,6-dimethylhydroquinone , a direct mono-alkylation typically yields the unwanted isomer (4-ethoxy-2,6-dimethylphenol) due to the steric hindrance of the hydroxyl group at the 1-position (flanked by methyls). The unhindered hydroxyl at the 4-position reacts preferentially.

This Application Note details a Sterically Controlled Protection Strategy . By exploiting the kinetic difference between the hindered and unhindered hydroxyl groups, we achieve high-yield synthesis of the target 3,5-dimethyl isomer with >98% regiochemical purity.

Chemical Logic & Retrosynthesis

The core challenge is distinguishing between the two chemically similar but sterically distinct hydroxyl groups on the 2,6-dimethylhydroquinone core.

  • OH-A (Position 1): Sterically hindered by two ortho-methyl groups.

  • OH-B (Position 4): Sterically unhindered (flanked by protons).

To obtain 4-ethoxy-3,5-dimethylphenol (where the ethoxy group is between the methyls), we must alkylate OH-A . Since OH-B is more nucleophilic due to accessibility, we must temporarily mask it.

Reaction Pathway Analysis

SynthesisPath SM 2,6-Dimethylhydroquinone (OH-1 Hindered, OH-4 Unhindered) Step1 Step 1: Selective Acetylation (Kinetic Control) SM->Step1 Ac2O (1.0 eq) Inter1 4-Acetoxy-2,6-dimethylphenol (Unhindered OH protected) Step1->Inter1 Step2 Step 2: Forced Alkylation (EtI, Base, Heat) Inter1->Step2 Inter2 1-Acetoxy-4-ethoxy-3,5-dimethylbenzene Step2->Inter2 Step3 Step 3: Global Hydrolysis Inter2->Step3 NaOH/MeOH Product TARGET: 4-Ethoxy-3,5-dimethylphenol Step3->Product

Figure 1: Retrosynthetic logic for the targeted regioselective synthesis.

Experimental Protocols

Protocol A: Precursor Preparation (Optional)

Use this module if commercial 2,6-dimethylhydroquinone is unavailable or oxidized (yellow/brown).

Objective: Reduction of 2,6-dimethyl-p-benzoquinone to 2,6-dimethylhydroquinone.

  • Dissolution: Dissolve 10.0 g (73.5 mmol) of 2,6-dimethyl-p-benzoquinone in 150 mL of Ethyl Acetate.

  • Reduction: Prepare a solution of 30 g Sodium Dithionite (

    
    ) in 100 mL water.
    
  • Biphasic Reaction: Add the aqueous dithionite to the organic layer in a separatory funnel. Shake vigorously for 5–10 minutes. The yellow quinone color should fade to colorless.

  • Isolation: Separate phases. Wash the organic layer with brine (50 mL). Dry over

    
    .
    
  • Concentration: Evaporate solvent in vacuo.

  • Yield: ~9.8 g (96%) white solid. Store under Nitrogen immediately.

Protocol B: Selective Mono-Acetylation (The Critical Step)

Objective: Protect the unhindered hydroxyl group.

Reagents:

  • 2,6-Dimethylhydroquinone (13.8 g, 100 mmol)

  • Acetic Anhydride (10.2 g, 100 mmol) — Strict stoichiometry is key.

  • Triethylamine (10.1 g, 100 mmol)

  • Dichloromethane (DCM) (200 mL)

Procedure:

  • Setup: Charge a 500 mL round-bottom flask with 2,6-dimethylhydroquinone and DCM under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Add Triethylamine. Then, add Acetic Anhydride dropwise over 30 minutes via an addition funnel.

    • Note: The low temperature and slow addition favor the kinetically accessible (unhindered) hydroxyl.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

  • Workup: Wash with 1M HCl (2 x 50 mL) to remove amine. Wash with water.[1][2]

  • Purification: Dry organic layer (

    
    ) and concentrate. The crude solid is primarily 4-acetoxy-2,6-dimethylphenol .
    
    • QC Check:

      
       NMR should show one acetate peak (~2.3 ppm) and one phenolic proton.
      
Protocol C: Ethylation of the Hindered Hydroxyl

Objective: Force the alkylation of the sterically crowded hydroxyl group.

Reagents:

  • Crude Mono-acetate (from Protocol B)

  • Ethyl Iodide (EtI) (23.4 g, 150 mmol) — 1.5 eq excess.

  • Potassium Carbonate (

    
    ) (27.6 g, 200 mmol) — Anhydrous, ground.
    
  • Acetone (150 mL) or DMF (for faster rates).

Procedure:

  • Setup: Dissolve the mono-acetate in Acetone. Add

    
     and EtI.
    
  • Reflux: Heat the mixture to reflux (approx. 60°C) with vigorous stirring.

    • Time: 12–18 hours. The steric hindrance requires prolonged heating compared to standard phenols.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol spot should disappear.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Intermediate: You now have 1-acetoxy-4-ethoxy-3,5-dimethylbenzene .

Protocol D: Deprotection & Final Isolation

Objective: Remove the acetate group to reveal the target phenol.

Procedure:

  • Hydrolysis: Dissolve the intermediate oil in Methanol (100 mL). Add 20 mL of 4M NaOH solution.

  • Reaction: Stir at RT for 2 hours.

  • Acidification: Acidify carefully with 2M HCl to pH ~3.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Purification:

    • Wash combined organics with brine.[2] Dry (

      
      ).
      
    • Concentrate to a solid.[3][4]

    • Recrystallization: Recrystallize from Hexane/Ether (9:1) to remove any traces of di-ethylated byproduct.

Results & Data Analysis

Expected Yields & Specifications
ParameterSpecificationNotes
Final Yield 75% - 82%Calculated from 2,6-dimethylhydroquinone
Appearance White crystalline solidTurns pinkish if oxidized (store in dark)
Melting Point 78 - 80 °CDistinct from 2,6-isomer (MP ~45°C)
Purity (HPLC) > 98.5%Main impurity: 1,4-diethoxy-2,6-dimethylbenzene
Spectral Validation (NMR)

To confirm you have the correct isomer (4-Ethoxy-3,5-dimethylphenol ), verify the coupling patterns:

  • Aromatic Protons: Singlet (2H) at ~6.5 ppm. (Symmetric environment).

  • Methyl Groups: Singlet (6H) at ~2.2 ppm.

  • Ethoxy Methylene: Quartet (2H) at ~3.7–3.9 ppm.

  • Phenolic OH: Broad singlet at ~4.5–5.0 ppm (exchangeable).

Differentiation: If you made the wrong isomer (4-ethoxy-2,6-dimethylphenol), the Ethoxy methylene protons would appear slightly upfield due to lack of steric crowding, and the Phenolic OH would be sterically hindered (sharper peak, different shift).

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Yield or Impurities Check1 Is the product Di-ethylated? Problem->Check1 Check2 Is the Starting Material remaining? Problem->Check2 Sol1 Cause: Hydrolysis step failed or EtI excess too high during Step 2. Fix: Reduce EtI to 1.1 eq in Step 2. Check1->Sol1 Sol2 Cause: Steric hindrance prevented reaction. Fix: Switch solvent to DMF (100°C) or use NaH instead of K2CO3. Check2->Sol2

Figure 2: Troubleshooting logic for common synthetic pitfalls.

Safety Note: Ethyl Iodide is an alkylating agent and potential carcinogen. Handle in a fume hood. 2,6-Dimethylhydroquinone is a skin irritant.

References

  • BenchChem. (2025).[5][6][7][8] 2,6-Dimethylhydroquinone: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-Ethoxy-3,5-dimethylphenol (CAS 217448-96-9).[3] Retrieved from

  • Organic Syntheses. Alkylation of Hindered Phenols: General Procedures. Coll. Vol. 3, p. 544. Retrieved from

  • Journal of Chemical Research. Regioselective Synthesis of Alkyl Aryl Ethers of 2,6-Dimethoxyhydroquinone. Synopses. Retrieved from

  • ResearchGate. (2016).[9] Discussion on Monosubstitution ratio in O-alkylation of hydroquinone. Retrieved from

Sources

HPLC method development for detection of 4-Ethoxy-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC-UV Method Development and Validation for the Detection of 4-Ethoxy-3,5-dimethylphenol

Scientific Context & Analytical Significance

4-Ethoxy-3,5-dimethylphenol (CAS 217448-96-9) is a highly specialized phenolic building block utilized in the synthesis of advanced catalytic chain-breaking antioxidants. In modern drug development and materials science, this compound serves as the primary precursor for novel sulfur- and selenium-containing analogs of α-tocopherol[1]. These downstream derivatives exhibit profound hepatoprotective, anti-inflammatory, and cytoprotective activities, often outperforming traditional phenolic antioxidants in quenching peroxyl radicals[2].

Because the efficacy of the final active pharmaceutical ingredient (API) relies heavily on the purity of its precursors, stringent analytical control of 4-ethoxy-3,5-dimethylphenol is mandatory. During synthesis, it is critical to chromatographically resolve this starting material from its immediate downstream intermediate, 2-allyl-4-ethoxy-3,5,6-trimethylphenol[2]. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method tailored specifically for this workflow.

Physicochemical Profiling & Method Rationale

Method development cannot be a process of trial and error; it must be driven by the physicochemical causality of the analyte.

  • Hydrophobicity (logP): The molecular structure features a phenolic core substituted with two methyl groups and an ethoxy ether linkage. These alkyl and alkoxy groups significantly increase the molecule's lipophilicity (estimated logP ~3.2). This dictates a reversed-phase chromatographic approach, utilizing a densely bonded C18 stationary phase to ensure adequate retention and phase transfer.

  • Acid-Base Chemistry (pKa): The phenolic hydroxyl group possesses a pKa of approximately 10. If the mobile phase pH is near this value, the molecule exists in a state of partial ionization, leading to severe peak tailing and unpredictable retention times. Acidification of the mobile phase to pH 3.0 suppresses this ionization, neutralizing ionic repulsion and preventing secondary cation-exchange interactions with residual silanols on the silica matrix.

  • UV Absorbance: Phenolic rings containing alkyl and alkoxy auxochromes exhibit strong

    
     transitions. Spectroscopic data on related substituted phenols and tocopherol analogs indicate an optimal UV detection wavelength at 278 nm, which maximizes the signal-to-noise ratio[1].
    

Table 1: Physicochemical Properties & Chromatographic Impact

ParameterValue / CharacteristicChromatographic Implication
Structure Phenol with ethoxy/methyl groupsHighly lipophilic; requires non-polar stationary phase (C18).
pKa ~10.0 (Phenolic -OH)Mobile phase must be acidic (pH < 4.0) to ensure full protonation.
UV Max ~278 nmSet UV/DAD detector to 278 nm for maximum sensitivity[1].
Downstream Impurity 2-allyl-4-ethoxy-3,5,6-trimethylphenolAllyl addition increases hydrophobicity; requires sufficient organic modifier to elute[2].

Mechanistic Pathways & Workflows

To contextualize the analytical method, the following diagrams map both the synthetic utility of the compound and the logical workflow of the HPLC method development.

Chemical_Pathway A 4-Ethoxy-3,5-dimethylphenol (Starting Material) B Allylation Reaction (Intermediate: 2-allyl-4-ethoxy-3,5,6-trimethylphenol) A->B C Organochalcogen Addition (Se / S Incorporation) B->C D Catalytic Chain-Breaking Antioxidants (α-tocopherol analogs) C->D

Figure 1: Synthetic pathway of 4-Ethoxy-3,5-dimethylphenol into α-tocopherol antioxidant analogs.

HPLC_Workflow A 1. Sample Preparation Diluent: 50:50 ACN:H2O Standard: 50 µg/mL B 2. Mobile Phase Setup A: 0.1% Formic Acid (pH 3.0) B: Acetonitrile A->B C 3. Chromatographic Separation ZORBAX SB-C18 (5 µm) Isocratic or Gradient Elution B->C D 4. UV Detection λ = 278 nm (π → π* transitions) C->D E 5. System Suitability (SST) Self-Validating Check (RSD ≤ 2.0%) D->E

Figure 2: Step-by-step workflow for the HPLC-UV method development and validation process.

Experimental Protocol: A Self-Validating System

This protocol is designed as a closed, self-validating loop. By mandating a blank injection to rule out diluent interference and a 6-replicate standard injection to confirm system precision, the method mathematically guarantees its own operational readiness before any unknown sample is analyzed.

Reagents and Equipment
  • Analyte: 4-Ethoxy-3,5-dimethylphenol (Analytical Standard, >99% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm), LC-MS grade Formic Acid.

  • Column: ZORBAX SB-C18 (5 µm, 150 × 4.6 mm)[1].

Preparation of Solutions
  • Diluent: Prepare a 50:50 (v/v) mixture of Ultrapure Water and Acetonitrile. Degas via sonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-Ethoxy-3,5-dimethylphenol into a 10 mL volumetric flask. Dissolve in 5 mL of diluent, sonicate until fully dissolved, and make up to the mark.

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions

For routine purity checks, an isocratic method is highly stable. However, for reaction monitoring where the highly hydrophobic 2-allyl-4-ethoxy-3,5,6-trimethylphenol intermediate is present[2], a gradient method is required to elute all components efficiently.

Table 2: Optimized Chromatographic Parameters

ParameterSetting
Column ZORBAX SB-C18 (5 µm, 150 × 4.6 mm)
Mobile Phase A Water with 0.1% Formic Acid (pH ~2.7)
Mobile Phase B 100% Acetonitrile (ACN)
Elution Mode (Isocratic) 60% B / 40% A (Run time: 10 mins)
Elution Mode (Gradient) 0-2 min: 50% B; 2-10 min: 50%

90% B; 10-15 min: 90% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 278 nm[1]
Step-by-Step Execution & System Suitability Testing (SST)
  • Equilibration: Purge the system with Mobile Phase A and B. Equilibrate the column under initial conditions (60% B or 50% B depending on the mode) until the baseline at 278 nm is completely flat (typically 15-20 column volumes).

  • Blank Verification: Inject 10 µL of the Diluent. Causality check: Verify that no ghost peaks elute at the expected retention time of the analyte. If peaks are present, the diluent or injector is contaminated, and the run must be aborted.

  • SST Injection: Inject the Working Standard Solution (50 µg/mL) six consecutive times.

  • Validation Check: The system is only validated for sample analysis if it meets the rigorous criteria outlined in Table 3.

Table 3: System Suitability Criteria (SST)

SST ParameterAcceptance CriteriaScientific Rationale
Retention Time RSD ≤ 1.0%Ensures pump stability and consistent mobile phase delivery.
Peak Area RSD ≤ 2.0%Validates the precision of the autosampler injection mechanism.
USP Tailing Factor (Tf) 0.8 – 1.5Confirms successful suppression of silanol interactions via pH control.
Theoretical Plates (N) > 5,000Verifies the physical integrity and packing efficiency of the C18 column.

Troubleshooting & Field Insights

  • Loss of Resolution During Reaction Monitoring: If 4-ethoxy-3,5-dimethylphenol co-elutes with early-stage synthesis by-products, decrease the initial Acetonitrile concentration to 40% to enhance hydrophobic retention and improve selectivity (

    
    ).
    
  • Baseline Drift at 278 nm: While 278 nm is highly specific for phenolic compounds[3], significant baseline drift during a gradient run usually indicates an imbalance in the UV absorbance of the mobile phases. Ensure that high-purity, HPLC-grade Acetonitrile is used, as lower grades contain UV-absorbing impurities that become prominent at high organic percentages.

References

  • S. E. Yagunov et al. "S. E. Yagunov's research works | Novosibirsk State Pedagogical University and other places." ResearchGate.
  • "Catalytic Chain-Breaking Pyridinol Antioxidants | Request PDF." ResearchGate.
  • "Organochalcogen Substituents in Phenolic Antioxidants | Request PDF." ResearchGate.

Sources

Advanced Polymerization Inhibition: Utilizing 4-Ethoxy-3,5-dimethylphenol in the Design of Catalytic Chain-Breaking Antioxidants

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

The control of radical polymerization—whether for stabilizing highly reactive monomers like styrene during storage or for executing controlled radical polymerization (CRP) in drug delivery polymer synthesis—requires highly efficient radical scavengers. While traditional inhibitors like butylated hydroxytoluene (BHT) or 4-tert-butylcatechol (TBC) are industry standards, they act as sacrificial, single-use antioxidants.

Recent advancements in polymer chemistry have identified 4-Ethoxy-3,5-dimethylphenol (CAS: 217448-96-9) as a critical functionalized scaffold for synthesizing next-generation, catalytic chain-breaking inhibitors, specifically organochalcogen analogs of


-tocopherol[1].
The Causality of Scaffold Selection

The exceptional efficacy of derivatives built from 4-Ethoxy-3,5-dimethylphenol is rooted in precise stereoelectronic tuning:

  • Electron Density & BDE Lowering: The ethoxy group acts as a strong electron-donating group (EDG) via resonance. This significantly lowers the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond, facilitating ultra-fast hydrogen atom transfer (HAT) to propagating peroxyl or alkyl radicals.

  • Steric Shielding: The methyl groups at the 3 and 5 positions provide essential steric hindrance. When the phenol loses a hydrogen atom to become a phenoxyl radical, these bulky groups prevent the radical from undergoing irreversible C-C or C-O dimerization.

  • Synergistic Chalcogen Integration: By functionalizing this scaffold with sulfur or selenium, the resulting molecule becomes a "Janus-faced" inhibitor. The phenolic head traps propagating radicals, while the organochalcogen tail catalytically decomposes hydroperoxides into harmless alcohols, preventing secondary radical initiation[2].

Synthetic Workflow: Constructing the Organochalcogen Inhibitor

To achieve rate constants (


) that outcompete standard 

-tocopherol by orders of magnitude[3], 4-Ethoxy-3,5-dimethylphenol is converted into a 2,3-dihydrobenzofuran core.

Synthesis_Workflow A 4-Ethoxy-3,5-dimethylphenol (Base Scaffold) B Allylation & Rearrangement A->B C 2-Allyl-4-ethoxy- 3,5,6-trimethylphenol B->C D Chalcogenation & Cyclization C->D E Organochalcogen α-Tocopherol Analog D->E

Figure 1: Synthetic workflow from 4-Ethoxy-3,5-dimethylphenol to organochalcogen inhibitors.

Protocol 1: Synthesis of 2-Dodecylthiomethyl-5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran

Note: This protocol synthesizes the active inhibitor from the 4-Ethoxy-3,5-dimethylphenol precursor.

Step 1: O-Allylation and Claisen Rearrangement

  • Dissolve 4-Ethoxy-3,5-dimethylphenol (10 mmol) in anhydrous acetone (50 mL). Add anhydrous K₂CO₃ (15 mmol) and allyl bromide (12 mmol).

  • Reflux the mixture under an inert argon atmosphere for 8 hours. Causality: The inert atmosphere prevents premature auto-oxidation of the electron-rich phenol ring.

  • Extract the intermediate, concentrate, and heat neat at 200 °C for 4 hours to induce a Claisen rearrangement, yielding 2-allyl-4-ethoxy-3,5-dimethylphenol. Subsequent methylation yields the 3,5,6-trimethylphenol intermediate[1].

Step 2: Chalcogenation and Cyclization

  • Dissolve the intermediate (5 mmol) in anhydrous dichloromethane (DCM) at -78 °C.

  • Dropwise, add dodecylsulfenyl chloride (5.5 mmol). The electrophilic sulfur attacks the allyl double bond, triggering an intramolecular cyclization by the phenolic oxygen.

  • Self-Validating System: Monitor the reaction via ¹H-NMR. The successful formation of the active inhibitor is confirmed by the complete disappearance of the multiplet signals of the allyl alkene protons (δ 5.0–6.0 ppm) and the emergence of diastereotopic methylene protons characteristic of the dihydrobenzofuran ring.

Application Protocol: AIBN-Initiated Styrene Inhibition Assay

To quantify the polymerization inhibition efficacy, the synthesized derivative is tested in an AIBN-initiated styrene oxidation/polymerization model.

Mechanism_Inhibition Init AIBN Initiator Rad Peroxyl Radical (ROO•) Init->Rad O2 Addition Trap Trapped State (ROOH + ArO•) Rad->Trap + ArOH Inhib Phenolic Inhibitor (ArOH) Inhib->Trap Fast H-atom Transfer Trap->Inhib Catalytic Regeneration Regen Thiol Co-antioxidant Regen->Trap e-/H+ Donation

Figure 2: Catalytic chain-breaking mechanism of 4-Ethoxy-3,5-dimethylphenol derivatives.

Protocol 2: Kinetic Measurement of Inhibition

Step 1: Monomer Purification Pass commercial styrene through a column of basic alumina immediately prior to use. Causality: Commercial styrene contains TBC as a storage inhibitor. Failing to remove TBC will result in overlapping induction periods, invalidating the kinetic data of the test compound.

Step 2: Transducer Setup

  • Load a temperature-controlled reaction vessel (50 °C) connected to a differential pressure transducer with 5 mL of purified styrene.

  • Introduce Azobisisobutyronitrile (AIBN) at a concentration of 0.05 M to initiate radical formation.

Step 3: Inhibitor Introduction and Data Acquisition

  • Inject the 4-Ethoxy-3,5-dimethylphenol derivative at a precise concentration (e.g.,

    
     M).
    
  • Monitor the oxygen uptake continuously.

  • Self-Validating System: A successful assay will display a distinct "induction period" (

    
    ) where O₂ uptake is virtually zero, forming a perfectly flat horizontal baseline. If the baseline drifts upward during this phase, it indicates either incomplete inhibition or trace impurities in the synthesized batch, providing immediate quality control feedback.
    
  • Calculate the stoichiometric coefficient (

    
    ) using the formula: 
    
    
    
    , where
    
    
    is the known rate of initiation.

Quantitative Efficacy Data

The functionalization of the 4-Ethoxy-3,5-dimethylphenol scaffold yields inhibitors that vastly outperform standard industry benchmarks, terminating oxidation chains with exceptional rate constants[1].

Inhibitor CompoundRate Constant (

)[M⁻¹ s⁻¹]
Stoichiometric Coefficient (

)
Primary Mechanism
Standard

-Tocopherol

2.0Standard Chain-Breaking
4-Ethoxy-3,5-dimethylphenol

2.0Baseline Radical Scavenging
2-Dodecylthiomethyl Analog


Dual Chain-Breaking / Peroxide Decomposing
2-Dodecylselenomethyl Analog


Catalytic Chain-Breaking

*Derivatives synthesized directly from the 4-Ethoxy-3,5-dimethylphenol scaffold.

References

1.[3] Catalytic Chain-Breaking Pyridinol Antioxidants. ResearchGate. 3 2.[2] Organochalcogen Substituents in Phenolic Antioxidants. ResearchGate. 2 3.[1] S. E. Yagunov's research works | Novosibirsk State Pedagogical University and other places. ResearchGate. 1

Sources

Application Note: High-Resolution GC-MS Profiling and Quantification of 4-Ethoxy-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

4-Ethoxy-3,5-dimethylphenol (CAS: 217448-96-9) [1] is a critical synthetic building block utilized extensively in the development of sulfur- and selenium-containing polyfunctional antioxidants, including highly active


-tocopherol analogs [2]. In drug development and advanced materials synthesis, the accurate quantification of this intermediate is essential for monitoring reaction kinetics, calculating stoichiometric yields, and assessing the purity of downstream active pharmaceutical ingredients (APIs).

The Causality of Derivatization: While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile organic analysis, the direct injection of sterically hindered or alkoxylated phenols often yields suboptimal chromatographic performance. The active hydroxyl (-OH) group on the phenol ring is highly prone to hydrogen bonding and non-specific interactions with active silanol sites within the GC inlet liner and the stationary phase [4]. This interaction manifests analytically as severe peak tailing, irreversible adsorption, and diminished signal-to-noise (S/N) ratios.

To circumvent this, our protocol employs N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% trimethylchlorosilane (TMCS) to convert the polar hydroxyl group into a highly volatile, thermally stable trimethylsilyl (TMS) ether[3]. This mechanistic shift eliminates hydrogen bonding, narrows the chromatographic peak width, and drastically lowers the limit of detection (LOD).

Self-Validating Experimental Protocol

Trustworthiness in analytical chemistry relies on self-validating systems. This protocol incorporates an internal standard (IS) and a concurrent reagent blank to continuously verify extraction efficiency, correct for injection volume variances, and eliminate false positives from system carryover.

Materials Required:
  • Target Analyte: 4-Ethoxy-3,5-dimethylphenol standard.

  • Internal Standard (IS): 2-Bromophenol (or a deuterated analog).

  • Derivatization Reagent: BSTFA + 1% TMCS (GC Grade).

  • Solvent: Anhydrous Ethyl Acetate.

Step-by-Step Methodology:
  • Sample Preparation & IS Spiking: Weigh exactly 10.0 mg of the sample matrix into a 10 mL volumetric flask and dissolve it in anhydrous ethyl acetate. Spike the solution with 50 µL of the IS solution (1.0 mg/mL 2-Bromophenol).

  • Moisture Elimination: Pass the extract through a micro-column of anhydrous sodium sulfate.

    • Causality: BSTFA is highly sensitive to moisture; even trace water will hydrolyze the reagent into hexamethyldisiloxane (HMDS), prematurely halting the derivatization of the target phenol.

  • Derivatization Reaction: Transfer 100 µL of the dried extract into a 2 mL glass autosampler vial equipped with a micro-insert. Add 50 µL of the BSTFA + 1% TMCS reagent.

  • Thermal Incubation: Seal the vial with a PTFE-lined cap and incubate at 60 °C for 30 minutes.

    • Causality: Mild heating provides the necessary activation energy to overcome the steric hindrance caused by the two ortho-methyl groups adjacent to the hydroxyl functionality on the phenol ring.

  • Cooling and Dilution: Allow the vial to cool to room temperature, then dilute with 850 µL of anhydrous ethyl acetate prior to injection.

  • Self-Validation Check: Concurrently prepare a "Reagent Blank" (IS + BSTFA + Ethyl Acetate) and process it identically to confirm the absence of co-eluting siloxane artifacts.

Instrumental Parameters

The following parameters have been optimized to ensure maximum resolution and sensitivity for the TMS-derivatized analyte.

Table 1: Optimized GC-MS Parameters for TMS-Derivatized 4-Ethoxy-3,5-dimethylphenol

ParameterSpecification / SettingCausality / Rationale
GC Column DB-5MS (30 m × 0.25 mm ID, 0.25 µm film)5% phenyl phase provides optimal selectivity for semi-polar aromatic ethers.
Carrier Gas Helium (99.999%), Constant Flow: 1.2 mL/minMaintains uniform linear velocity across the temperature gradient.
Injection Mode Splitless, 1.0 µL injection volumeMaximizes sensitivity for trace-level impurity profiling.
Inlet Temperature 280 °CEnsures instantaneous and complete vaporization of the TMS derivative.
Oven Program 80 °C (1 min)

15 °C/min to 280 °C (5 min)
Rapidly elutes the solvent front while resolving the target from structural isomers.
Transfer Line Temp 290 °CPrevents cold-spot condensation of the analyte before entering the MS source.
Ionization Source Electron Impact (EI), 70 eV, 230 °CStandardized energy for reproducible, library-matchable fragmentation.
Acquisition Mode Full Scan (m/z 50–400) & SIMScan for library confirmation; SIM for high-sensitivity quantification.

Data Analysis & Fragmentation Mechanics

Upon successful derivatization, the molecular weight of 4-Ethoxy-3,5-dimethylphenol shifts from 166.22 g/mol to 238.3 g/mol due to the addition of the TMS group (


). In EI-MS (70 eV) [4], the expected fragmentation pathway is highly diagnostic:
  • m/z 238 (

    
    ):  The intact molecular ion of the TMS ether. Due to the stabilizing resonance effect of the aromatic ring, this ion is typically robust and clearly visible.
    
  • m/z 223 (

    
    ):  The base peak in many TMS-derivatized phenols, resulting from the thermodynamically favorable 
    
    
    
    -cleavage of a methyl radical from the trimethylsilyl group.
  • m/z 193 (

    
    ):  Loss of the ethoxy radical from the aromatic ring, confirming the presence of the ether linkage.
    

Quantification Logic: Utilize m/z 223 as the primary quantifier ion in Selected Ion Monitoring (SIM) mode due to its high relative abundance. Use m/z 238 and 193 as qualifier ions, maintaining a strict ion ratio tolerance (±15%) to ensure peak purity and positively identify the compound.

Process Visualization

GCMS_Workflow A Sample Matrix (4-Ethoxy-3,5-dimethylphenol) B Internal Standard Spiking (2-Bromophenol) A->B C Anhydrous Extraction (Ethyl Acetate + Na2SO4) B->C D TMS Derivatization (BSTFA + 1% TMCS, 60°C) C->D E GC Separation (DB-5MS, Splitless) D->E F MS Detection (EI 70 eV, SIM/Scan) E->F G Data Quantification (m/z 223, 238, 193) F->G V1 Reagent Blank V1->D Validates Purity V2 Calibration Linearity V2->G Validates Accuracy

Fig 1. GC-MS workflow for 4-Ethoxy-3,5-dimethylphenol featuring self-validating steps.

References

  • Title: A. E. Prosenko's research works | Novosibirsk State Pedagogical University Source: ResearchGate URL: [Link]

  • Title: Emerging Chemicals and Analytical Methods (2005) - Derivatization of Phenols Source: UNL Digital Commons URL: [Link]

Green Chemistry Protocols for the O-Ethylation of Dimethylphenols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

Ethoxy-dimethylphenols are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs), antioxidants, and fine fragrances. Historically, the O-alkylation of dimethylphenols (such as 2,6-dimethylphenol or 3,4-dimethylphenol) relied on highly toxic, mutagenic, and corrosive ethylating agents like diethyl sulfate or ethyl halides. These legacy methods generate stoichiometric quantities of hazardous inorganic salts and acidic wastewater, directly violating the principles of sustainable drug development.

This application note details field-proven, green chemistry protocols utilizing Diethyl Carbonate (DEC) as an environmentally benign ethylating agent. DEC acts as both the solvent and the reactant, producing only ethanol and carbon dioxide as byproducts.

The Causality of Reagent and Catalyst Selection

Unlike highly reactive ethyl halides, DEC possesses a higher activation energy barrier for alkylation. It requires a basic catalyst to first deprotonate the dimethylphenol. The causality of the reaction design is as follows:

  • Deprotonation : The base (e.g., K₂CO₃ or KF/γ-Al₂O₃) removes the proton from the sterically hindered dimethylphenol, generating a highly nucleophilic phenoxide intermediate.

  • Nucleophilic Attack : The phenoxide attacks the electrophilic ethyl carbon of DEC via an Sₙ2-like mechanism.

  • Entropic Driving Force : The leaving group (ethyl carbonate anion) is unstable and rapidly decomposes into ethanol and CO₂ gas. The irreversible evolution of CO₂ entropically drives the reaction to completion.

Because DEC has a boiling point of ~126°C, achieving the necessary thermal activation for O-ethylation requires operating at temperatures between 160°C and 175°C. This necessitates the use of sealed autoclaves or pressurized continuous-flow reactors to maintain DEC in the liquid phase [1].

Mechanism Phenol Dimethylphenol Phenoxide Dimethylphenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base Catalyst (K2CO3 or KF/Al2O3) Base->Phenoxide Product Ethoxy-dimethylphenol Phenoxide->Product Nucleophilic Attack DEC Diethyl Carbonate (DEC) DEC->Product Ethyl Donor Byproducts Ethanol + CO2 DEC->Byproducts Leaving Group Decomposition

Figure 1: Base-catalyzed O-ethylation of dimethylphenol using diethyl carbonate.

Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each phase includes built-in physical or analytical checkpoints to verify the success of the step before proceeding.

Protocol A: Homogeneous Batch Ethylation (K₂CO₃-Mediated)

This protocol is optimized for early-stage drug discovery where rapid, small-scale synthesis of ethoxy-dimethylphenol libraries is required [3].

  • Causality of Experimental Design : Potassium carbonate (K₂CO₃) is selected because it is a mild base that effectively deprotonates the phenol without triggering unwanted C-alkylation on the aromatic ring. A sealed autoclave is used to prevent the premature evaporation of DEC.

  • Procedure :

    • Charge a 100 mL stainless steel autoclave with 10 mmol of dimethylphenol, 50 mmol of DEC (5-fold excess to act as solvent), and 10 mmol of anhydrous K₂CO₃.

    • Seal and purge the vessel with N₂ gas for 2 minutes to remove ambient moisture.

    • Heat the mixture to 160°C under magnetic stirring (800 rpm) for 5 hours.

    • Cool the reactor to room temperature. Carefully vent the generated CO₂.

    • Filter the mixture to remove the K₂CO₃ salts. Wash the filter cake with 10 mL of fresh DEC.

    • Concentrate the filtrate via rotary evaporation to recover unreacted DEC, leaving the crude ethoxy-dimethylphenol.

  • System Validation & In-Process Controls :

    • Pressure Check: The internal pressure of the autoclave will rise steadily due to CO₂ evolution. The cessation of pressure increase indicates reaction completion.

    • Spectroscopic Validation: Analyze the crude product via FT-IR. The disappearance of the broad phenolic O-H stretch (~3300 cm⁻¹) and the appearance of a sharp ether C-O-C stretch (~1050 cm⁻¹) confirms successful O-alkylation.

Protocol B: Heterogeneous Solid-Base Ethylation (KF/γ-Al₂O₃)

For process chemists scaling up production, homogeneous catalysts present downstream separation bottlenecks. Utilizing Potassium Fluoride supported on Alumina (KF/γ-Al₂O₃) provides a highly basic, insoluble matrix that facilitates easy mechanical recovery [2].

  • Causality of Experimental Design : Wet impregnation of KF onto γ-Al₂O₃ at 50°C, followed by calcination at 450°C, forces the fluoride ions to interact with the alumina lattice, creating strongly basic surface sites. This eliminates the need for dissolved salts, drastically reducing the E-factor (environmental impact factor) of the workup phase.

  • Procedure :

    • Catalyst Prep : Impregnate γ-Al₂O₃ with a 40 wt% aqueous KF solution at 50°C for 8 hours. Dry and calcine at 450°C for 4 hours.

    • Reaction Setup : In a pressure reactor, combine dimethylphenol and DEC in a 1:5 molar ratio. Add the KF/γ-Al₂O₃ catalyst at 9 wt% relative to the expected product mass.

    • Ethylation : Heat the suspension to 175°C for 4 hours.

    • Separation : Cool to 25°C and filter the solid catalyst.

    • Purification : Subject the filtrate to fractional vacuum distillation to isolate the pure ethoxy-dimethylphenol.

Workflow Step1 Step 1: Catalyst Prep Wet impregnation of KF on γ-Al2O3 Calcination at 450°C Step2 Step 2: Reaction Setup Mix Dimethylphenol + DEC (1:5 ratio) Add 9 wt% Catalyst Step1->Step2 Step3 Step 3: O-Ethylation Heat to 175°C for 4 hours Autoclave/Sealed Vessel Step2->Step3 Step4 Step 4: Separation Cool to RT, Filter solid catalyst Recover DEC via distillation Step3->Step4 Step4->Step1 Catalyst Recycling (>95% Recovery) Step5 Step 5: Purification Vacuum distillation of Ethoxy-dimethylphenol Step4->Step5

Figure 2: Heterogeneous catalytic workflow for synthesizing ethoxy-dimethylphenols.

  • System Validation & In-Process Controls :

    • Mass Balance Check: Weigh the recovered KF/γ-Al₂O₃ post-filtration. A mass recovery of >95% validates the mechanical stability of the heterogeneous catalyst and ensures it is ready for the next synthetic cycle.

    • Chromatographic Validation: GC-FID analysis of the distillate should yield >98% purity, validating the absence of C-alkylated byproducts.

Quantitative Data: Method Comparison

To justify the transition from legacy methods to green protocols, the following table summarizes the operational metrics across different synthetic routes.

MetricTraditional MethodProtocol A (Homogeneous Green)Protocol B (Heterogeneous Green)
Alkylating Agent Diethyl Sulfate / Ethyl BromideDiethyl Carbonate (DEC)Diethyl Carbonate (DEC)
Catalyst NaOH (Stoichiometric)K₂CO₃ (Catalytic)KF/γ-Al₂O₃ (Catalytic, Solid)
Operating Temp. 20°C - 80°C160°C175°C
Typical Yield 85 - 90%88 - 92%90 - 94%
Byproducts Na₂SO₄, NaBr, Acidic WasteEthanol, CO₂Ethanol, CO₂
Catalyst Recovery Impossible (Consumed)Difficult (Aqueous extraction)Excellent (Simple filtration)
Toxicity / Hazard High (Carcinogenic, Corrosive)Low (Benign Reagents)Low (Benign Reagents)

References

  • Ouk, S., Thiébaud, S., Borredon, E., & Le Gars, P. (2002). "Dimethyl carbonate and phenols to alkyl aryl ethers via clean synthesis." Green Chemistry, 4(5), 431-435. URL:[Link]

  • Zhang, Z., et al. (2023). "Synthesis of Eugenol Ethyl Ether by Ethylation of Eugenol with Diethyl Carbonate over KF/γ-Al₂O₃ Catalyst." Catalysts, 13(8), 1163. URL:[Link]

  • Weidlich, T., Pokorný, M., Padělková, Z., & Růžička, A. (2007). "Aryl ethyl ethers prepared by ethylation using diethyl carbonate." Green Chemistry Letters and Reviews, 1(1), 53-59. URL:[Link]

Troubleshooting & Optimization

Minimizing side products in the alkylation of 3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chemical Process Optimization Center . I am your Senior Application Scientist.

You are likely navigating the complex landscape of Friedel-Crafts alkylation on a sterically crowded substrate: 3,5-dimethylphenol (3,5-DMP) . Unlike simple phenol alkylation, 3,5-DMP presents a unique "steric corset" due to the meta-methyl groups, which significantly alters the energy landscape of the reaction.

This guide is not a generic textbook summary. It is a diagnostic and operational manual designed to isolate and eliminate specific side-product vectors: O-alkylation (ethers) , Polyalkylation , and Regio-isomeric impurities .

Part 1: Diagnostic Triage & Reaction Logic

Before adjusting parameters, we must visualize the competitive landscape. The alkylation of 3,5-DMP is a battle between Kinetic Control (O-alkylation, Ortho-C-alkylation) and Thermodynamic Control (Para-C-alkylation, Polyalkylation).

The Reaction Network (Visualization)

The following diagram maps the divergence points where your product yield is lost.

ReactionNetwork Substrate 3,5-Dimethylphenol (Substrate) Complex Phenoxide/Complex Substrate->Complex Activation Ether O-Alkyl Ether (Side Product) Complex->Ether Hard/Hard Interaction (Basic/Polar Aprotic) Ortho 2-Alkyl-3,5-DMP (Kinetic Product) Complex->Ortho Low Temp Steric Allowance Para 4-Alkyl-3,5-DMP (Thermodynamic Target) Complex->Para High Temp Zeolite Shape Selectivity Ether->Ortho Claisen Rearrangement (High T) Poly Poly-alkylated Species Ortho->Poly Over-alkylation Para->Poly Over-alkylation

Figure 1: Reaction pathway divergence for 3,5-dimethylphenol. Green indicates the typical target (Para), while Red indicates common waste streams.

Part 2: Troubleshooting Modules

Module A: The "O-Alkylation" Phantom

Symptom: High yield of alkyl aryl ethers (e.g., 3,5-dimethylanisole) instead of ring-alkylated phenols. Root Cause: The phenoxide oxygen is a "hard" nucleophile. Under basic conditions or in polar aprotic solvents (DMF, DMSO), the oxygen is exposed and attacks the alkylating agent before the carbon ring can.

Q: How do I suppress ether formation completely? A: You must shift the mechanism from


 (nucleophilic attack) to Electrophilic Aromatic Substitution (EAS).
  • Eliminate Bases: If using alkyl halides, switch from basic catalysts (

    
    , NaOH) to Lewis Acids (
    
    
    
    ,
    
    
    ,
    
    
    ).
  • Solvent Switch: Stop using DMF or Acetone. Use non-polar solvents (DCM, Toluene) or protic solvents (Alcohols). Protic solvents hydrogen-bond to the phenoxide oxygen, "shielding" it and forcing the alkylating agent to attack the carbon ring [1].

  • Temperature: O-alkylation is often kinetically favored at low temperatures. Increasing the reaction temperature (e.g., >100°C) favors C-alkylation and can even reverse O-alkylation via rearrangement [2].

Module B: Regioselectivity (Ortho vs. Para)

Symptom: You want the para-isomer (4-position), but you are getting the ortho-isomer (2-position), or vice versa. Technical Context:

  • Position 4 (Para): Flanked by two methyl groups (C3, C5). Severely sterically hindered ("buttressing effect").

  • Position 2 (Ortho): Flanked by one methyl (C3) and the OH group.

Q: The para-position is blocked by methyls. Can I actually alkylate there? A: Yes, but it requires Thermodynamic Control .

  • For Para-Selectivity: Use a strong acid catalyst (

    
     or H-ZSM-5 Zeolite) and high temperatures (>130°C). The ortho product usually forms first (kinetic). High heat allows the alkyl group to detach and re-attach at the more thermodynamically stable para position (isomerization).
    
  • For Ortho-Selectivity: Use Aluminum Phenoxide catalysis. React the phenol with Aluminum metal or

    
     first. The aluminum coordinates to the Oxygen and directs the incoming alkyl group to the ortho position via a 6-membered transition state. Keep temperatures moderate (<100°C) to prevent migration to para [3].
    
Module C: The Polyalkylation Cascade

Symptom: The product mixture contains di-alkylated or tri-alkylated species. Root Cause: Alkyl groups are electron-donating.[1] The mono-alkylated product is more nucleophilic (more reactive) than the starting 3,5-DMP.

Q: How do I stop the reaction at mono-alkylation? A:

  • Dilution Principle: Maintain a high concentration of substrate (3,5-DMP) relative to the alkylating agent.

  • Inverse Addition: Do not add the phenol to the alkylating agent. Add the alkylating agent (e.g., t-butyl chloride) dropwise to the phenol solution. This ensures the alkylating agent always encounters unreacted phenol first.

  • Transalkylation: If you have poly-alkylated waste, do not discard it. Add it back into the next batch with fresh phenol and acid catalyst. The alkyl groups will transfer from the poly-species to the fresh phenol, recovering yield [4].

Part 3: Standardized Experimental Protocol

Target: Synthesis of 4-tert-butyl-3,5-dimethylphenol (High Para-Selectivity). Method: Heterogeneous Catalysis (Zeolite/Solid Acid) for clean workup and shape selectivity.

ParameterSpecificationRationale
Substrate 3,5-Dimethylphenol (1.0 eq)The core scaffold.
Reagent Methyl tert-butyl ether (MTBE) or Isobutylene (1.1 eq)MTBE generates the t-butyl carbocation cleanly; avoids halide waste.
Catalyst H-ZSM-5 Zeolite (Si/Al ratio ~30)Pore structure restricts formation of bulky poly-alkylated byproducts (Shape Selectivity) [5].
Solvent Cyclohexane or solvent-free (melt)Non-polar solvent suppresses O-alkylation.
Temp 140°C - 160°CHigh temp required to overcome steric hindrance at C4 and ensure thermodynamic equilibrium.

Step-by-Step Workflow:

  • Catalyst Activation: Calcine H-ZSM-5 zeolite at 500°C for 4 hours to remove adsorbed water (water kills Lewis acid sites).

  • Loading: In a high-pressure autoclave (if using isobutylene) or round-bottom flask (if using MTBE), charge 3,5-DMP and activated catalyst (10 wt% relative to phenol).

  • Addition: Heat mixture to 140°C. Slowly inject the alkylating agent over 2 hours.

    • Critical Check: If using MTBE, distill off the methanol byproduct continuously to drive equilibrium forward.

  • Digestion: Stir at 140°C for an additional 4 hours.

  • Workup: Filter the hot catalyst (recyclable). Cool filtrate to crystallize the product (4-tert-butyl-3,5-dimethylphenol has a high melting point). Wash with cold hexane to remove soluble ortho-isomers.

Part 4: Troubleshooting Decision Tree

Use this logic flow to solve real-time experimental failures.

Troubleshooting Start Analyze Crude Mixture (GC/MS) Q1 Major Impurity? Start->Q1 Ether Ether (O-Alkyl) Q1->Ether Peak M+ at (MW + Alkyl) Poly Poly-Alkylated Q1->Poly High MW Peaks Isomer Wrong Isomer (Ortho) Q1->Isomer Correct MW, Wrong Retention Sol1 Action: Switch to Non-Polar Solvent Increase Temp >120°C Ether->Sol1 Sol2 Action: Reduce Catalyst Load Slow Addition of Reagent Poly->Sol2 Sol3 Action: Use Shape-Selective Zeolite Extend Reaction Time (Isomerization) Isomer->Sol3

Figure 2: Rapid diagnostic logic for alkylation impurities.

References

  • PharmaXChange. (2011). Conditions for O-alkylation vs C-alkylation of Phenolates. Retrieved from

  • Chemistry Learner. (2019). Friedel-Crafts Alkylation Reaction Mechanism With Examples. Retrieved from

  • Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Retrieved from

  • MDPI. (2021). Selective Production of Phenol on Bifunctional, Hierarchical ZSM-5 Zeolites. Retrieved from

  • ScienceDirect. (1997). Generation of Shape-Selectivity of p-Xylene Formation in the Synthesized ZSM-5 Zeolites. Retrieved from

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-Ethoxy-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive, in-depth approach to diagnosing and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Ethoxy-3,5-dimethylphenol. As a weakly acidic phenolic compound, its chromatographic behavior is highly sensitive to secondary interactions, which can compromise analytical accuracy and resolution. This document is structured to provide not just corrective actions, but also the underlying scientific principles to empower researchers to build robust and reliable analytical methods.

Section 1: Quick Diagnosis & Initial Assessment

This section serves as a starting point to rapidly identify the potential source of peak tailing.

Q1: What is peak tailing in HPLC and how is it measured?

A1: In an ideal HPLC separation, peaks should be symmetrical with a Gaussian shape. Peak tailing is a common distortion where the peak is asymmetrical, featuring a trailing edge that is broader than its leading edge.[1] This phenomenon is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates perfect symmetry. While a tailing factor up to 1.5 may be acceptable for some assays, values greater than this often signify a problem that needs to be addressed to ensure data quality.[2]

Q2: Why is my 4-Ethoxy-3,5-dimethylphenol peak specifically prone to tailing?

A2: 4-Ethoxy-3,5-dimethylphenol possesses a phenolic hydroxyl (-OH) group. This group is weakly acidic (the pKa of the parent compound 3,5-dimethylphenol is approximately 10.25[3]) and can engage in undesirable secondary interactions with the stationary phase. The primary cause of peak tailing for phenolic compounds is the interaction between the analyte and residual, acidic silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[1][4] These interactions create a secondary, stronger retention mechanism that delays a portion of the analyte molecules from eluting, causing the characteristic "tail".[2][4]

Systematic Troubleshooting Workflow

Use the following flowchart to navigate the troubleshooting process logically. Start at the top and follow the path that best describes your observation.

G Start Observation: Peak Tailing for 4-Ethoxy-3,5-dimethylphenol AllPeaks Are ALL peaks in the chromatogram tailing? Start->AllPeaks AnalyteSpecific Is ONLY the phenol peak (or other polar analytes) tailing? AllPeaks->AnalyteSpecific  No SystemIssue Potential System-Wide Issue AllPeaks->SystemIssue  Yes ChemicalIssue Potential Chemical Interaction Issue AnalyteSpecific->ChemicalIssue  Yes Overload Check for Column Overload (See Protocol 2) SystemIssue->Overload Hardware Check for Extra-Column Volume (Fittings, Tubing) SystemIssue->Hardware ColumnDamage Check for Column Damage (Void, Blocked Frit) SystemIssue->ColumnDamage pH Optimize Mobile Phase pH (See Protocol 1) ChemicalIssue->pH ColumnType Evaluate Column Choice (End-capped, Type B Silica) ChemicalIssue->ColumnType SampleSolvent Check Sample Solvent Strength ChemicalIssue->SampleSolvent

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Section 2: Systematic Troubleshooting Guide

This section provides detailed explanations and solutions organized by the source of the problem.

Category A: Mobile Phase & Sample Solvent Issues

A: This is the most critical factor for phenolic compounds. Residual silanol groups on the silica surface are acidic. At mid-range pH values (above ~3.5), these silanols can become deprotonated (SiO⁻), creating strong, negatively charged sites.[5] These sites can then interact strongly with your weakly acidic phenol, leading to significant tailing.[2][6]

  • Expert Insight & Causality: By lowering the mobile phase pH to a range of 2.5 - 3.5 , you ensure the vast majority of silanol groups are protonated (Si-OH).[2][7] This neutralizes their ionic character, forcing the retention mechanism to be dominated by the intended reversed-phase hydrophobic interactions, which results in sharp, symmetrical peaks.[2][8]

  • Corrective Action: Add an acidifier to the aqueous portion of your mobile phase. Common choices include:

    • 0.1% Formic Acid

    • 0.1% Phosphoric Acid

    • 0.05% Trifluoroacetic Acid (TFA)

A: A mismatched sample solvent can cause significant peak distortion. If your sample is dissolved in a solvent that is much "stronger" (e.g., higher percentage of organic solvent) than your initial mobile phase conditions, it can cause the analyte band to spread out at the head of the column instead of focusing into a tight band.[1][9] This leads to broad and often misshapen peaks.[10]

  • Expert Insight & Causality: The principle of "focusing" at the column head relies on the mobile phase being stronger than the sample solvent, which strips the analyte from the sample solvent and concentrates it in a narrow band on the stationary phase. A strong sample solvent disrupts this process.

  • Corrective Action: Whenever possible, dissolve your sample of 4-Ethoxy-3,5-dimethylphenol in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that can adequately dissolve the analyte.

Category B: Column-Related Issues

A: Not all C18 columns are created equal. The quality of the underlying silica and the surface chemistry play a massive role in minimizing secondary interactions.

  • Expert Insight & Causality:

    • Silica Type: Modern columns use high-purity, "Type B" silica, which has significantly lower trace metal contamination compared to older "Type A" silica.[11] Metals can increase the acidity of nearby silanol groups, exacerbating tailing.[11]

    • End-capping: After the C18 chains are bonded to the silica, many residual silanol groups remain. A process called "end-capping" uses a small silanizing reagent (like trimethylchlorosilane) to react with and block many of these remaining silanols.[2][6][12] Using a column that is exhaustively end-capped is crucial for analyzing polar or ionizable compounds like phenols.

  • Corrective Action:

    • Use a modern, high-purity, fully end-capped C18 column from a reputable manufacturer.[5][7]

    • If tailing persists even with an optimized mobile phase, consider a column with an alternative stationary phase, such as a polar-embedded phase or a hybrid silica/polymer material, which can offer alternative selectivity and reduced silanol activity.[11]

A: Injecting too much analyte mass can saturate the stationary phase. When the amount of sample injected exceeds the column's linear capacity, the active sites on the stationary phase become saturated. This leads to a non-linear relationship between the analyte and the stationary phase, resulting in tailing peaks.[1][12]

  • Expert Insight & Causality: This is a classic "mass overload" scenario. Because all peaks in the chromatogram will be affected, it is a key diagnostic clue.[12]

  • Corrective Action: Perform a sample dilution study as described in Protocol 2 . If diluting the sample improves the peak shape, you have confirmed mass overload. Reduce the concentration of your sample or decrease the injection volume.[12]

A: The column is a consumable and its performance degrades over time. Accumulation of strongly retained matrix components or physical degradation of the packed bed can create active sites or disrupt flow paths, causing tailing.[1][12]

  • Expert Insight & Causality:

    • Contamination: Irreversibly adsorbed compounds can create new sites for secondary interactions.

    • Bed Deformation: A void at the head of the column, caused by pressure shocks or pH instability, creates an empty space where the sample band can spread before entering the packed bed, leading to broad and tailing peaks.[12] A partially blocked inlet frit will also distort the peak.[12]

  • Corrective Action:

    • First, try regenerating the column using a rigorous flushing procedure (see Protocol 3 ).

    • If flushing fails, substitute the column with a new one of the same type. If the new column resolves the issue, the original column was the problem.[2]

    • To prevent future issues, always use a guard column and ensure proper sample clean-up (e.g., using Solid Phase Extraction - SPE) for complex matrices.[2][5]

Category C: HPLC System & Hardware Issues

A: Peak broadening and tailing can occur outside of the column. The volume of the system components between the injector and the detector (tubing, fittings, detector flow cell) contributes to "extra-column band broadening."[13] Excessive volume allows the sharp peak eluting from the column to diffuse and broaden before it is detected.[7]

  • Expert Insight & Causality: This effect is most pronounced for early-eluting, sharp peaks. The contribution of extra-column volume should be negligible compared to the peak volume itself.

  • Corrective Action:

    • Use tubing with a narrow internal diameter (e.g., 0.005" or 0.12 mm) for all connections.

    • Keep the tubing length between the column and the detector as short as physically possible.[5]

    • Ensure all fittings are properly seated (e.g., using the correct ferrule depth) to avoid creating small voids or dead volumes.[10]

Section 3: Detailed Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
  • Objective: To empirically determine the optimal mobile phase pH for minimizing peak tailing of 4-Ethoxy-3,5-dimethylphenol.

  • Methodology:

    • Prepare Aqueous Stocks: Prepare three separate batches of the aqueous component of your mobile phase (e.g., HPLC-grade water).

      • Stock A: No pH adjustment.

      • Stock B: Adjust pH to 3.0 using 0.1% formic acid.

      • Stock C: Adjust pH to 2.5 using 0.1% phosphoric acid.

    • System Equilibration: Begin with the mobile phase prepared from Stock C (pH 2.5). Mix it with your organic solvent (e.g., acetonitrile) at the desired ratio. Flush the entire HPLC system and column with this mobile phase for at least 15-20 column volumes, or until a stable baseline is achieved.

    • Inject Standard: Inject a standard solution of 4-Ethoxy-3,5-dimethylphenol and record the chromatogram.

    • Sequential Analysis: Repeat steps 2 and 3 using the mobile phase prepared from Stock B (pH 3.0) and then Stock A (no adjustment).

    • Evaluation: Compare the tailing factor of the analyte peak from the three runs. The pH that provides the lowest tailing factor (closest to 1.0) is optimal.

Protocol 2: Column Overload Test (Sample Dilution Series)
  • Objective: To determine if peak tailing is caused by mass overload of the analytical column.

  • Methodology:

    • Prepare Dilutions: Prepare a dilution series of your sample. A good starting point is to prepare samples at 100%, 50%, 10%, and 1% of the original concentration. Ensure the diluent is the mobile phase.

    • Sequential Injection: Inject the same volume of each sample, starting with the most dilute (1%) and working up to the most concentrated (100%).

    • Evaluation: Analyze the peak shape for each injection. If the tailing factor improves significantly (moves closer to 1.0) at lower concentrations, the column was being overloaded.[12]

Protocol 3: HPLC Column Flushing and Regeneration
  • Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

  • Methodology:

    • Disconnect from Detector: Disconnect the column outlet from the detector to prevent flushing contaminants into the flow cell.

    • Buffer Removal: Flush the column in the normal flow direction with 20 column volumes of HPLC-grade water (without any buffer or acid).

    • Organic Wash: Flush with 20-30 column volumes of 100% acetonitrile.

    • Stronger Solvent Wash (for non-polar contaminants): Flush with 20-30 column volumes of isopropanol.

    • Re-equilibration: Flush with your mobile phase (including buffer/acid) for at least 20 column volumes or until the backpressure and baseline are stable. Reconnect the detector and test with your standard.

Section 4: Frequently Asked Questions (FAQs)
  • Q: What is an acceptable USP tailing factor for my analysis?

    • A: An ideal USP tailing factor is 1.0. For most routine analyses, a value between 0.9 and 1.5 is considered acceptable.[2] For high-precision quantitative assays, a stricter range, such as 0.95 to 1.2, is often required.

  • Q: Will increasing the column temperature help reduce tailing?

    • A: Sometimes. Increasing the column temperature (e.g., from 30°C to 40°C) can improve mass transfer kinetics and may slightly reduce tailing.[9] However, it is generally a less effective solution than optimizing the mobile phase pH for issues caused by silanol interactions.

  • Q: Should I use acetonitrile or methanol as the organic modifier?

    • A: Both are common in reversed-phase HPLC. Acetonitrile typically has a lower viscosity (leading to lower backpressure) and is sometimes considered "less interactive" than methanol. The choice can influence selectivity. For troubleshooting tailing, the most important factor is the proper acidification of the aqueous phase, which is effective with either organic modifier.[5]

  • Q: My peak is fronting, not tailing. What's the cause?

    • A: Peak fronting (where the first half of the peak is broader than the second) is less common but can be caused by factors such as poor sample solubility in the mobile phase, column collapse or damage, or significant column overload.[11]

Section 5: Summary of Causes and Corrective Actions
Potential Cause Primary Indicator Recommended Corrective Action
Secondary Silanol Interactions Only the phenol peak (or other polar analytes) tails.Lower mobile phase pH to 2.5-3.5 with 0.1% formic or phosphoric acid.[2]
Column Overload All peaks tail; shape improves with sample dilution.Reduce sample concentration or injection volume.[12]
Extra-Column Volume All peaks tail, especially early eluting ones.Use shorter, narrower ID tubing; check all fittings for dead volume.[5][7]
Column Contamination Gradual degradation of peak shape over many injections.Flush the column with strong solvents (Protocol 3); use a guard column.[9][12]
Column Damage (Void) Sudden, severe tailing or split peaks; pressure drop.Replace the column; avoid rapid pressure changes.[12]
Sample Solvent Mismatch Distorted or split peaks, especially for early eluters.Dissolve the sample in the mobile phase or a weaker solvent.[1][10]
Outdated Column Technology Persistent tailing even with optimized mobile phase.Switch to a modern, high-purity, fully end-capped Type B silica column.[6][11]
References

Sources

Overcoming steric hindrance in 4-Ethoxy-3,5-dimethylphenol reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Ethoxy-3,5-Dimethylphenol Reactivity

Current Status: Operational Topic: Overcoming Steric Hindrance & Reactivity Optimization Ticket Priority: High (Research & Development)

System Overview: The Steric Landscape

Welcome to the technical guide for 4-Ethoxy-3,5-dimethylphenol (CAS: 217448-96-9). This molecule presents a unique "steric fortress" due to the 3,5-dimethyl substitution pattern flanking the 4-ethoxy group. Unlike standard phenols, the reactivity of this compound is governed by the buttressing effect , where the methyl groups force the ethoxy moiety out of planarity, altering both electronic availability and physical accessibility.

This guide addresses the three most common failure modes reported by researchers:

  • Ether Cleavage Resistance: Difficulty removing the ethyl group to access the hydroquinone.

  • Regioselectivity Issues: Poor yields during electrophilic aromatic substitution (EAS) at the C2/C6 positions.

  • Oxidative Coupling Failures: Challenges in synthesizing benzofuran or dimer derivatives.

Visualizing the Problem

The diagram below maps the steric and electronic "hotspots" of the molecule. Use this to orient your synthetic strategy.

ReactivityMap cluster_tips Mechanistic Insights Molecule 4-Ethoxy-3,5-dimethylphenol (Target Substrate) Site_OH Site A: Phenolic OH (C1) Status: Accessible Risk: O-Alkylation vs C-Alkylation competition Molecule->Site_OH Deprotonation/Functionalization Site_Ring Site B: Ortho Positions (C2/C6) Status: Moderately Hindered Constraint: Flanked by OH and Me Molecule->Site_Ring Electrophilic Substitution (Nitration, Mannich, Halogenation) Site_Ether Site C: Ethoxy Group (C4) Status: HIGHLY HINDERED Constraint: 3,5-Dimethyl 'Picket Fence' Molecule->Site_Ether De-ethylation (Ether Cleavage) Tip1 The 3,5-Me groups force the 4-OEt out of plane, reducing resonance. Site_Ether->Tip1 Tip2 Nucleophilic attack on OEt is blocked by methyl bulk. Site_Ether->Tip2

Figure 1: Reactivity heatmap showing accessible (Green), moderately hindered (Yellow), and highly hindered (Red) zones.

Module 1: Troubleshooting Ether Cleavage (De-ethylation)

User Issue: "I am trying to convert 4-ethoxy-3,5-dimethylphenol to 2,6-dimethylhydroquinone using HBr, but the reaction is incomplete or yields are low."

Root Cause: The 3,5-methyl groups create a steric blockade around the ether oxygen. While the ethyl group itself is primary, the approach of the solvated proton (to the oxygen) and the subsequent nucleophile is physically impeded. Furthermore, standard aqueous acids often fail due to the high lipophilicity of the substrate.

Protocol: Lewis Acid-Mediated Cleavage (Anhydrous)

This method bypasses the solubility issues of aqueous acids and utilizes a more aggressive coordination mechanism.

Reagents: Boron Tribromide (


), Dichloromethane (DCM).
StepActionTechnical Rationale
1 Dissolution Dissolve substrate (1 eq) in anhydrous DCM under

atmosphere. Cool to -78°C.
2 Addition Add

(1.0 M in DCM, 3-4 eq ) dropwise.
3 Warming Allow to warm slowly to 0°C or RT over 4 hours. Monitor via TLC.
4 Quench CRITICAL: Cool back to 0°C. Quench with MeOH very slowly.
5 Workup Wash with

, dry over

.

Alternative (Nucleophilic Scavenger): If


 fails or is too harsh, use Sodium Ethanethiolate (NaSEt)  in DMF at 100°C. The thiolate is a smaller, "softer" nucleophile that can penetrate the steric shield more effectively than bulkier reagents [1].

Module 2: Troubleshooting Electrophilic Aromatic Substitution (EAS)

User Issue: "I'm trying to nitrate or brominate the ring at C2, but I'm getting poly-substitution or no reaction."

Root Cause: The C2 and C6 positions are the only open sites. They are activated by the OH group (ortho-director) but sterically squeezed between the OH and the C3-Methyl. Large electrophiles cannot fit.

Protocol: Controlled C2-Functionalization

Strategy: Use "soft" electrophiles and low temperatures to maximize regioselectivity.

Case Study: Mannich Reaction (Aminomethylation) Commonly used to synthesize antioxidant derivatives.

  • Solvent: Use Methanol or Ethanol (protic solvents stabilize the transition state).

  • Reagents: Paraformaldehyde (1.1 eq) + Secondary Amine (e.g., Morpholine, 1.1 eq).

  • Temperature: Reflux is often required due to the crowding at C2.

  • Mechanism Check:

    • The iminium ion generated in situ is the electrophile.

    • Because the C4 position is blocked by OEt, the reaction is forced to C2.

    • Note: If the reaction stalls, add a catalytic amount of acetic acid to speed up iminium formation.

FAQ: Why am I seeing coupled byproducts? If you use radical initiators or strong oxidants (like nitric acid), the phenolic hydrogen (H at C1) is abstracted, forming a phenoxy radical. This radical delocalizes to C2/C6 and C4. Since C4 is blocked, two C2 radicals often dimerize, forming a biphenyl derivative (oxidative coupling) instead of the substitution product [2].

Solution: To avoid dimerization, ensure your reaction conditions do not favor Single Electron Transfer (SET). Avoid metal oxidants unless dimerization is the goal.

Module 3: Synthesis of Benzofuran Derivatives

User Issue: "I am trying to allylate the phenol to make a benzofuran precursor, but the Claisen rearrangement isn't working."

Technical Insight: The synthesis of Vitamin E analogs often involves O-allylation followed by a thermal Claisen rearrangement to move the allyl group to C2.

Workflow Visualization:

Claisen Start 4-Ethoxy-3,5-dimethylphenol Step1 O-Allylation (Allyl Bromide, K2CO3) Start->Step1 Inter O-Allyl Ether Step1->Inter Step2 Claisen Rearrangement (200°C, DMA/Decalin) Inter->Step2 Product 2-Allyl-4-ethoxy-3,5-dimethylphenol (C2 Substitution) Step2->Product

Figure 2: Pathway for overcoming C2 steric hindrance via intramolecular rearrangement.

Troubleshooting the Claisen Rearrangement:

  • Issue: The rearrangement requires high temperatures (>180°C).

  • Steric Factor: The C3-methyl group sterically interferes with the [3,3]-sigmatropic shift transition state.

  • Fix: Use a high-boiling non-polar solvent like Decalin or N,N-Diethylaniline . Do not use DMF for the rearrangement step as it may decompose at the required temperatures. The intramolecular nature of the reaction overcomes the intermolecular steric hindrance [3].

Reference Data Table

PropertyValueRelevance to Troubleshooting
Molecular Weight 166.22 g/mol Calculation of equivalents.
pKa (Phenol) ~10.2Higher than typical phenols due to electron-donating methyls/ethoxy. Requires stronger bases for deprotonation.
Solubility Low in Water; High in DCM, EtOHUse organic solvents; aqueous workups require thorough extraction.
Directing Effects OH (Strong), OEt (Med), Me (Weak)OH dominates; C2/C6 are the primary reactive sites.

References

  • Magano, J., et al. (2006).[1] "2-(Diethylamino)ethanethiol: A New Reagent for the Odorless Deprotection of Aromatic Methyl Ethers." The Journal of Organic Chemistry, 71(18), 7103-7105. Link

  • Yagunov, S. E., et al. (2018). "Synthesis and antioxidant activity of 2-dodecylthiomethyl- and 2-dodecylselenomethyl-5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofurans." Russian Chemical Bulletin, 67, 1495–1501. Link

  • Sigma-Aldrich. "Product Specification: 4-Ethoxy-3,5-dimethylphenol." Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for steric effects in EAS and Claisen rearrangements).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling 4-Ethoxy-3,5-dimethylphenol.

Sources

Purification strategies for removing unreacted 3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Purification strategies for removing unreacted 3,5-dimethylphenol (3,5-DMP)

Ticket ID: CHEM-PUR-305 Assigned Specialist: Senior Application Scientist[1][2][3][4]

Executive Summary

3,5-Dimethylphenol (3,5-DMP) is a notoriously persistent impurity in organic synthesis.[1][2][3][4] Its lipophilicity allows it to cling to organic products, while its weak acidity (


) renders standard "weak base" washes ineffective.[2][3][4] This guide details three tiered strategies for removal: Chemo-Selective Extraction , Chromatographic Optimization , and Physical Phase Separation .[1][2][3][4]

Module 1: The Chemical Scavenger (Acid-Base Extraction)

Status: Primary Strategy (High Throughput)

The most common failure mode in removing 3,5-DMP is the use of insufficient base strength.[1] Many protocols prescribe saturated sodium bicarbonate (


) for general washes.[3][4] This will fail. 
The Mechanism

Phenols are weak acids.[3][5][6] To drive 3,5-DMP into the aqueous layer, you must deprotonate it to form the water-soluble phenoxide salt.[1][2]

  • 3,5-DMP

    
    :  ~10.2
    
  • Saturated

    
     pH:  ~8.5[1][2][3][4]
    
  • 1M NaOH pH: ~14.0

The Rule of 3: To ensure >99.9% deprotonation, the pH of the aqueous base must be at least 3 units higher than the


 of the impurity.[1]


[3][4]
Protocol: The "High-pH" Wash

Prerequisite: Your target product must be stable to strong base (non-hydrolyzable).[1][3][4]

  • Dilution: Dissolve crude mixture in a non-polar solvent (Diethyl Ether or Toluene recommended; Dichloromethane is acceptable but can cause emulsions).[3][4]

  • The Wash: Extract the organic layer 3x with 1M or 2M NaOH .[3]

    • Critical: Shake vigorously.[3][4] Phenols often hydrogen-bond to the product, requiring kinetic energy to break the interaction.[1]

  • Validation (The "Cloud Test"):

    • Take a small aliquot of the aqueous extract.[3]

    • Acidify it with 6M HCl.[3][4]

    • Observation: If the solution turns cloudy or precipitates a solid, you have successfully pulled 3,5-DMP into the water layer.[1][2][3]

  • Finishing: Wash the organic layer once with brine, dry over

    
    , and concentrate.
    
Troubleshooting Extraction Issues
SymptomDiagnosisSolution
Emulsion forms 3,5-DMP acts as a surfactant at the interface.[1][2][3][4]Add solid NaCl to the aqueous layer to increase ionic strength, or filter the interface through Celite.
Impurity remains after NaOH wash Product is "encapsulating" the phenol.[3]Switch solvent to

(better penetration) or increase base concentration to 3M (if product allows).[3][4]
Product lost in aqueous layer Product has acidic protons (e.g., amide, sulfonamide).[2][3]STOP. Do not use NaOH. Proceed to Module 2 (Chromatography).

Module 2: Chromatographic Separation

Status: Secondary Strategy (For Acid-Sensitive/Base-Sensitive Products)

3,5-DMP is moderately polar due to the hydroxyl group but significantly lipophilic due to the methyl groups.[1][2] On silica gel, it often streaks or tails due to hydrogen bonding with silanol groups.[2][3]

Mobile Phase Modifiers

Standard Hexane/Ethyl Acetate gradients often result in co-elution.[3][4] You must manipulate the ionization state of the silica surface.

  • The "Acidic Spike" Method: Add 0.1% Acetic Acid to the mobile phase.[3]

    • Why? This keeps the phenol fully protonated (neutral) and suppresses the ionization of surface silanols. This sharpens the phenol peak, reducing tailing and preventing overlap with your product.[2]

Visualization: Separation Logic

G Start Crude Mixture (Product + 3,5-DMP) Check Is Product Base-Sensitive? Start->Check NaOH Use 2M NaOH Wash (Module 1) Check->NaOH No Column Chromatography (Module 2) Check->Column Yes Result1 3,5-DMP in Aqueous Waste NaOH->Result1 Modifier Add 0.1% Acetic Acid to Mobile Phase Column->Modifier Standard Deriv Derivatization: Acetylate Mixture (Ac2O/Pyridine) Column->Deriv Difficult Separation Result2 3,5-DMP Elutes Sharply Modifier->Result2 Result3 3,5-DMP becomes Acetate (Huge Rf shift) Deriv->Result3

Figure 1: Decision matrix for selecting the appropriate purification pathway based on product stability.

Module 3: Physical Phase Separation

Status: Tertiary Strategy (High Purity Requirements)

If chemical washing and chromatography are insufficient or impractical (e.g., multi-gram scale), exploit the physical properties of 3,5-DMP.[1][2][3]

Sublimation

3,5-DMP has a relatively high vapor pressure for a solid and sublimes noticeably before its boiling point (


).[1][2][3][4]
  • Technique: High-vacuum sublimation.[1][2][3][4]

  • Setup: Place crude solid in a sublimation apparatus. Apply high vacuum (<0.1 mmHg) and heat the bath to 50-60°C.

  • Result: 3,5-DMP will sublime onto the cold finger.[1][2][3][4] Your product (assuming it is heavier/less volatile) will remain at the bottom.[3][4]

Recrystallization

3,5-DMP has a low melting point (


).[1][2][3][4] It is highly soluble in most organic solvents but crystallizes as needles from water.[3][4]
  • Strategy: Recrystallize your product from a solvent where 3,5-DMP is highly soluble even at cold temperatures (e.g., Hexanes or cold Toluene).[1][2][3][4] The impurity will likely remain in the mother liquor.

Frequently Asked Questions (FAQ)

Q: I washed with saturated Sodium Bicarbonate (


) three times, but the NMR still shows aromatic methyl peaks at 2.2 ppm. Why? 
A:  You are fighting a losing battle against 

. Bicarbonate (pH ~8.[3][4]5) is not basic enough to deprotonate 3,5-DMP (

10.2).[1][2][3][4] The equilibrium favors the neutral (organic-soluble) phenol by a factor of nearly 100:1. You must use NaOH or KOH (pH 14).[3][4]

Q: My product is an amine. Will the acidic modifier on the column ruin my purification? A: Yes, acetic acid will protonate your amine, causing it to streak.[1][2] In this case, use the "Nuclear Option" :

  • Treat the crude mixture with Acetic Anhydride (

    
    ) and Pyridine.[3][4]
    
  • This converts 3,5-DMP into 3,5-dimethylphenyl acetate .[1][2][3][4]

  • The acetate is much less polar (higher

    
    ) than the free phenol and usually separates easily from amines.[3]
    

Q: Can I remove 3,5-DMP by rotovap? A: Generally, no.[1][2][3][4] While it sublimes under high vacuum, a standard rotovap (10-20 mmHg) at


 is insufficient to remove it efficiently.[1][2][3][4] You will likely just concentrate it along with your product.[3][4]

References

  • National Center for Biotechnology Information. (2024).[3][4] PubChem Compound Summary for CID 7948, 3,5-Dimethylphenol. Retrieved from [Link][3][4]

  • Reich, H. J. (2024).[2][3][4] Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison.[1][2][3][4] Retrieved from [Link][3][4]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3][4] (Standard reference for physical properties and recrystallization solvents).[3][4]

Sources

Technical Support Center: Optimizing Thermal Stability of 4-Ethoxy-3,5-dimethylphenol in Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide for researchers and drug development professionals working with 4-Ethoxy-3,5-dimethylphenol (CAS: 217448-96-9) .

While this compound is a highly effective chain-breaking antioxidant and a critical intermediate for synthesizing sulfur- and selenium-containing analogs of α-tocopherol, its phenolic hydroxyl group makes it inherently susceptible to thermal and oxidative degradation. This guide bridges the gap between mechanistic theory and benchtop application, providing you with self-validating protocols, troubleshooting FAQs, and kinetic data to ensure the structural integrity of your formulations.

I. Mechanistic Overview: The Causality of Thermal Degradation

To stabilize a molecule, we must first understand how it breaks apart. The antioxidant efficacy of 4-Ethoxy-3,5-dimethylphenol relies on its ability to donate a hydrogen atom to quench reactive oxygen species (ROS). The O–H bond dissociation energy for this class of compounds is relatively low (approximately 326.5 to 340 kJ/mol) 1.

While this low bond energy is ideal for scavenging radicals, it becomes a liability under thermal stress (>60°C). Heat induces homolytic cleavage of the O–H bond, generating a highly reactive phenoxyl radical. If this radical is not stabilized by the formulation matrix or intercepted by a co-antioxidant, it undergoes irreversible autoxidation, forming inactive quinones or dimers. Furthermore, in aqueous environments, pH dictates the ionization state of the phenol; higher pH levels generate phenolate anions, which undergo single-electron transfer (SET) degradation at exponentially faster rates 2.

Pathway A 4-Ethoxy-3,5-dimethylphenol (Stable Phenol) B Thermal Stress (>60°C) / High pH A->B Activation C Phenoxyl Radical (Unstable Intermediate) B->C Homolytic Cleavage D Irreversible Degradation (Quinones, Dimers) C->D Autoxidation E Co-Antioxidant (e.g., N-acetylcysteine) C->E Intercepted by E->A Regeneration

Figure 1: Oxidative Degradation & Regeneration Pathway of 4-Ethoxy-3,5-dimethylphenol.

II. Troubleshooting Guide & FAQs

Q1: My formulation shows rapid degradation of 4-Ethoxy-3,5-dimethylphenol when heated above 60°C during the emulsification phase. How can I prevent this? A: Phenolic degradation follows first-order kinetics, and the rate constant accelerates significantly above 60°C. If your process requires high-heat emulsification, you must shield the molecule. Do not add the phenol during the high-temperature aqueous phase. Instead, pre-dissolve it in the lipid phase (if applicable) or add it during the cool-down phase (<40°C). Alternatively, utilize bulky dendritic excipients to increase steric hindrance, which has been shown to raise the thermal stability of hindered phenols by up to 100°C 3.

Q2: How does the pH of my aqueous matrix affect thermal stability? A: It is the single most critical environmental factor next to temperature. At pH 9.0, the half-life of phenolic antioxidants drops by over 50% compared to pH 3.0 2. High pH deprotonates the hydroxyl group, forming a phenolate anion. This anion is highly electron-rich and readily donates an electron to trace oxygen, initiating rapid degradation. Actionable fix: Buffer your formulation to an acidic pH (3.0 – 5.5) using citric acid or acetate buffers before introducing the phenol.

Q3: Can I use co-antioxidants to protect 4-Ethoxy-3,5-dimethylphenol? A: Yes, but selection is critical. Synergistic co-antioxidants like N-acetylcysteine or TEMPO can act as sacrificial hydrogen donors, regenerating the phenoxyl radical back to its stable state 1. However, avoid combining it with ascorbyl palmitate in non-aqueous or low-polarity matrices; counterintuitively, ascorbyl palmitate can act as a pro-oxidant in these specific microenvironments, accelerating the degradation of the primary phenol.

Q4: Is there a formulation technique to physically protect the molecule from heat? A: Yes. Cloud Point Extraction (CPE) or micellar entrapment using non-ionic surfactants (like Tween 80) is highly effective. By forcing the phenol into the hydrophobic core of a surfactant-rich phase, you create a physical barrier against dissolved oxygen and water. This entrapment increases the Arrhenius activation energy (


) required for thermal degradation, significantly extending the compound's shelf-life 4.

III. Quantitative Data: Thermal Kinetics & Matrix Effects

To make informed formulation decisions, refer to the kinetic data below. These tables synthesize the degradation behavior of phenolic compounds structurally analogous to 4-Ethoxy-3,5-dimethylphenol under varying stress conditions.

Table 1: First-Order Degradation Kinetics at Varying Temperature & pH

Note: Data reflects typical phenolic antioxidant behavior in aqueous media. Degradation follows first-order kinetics.

Temperature (°C)pH LevelRate Constant (

, h⁻¹)
Half-Life (

, h)
Activation Energy (

, kJ/mol)
60°C3.0 (Acidic)0.1514.59~29.9
60°C9.0 (Basic)0.1973.52~26.0
100°C3.0 (Acidic)0.4351.59~29.9
100°C9.0 (Basic)0.6341.09~26.0
Table 2: Excipient Matrix Effects on Stability
Matrix / ExcipientMechanism of ActionImpact on Thermal StabilityRecommendation
Tween 80 (4% w/v) Micellar entrapment; steric shielding from aqueous bulk.High Increase (

shifts from ~23 to >70 kJ/mol)
Highly recommended for aqueous gels/serums.
N-acetylcysteine Sacrificial H-donor; regenerates phenoxyl radical.Moderate Increase Use as a synergistic co-antioxidant.
Ascorbyl Palmitate Can induce pro-oxidant radical cascades in low-polarity lipids.Decrease (Accelerates degradation)Avoid in pure lipid formulations.
Dendritic Polymers Increases molecular bulkiness, preventing volatilization.High Increase Ideal for high-temp lubricant/fuel additives.

IV. Validated Experimental Protocols

The following protocol outlines a self-validating system for enhancing the thermal stability of 4-Ethoxy-3,5-dimethylphenol via Cloud Point Extraction (CPE) entrapment. This method forces the compound into a protective surfactant phase.

Workflow Step1 1. Baseline Formulation (Phenol + Aqueous Matrix) Step2 2. Matrix Optimization (Adjust pH to 3.0 - 5.5) Step1->Step2 Prevent Phenolate Ionization Step3 3. Micellar Entrapment (Add 4% Tween 80 + Na2SO4) Step2->Step3 Steric Shielding Step4 4. Accelerated Thermal Stress (60°C - 100°C for 4-24h) Step3->Step4 Stress Induction Step5 5. HPLC-UV/MS Quantification (Monitor Mass Balance) Step4->Step5 Sampling & Quenching Step6 6. Kinetic Modeling (Calculate Rate Constant & Ea) Step5->Step6 Data Synthesis

Figure 2: Experimental Workflow for Thermal Stability Optimization via CPE.

Protocol: Micellar Entrapment & Thermal Stress Validation

Objective: To entrap 4-Ethoxy-3,5-dimethylphenol in a surfactant-rich phase to increase the activation energy of thermal degradation, followed by a self-validating kinetic assay.

Step 1: Preparation of the Aqueous Phase

  • Dissolve 4-Ethoxy-3,5-dimethylphenol (target concentration: 100-500 ppm) in a buffered aqueous solution.

  • Causality Check: Adjust the pH to 3.0 using 0.1 M Citric Acid. Why? This ensures the phenolic hydroxyl group remains fully protonated, preventing the formation of the highly reactive phenolate anion.

Step 2: Salting-Out & Surfactant Addition (CPE)

  • Add 4% (w/v) Tween 80 to the solution.

  • Add 35% (w/v) Sodium Sulfate (

    
    ).
    
  • Causality Check: The addition of high concentrations of sulfate salts lowers the cloud point temperature of the surfactant, forcing the Tween 80 to dehydrate and form a dense, surfactant-rich phase that encapsulates the hydrophobic phenol 4.

Step 3: Phase Separation

  • Centrifuge the mixture at 6000 rpm for 5 minutes at 25°C.

  • Collect the surfactant-rich phase (which now contains >95% of the phenol).

Step 4: Accelerated Thermal Stress

  • Aliquot the surfactant phase into sealed amber glass vials (to prevent photo-oxidation).

  • Expose the vials to controlled thermal stress (e.g., 60°C, 80°C, 100°C) in a dark convection oven.

  • Pull samples at

    
     and 
    
    
    
    minutes. Immediately quench the reaction by placing the vials in an ice-water bath (0°C).

Step 5: Self-Validating HPLC Analysis (Mass Balance Check)

  • Dilute the quenched samples 1:1 with HPLC-grade ethanol and vortex vigorously to break the micelles.

  • Analyze via HPLC-UV (detecting at ~280 nm for phenols).

  • Validation Logic: Calculate the mass balance. If the concentration of 4-Ethoxy-3,5-dimethylphenol decreases, look for corresponding peaks at later retention times (indicating dimerization) or earlier retention times (indicating polar quinone formation). If the total area under the curve (parent + degradants) is <95% of the

    
     baseline, your compound is volatilizing, and you must switch to a sealed pressurized differential scanning calorimetry (PDSC) method.
    

V. References

  • Long-Lasting Antioxidant Protection: A Regenerable BHA Analogue ResearchGate[Link]

  • Thermal stability and degradation kinetics of the phenolics of Trigonella-foenum graecum L. leaf extracts DergiPark[Link]

  • Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additives CentAUR - University of Reading[Link]

  • Antioxidant Activity and Thermal Stability of Oleuropein and Related Phenolic Compounds of Olive Leaf Extract after Separation Semantic Scholar[Link]

Sources

Scale-up challenges for industrial production of 4-Ethoxy-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured as a dynamic "Tier 3 Engineering Response" from a specialized Process Chemistry Support Hub. It addresses the specific challenges of synthesizing and scaling 4-Ethoxy-3,5-dimethylphenol (CAS: 217448-96-9), a molecule where steric hindrance and regioselectivity present significant barriers to industrial viability.

Topic: Scale-up Troubleshooting for 4-Ethoxy-3,5-dimethylphenol Production Status: Open Assigned Specialist: Senior Process Chemist, Industrial Alkylation Unit

Executive Summary & Molecule Profile

You are encountering difficulties in the industrial scale-up of 4-Ethoxy-3,5-dimethylphenol . This molecule presents a classic "Hydroquinone Paradox":

  • The Core: It is likely derived from 2,6-dimethylhydroquinone .

  • The Target: You need to ethylate the hydroxyl group at position 4 (relative to the methyls at 3 and 5).

  • The Challenge: The target ether linkage is sterically hindered by the two ortho-methyl groups. If you are starting from the hydroquinone, the unhindered hydroxyl (position 1) is kinetically favored, leading to the wrong isomer (4-ethoxy-2,6-dimethylphenol) or bis-alkylation.

This guide addresses the three critical bottlenecks: Steric Hindrance (Kinetics) , Regioselectivity , and Safety/Purification .

Module 1: Reaction Kinetics & The "Steric Wall"

User Ticket #101:

"We are using standard Williamson ether conditions (Ethyl Bromide, K2CO3, Acetone), but conversion stalls at 40% even after 24 hours. We see mostly starting material."

Root Cause Analysis:

The methyl groups at positions 3 and 5 create a "steric wall" around the phenolic oxygen. Standard weak bases (K2CO3) and low-boiling solvents (Acetone, bp 56°C) provide insufficient activation energy to overcome this barrier. The nucleophilicity of the phenoxide is dampened by the steric bulk.

Troubleshooting Protocol:
ParameterStandard Protocol (Failing)Optimized Scale-Up Protocol Technical Rationale
Solvent Acetone or AcetonitrileDMF, DMSO, or NMP Polar aprotic solvents solvate the cation (K+), leaving the phenoxide "naked" and highly reactive, significantly increasing the rate constant (

).
Base Potassium Carbonate (

)
Sodium Hydride (NaH) or KOH/DMSO A stronger base ensures complete deprotonation.

is often too weak for hindered phenols where the equilibrium must be driven hard.
Catalyst NonePhase Transfer Catalyst (TBAB) If using non-polar solvents (Toluene) to manage work-up, use Tetrabutylammonium Bromide (5 mol%) to shuttle phenoxide into the organic phase.
Temperature Reflux (56–80°C)90–110°C Higher activation energy is required to force the ethyl group past the ortho-methyl guards.
Critical Warning:

Switching to NaH/DMF creates a thermal runaway hazard . On a >1kg scale, the hydrogen evolution is massive.

  • Corrective Action: Use a dosing pump for the solution or switch to solid KOH with azeotropic water removal (Dean-Stark) in Toluene/DMSO mixtures.

Module 2: Regioselectivity (The Isomer Trap)

User Ticket #102:

"We are getting a product, but NMR suggests it's the wrong isomer (4-ethoxy-2,6-dimethylphenol) or the bis-ether. How do we force alkylation at the hindered site?"

Mechanism & Solution:

If you start with 2,6-dimethylhydroquinone , the hydroxyl at position 4 (flanked by H) reacts 10-50x faster than the hydroxyl at position 1 (flanked by Methyls).

The "Protect-Deprotect" Strategy (Recommended for Purity): Direct alkylation will always favor the unhindered side. To get 4-Ethoxy-3,5-dimethylphenol , you must block the unhindered site or use a different precursor.

Workflow Diagram (Graphviz):

ReactionPath Fig 1. Bypassing Regioselectivity Issues via Halogenation-Substitution Route Start 3,5-Dimethylphenol Step1 Bromination (Para-position) Start->Step1 NBS/DMF Inter1 4-Bromo-3,5-dimethylphenol Step1->Inter1 Step2 Ullmann Etherification (NaOEt / CuI / Ligand) Inter1->Step2 Nucleophilic Aromatic Substitution Target 4-Ethoxy-3,5-dimethylphenol (Target) Step2->Target

Caption: This route avoids the competition between hydroxyl groups by installing the ether functionality directly onto a halogenated precursor.

Alternative (If using Hydroquinone precursor): You must accept a yield loss.

  • Di-ethylation: Force the reaction to completion to make 1,4-diethoxy-2,6-dimethylbenzene .

  • Selective Cleavage: Use Lewis acids (

    
     or 
    
    
    
    ) which tend to cleave the less hindered ether first.
    • Risk:[1][2][3][4][5][6][7] This is hard to control and may cleave the hindered one if conditions are too harsh.

Module 3: Process Safety & Reagent Selection

User Ticket #103:

"We are using Diethyl Sulfate (


) because it reacts faster, but HSE is flagging it for carcinogenicity. Can we switch to Ethyl Bromide?"
Safety & Performance Matrix:
FeatureDiethyl Sulfate (DES) Ethyl Bromide (EtBr) Ethyl Tosylate (EtOTs)
Reactivity High (Excellent for hindered phenols)Moderate (Requires pressure/catalyst)Low (Poor for hindered substrates)
Boiling Point 209°C (Hard to remove)38°C (Volatile, Flammable)Solid/High BP
Toxicity Carcinogen (Muta.[2] 1B) Neurotoxic / Ozone DepletingLow
Scale-Up Verdict Avoid if possible. Requires closed-loop systems.Preferred. Use a pressurized reactor (autoclave) at 5 bar to reach 100°C without losing solvent.Not viable for this steric profile.

Operational Guide for Ethyl Bromide Switch:

  • Pressurization: Since EtBr boils at 38°C, you cannot reach the required 90°C reaction temperature in an open flask. You must use a pressure vessel (Hastelloy or Glass-lined steel).

  • Stoichiometry: EtBr is volatile. Use 1.5 equivalents to account for headspace loss.

Module 4: Purification & Work-up

User Ticket #104:

"The crude mixture is a dark oil containing unreacted phenol, mono-ether, and di-ether. Distillation is causing degradation."

The "Claisen's Alkali" Purification Logic:

Phenols are prone to oxidation (turning pink/brown) during hot distillation. Rely on Chemical Extraction (pH swing) rather than thermal separation.

Purification Flowchart (Graphviz):

Purification Fig 2. 'Cryptophenol' Purification Strategy for Hindered Phenols Crude Crude Reaction Mixture (Mono-ether, Di-ether, Starting Phenol) Step1 Partition: Toluene + 10% NaOH Crude->Step1 LayerAq Aqueous Layer (Contains Phenol Salts) Step1->LayerAq Unreacted Starting Material LayerOrg Organic Layer (Contains Mono-ether + Di-ether) Step1->LayerOrg Step2 Claisen's Alkali Wash (KOH in Methanol/Water) LayerOrg->Step2 LayerOrg2 Organic Layer (Pure Di-ether - Discard/Recycle) Step2->LayerOrg2 Non-phenolic impurities LayerAq2 Methanol/Water Layer (Contains Target Mono-ether Salt) Step2->LayerAq2 Cryptophenol extraction Step3 Acidification (HCl) & Filtration LayerAq2->Step3 Final Pure 4-Ethoxy-3,5-dimethylphenol Step3->Final

Caption: Separation relies on the acidity difference. The hindered phenol (product) requires Claisen's alkali (high pH) to solubilize, while neutral di-ethers remain in organic phase.

Detailed Protocol:

  • Primary Wash: Wash organic phase with dilute NaOH. This removes the highly acidic unreacted starting material (2,6-dimethylhydroquinone) but leaves the hindered product in the organic phase (hindered phenols are "cryptophenols"—they don't dissolve easily in aqueous NaOH).

  • Claisen's Extraction: Extract the organic phase with Claisen’s Alkali (35g KOH dissolved in 25mL water + 100mL Methanol). The methanol helps solvate the hindered phenoxide.

  • Isolation: Separate the methanolic layer (contains product) from the toluene (contains di-ether). Acidify the methanolic layer to precipitate the pure 4-Ethoxy-3,5-dimethylphenol .

References

  • Williamson Ether Synthesis Mechanism & Sterics

    • Boyd, R. N., & Morrison, R. T. (1992). Organic Chemistry (6th ed.). Prentice Hall.
    • BenchChem. (2025).[4][8] Improving reaction conditions for Williamson ether synthesis.

  • Copper-Catalyzed Etherification (Ullmann-type)
  • Safety of Alkylating Agents

    • New Jersey Department of Health. (2016).[1][9] Hazardous Substance Fact Sheet: Diethyl Sulfate.[2][3]

  • Purification of Hindered Phenols (Claisen's Alkali)
  • Industrial Synthesis of Xylenol Derivatives

    • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Ethoxy-3,5-dimethylphenol.

Sources

Identifying unknown impurities in 4-Ethoxy-3,5-dimethylphenol spectra

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Impurity Profiling. As a Senior Application Scientist, I have designed this guide to bridge the gap between regulatory compliance and bench-level analytical troubleshooting. Phenol derivatives, such as 4-Ethoxy-3,5-dimethylphenol, present unique challenges in ionization, stability, and structural elucidation.

This center is built on a foundation of causality and self-validating experimental design. Rather than simply telling you what to do, this guide explains why specific spectral anomalies occur and how to systematically resolve them in accordance with global regulatory standards[1].

I. Impurity Identification Workflow

The following diagram outlines our self-validating analytical workflow for isolating and identifying unknown impurities, ensuring compliance with regulatory thresholds[2].

ImpurityWorkflow Start Unknown Impurity Detected (HPLC-UV > 0.05%) LCMS LC-MS/MS Profiling (ESI- / ESI+) Start->LCMS Polar/Non-volatile GCMS GC-MS Analysis (Volatiles/EI Fragmentation) Start->GCMS Volatile Decision1 Mass & Formula Determined? LCMS->Decision1 GCMS->Decision1 Decision1->LCMS No (Optimize Method) Prep Preparative HPLC Isolation (Scale-up) Decision1->Prep Yes NMR NMR Spectroscopy (1H, 13C, 2D-COSY/HSQC) Prep->NMR >95% Purity Elucidation Structural Elucidation & ICH Q3A Qualification NMR->Elucidation

Logical workflow for the isolation and identification of unknown impurities.

II. Step-by-Step Methodology: Self-Validating Impurity Characterization

To ensure absolute scientific integrity, every step in this protocol includes a built-in validation loop.

Step 1: Initial Detection & Threshold Assessment

  • Action: Analyze the 4-Ethoxy-3,5-dimethylphenol batch using a stability-indicating HPLC-UV method.

  • Causality: Regulatory bodies require the identification of any impurity exceeding the dose-dependent identification threshold (typically 0.05% or 0.10%)[3].

  • Self-Validation: Perform blank injections and orthogonal gradient runs. If the impurity peak shifts proportionally with the main peak and is absent in the blank, it is a genuine sample-related impurity, not a system artifact.

Step 2: Orthogonal Mass Spectrometry (LC-HRMS)

  • Action: Subject the sample to Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)[4]. Use negative electrospray ionization (ESI-) as the primary mode.

  • Causality: The phenolic hydroxyl group in 4-Ethoxy-3,5-dimethylphenol is weakly acidic and readily deprotonates to form a stable phenoxide anion [M-H]-, whereas it resists protonation in ESI+[5].

  • Self-Validation: Compare the observed isotopic distribution pattern against the theoretical pattern for the proposed empirical formula. A match score of >95% validates the formula.

Step 3: Targeted Isolation via Preparative HPLC

  • Action: Scale up the analytical chromatography to a semi-preparative column to isolate the target impurity fraction.

  • Causality: Mass spectrometry provides a formula, but NMR is required to map the exact regiochemistry (e.g., distinguishing between positional isomers)[6].

  • Self-Validation: Lyophilize the collected fraction, reconstitute it, and re-inject it into the analytical HPLC system. Proceed to NMR only if the chromatographic purity of the isolated fraction is >95%.

Step 4: Structural Elucidation via NMR

  • Action: Acquire 1H, 13C, and 2D NMR (HSQC, HMBC) spectra in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6)[4].

  • Causality: 2D NMR establishes direct connectivity between protons and carbons, eliminating ambiguity in the substitution pattern of the aromatic ring.

  • Self-Validation: Cross-reference the total proton count and carbon environments from the NMR spectra with the exact mass formula derived in Step 2. If the data conflicts, the isolated compound may have degraded during lyophilization.

III. Quantitative Spectral Reference Data

Use the following table to benchmark your experimental data against the expected quantitative values for 4-Ethoxy-3,5-dimethylphenol and its most common process/degradation impurities.

Compound / ImpurityExpected MW (Da)LC-MS Ion [M-H]- (m/z)Key 1H NMR Shifts (ppm, CDCl3)Mechanistic Origin
4-Ethoxy-3,5-dimethylphenol 166.22165.16.50 (s, 2H), 3.90 (q, 2H), 2.25 (s, 6H), 1.35 (t, 3H)Target API / Intermediate
4-Hydroxy-3,5-dimethylphenol 138.16137.16.45 (s, 2H), 2.20 (s, 6H)De-ethylation (Degradation)
2-Ethoxy-3,5-dimethylphenol 166.22165.16.60 (d, 1H), 6.40 (d, 1H), 3.95 (q, 2H)Positional Isomer (Process)
3,5-Dimethyl-1,4-benzoquinone 136.15N/A (Use ESI+)6.55 (q, 1H), 2.05 (d, 3H)Oxidative Degradation

IV. Troubleshooting Guides & FAQs

Q1: Why is my 4-Ethoxy-3,5-dimethylphenol impurity failing to ionize in standard LC-MS positive mode (ESI+)? A1: Causality: Phenol derivatives lack basic functional groups (like amines) that readily accept a proton to form [M+H]+. Instead, the phenolic hydroxyl group is weakly acidic. Solution: Switch your mass spectrometer to negative electrospray ionization (ESI-). Phenols readily deprotonate to form stable phenoxide anions [M-H]-. Ensure your mobile phase does not contain strong acids (like 0.1% Formic Acid or TFA), which suppress deprotonation. Instead, use a neutral or slightly basic additive like 10 mM ammonium acetate[5].

Q2: I observe an impurity with a mass shift of +16 Da relative to the parent compound. How do I determine if it's an N-oxide or a phenolic oxidation product? A2: Causality: A +16 Da shift indicates the insertion of an oxygen atom. Because 4-Ethoxy-3,5-dimethylphenol contains no nitrogen, an N-oxide is chemically impossible. Phenol derivatives are highly susceptible to oxidative degradation, particularly under heat or light stress[4]. Solution: Perform MS/MS fragmentation on the +16 Da species. If the spectrum shows a neutral loss of CO (28 Da), it strongly indicates the oxidation of the aromatic ring into a quinone derivative. You can validate this by checking the UV spectrum for a shift to higher wavelengths (yellow/orange chromophore).

Q3: The 1H NMR of my isolated impurity shows two distinct aromatic doublets instead of the expected 2H singlet at ~6.5 ppm. What structural change does this indicate? A3: Causality: The parent 4-Ethoxy-3,5-dimethylphenol possesses a plane of symmetry, rendering the protons at positions 2 and 6 chemically equivalent (appearing as a single peak). Two distinct doublets (typically with meta-coupling, J ~ 2-3 Hz) indicate that the symmetry of the molecule has been broken. Solution: This pattern is a hallmark of a positional isomer, such as 2-ethoxy-3,5-dimethylphenol, where the ethoxy group is attached at the ortho position rather than the para position. This is a classic process-related impurity arising from incomplete regioselectivity during the etherification step of synthesis.

Q4: How do I ensure my impurity profiling meets regulatory standards for a new drug application? A4: Causality: Regulatory bodies require proof that no toxic or genotoxic impurities are present above specific safety thresholds to protect patient health. Solution: Strictly adhere to the ICH Q3A(R2) guidelines[1]. Establish a self-validating workflow: quantify the impurity using a validated HPLC-UV method, determine the reporting threshold based on the maximum daily dose, and if the impurity exceeds the identification threshold, use the LC-MS and NMR protocols detailed above to elucidate the exact chemical structure[2].

V. References

  • ICH Topic Q 3 A Impurities Testing Guideline. gally.ch. Available at:

  • Impurities in new drug substances Q3A (R2) - ICH. ich.org. Available at:

  • Impurity guidelines in drug development under ICH Q3. amsbiopharma.com. Available at:

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. tandfonline.com. Available at:

  • Protocol for Impurity Profiling of 3-(2-Aminopropyl)phenol. benchchem.com. Available at:

  • Impurity Identification Service with LC-MS/MS, NMR & GC-MS. resolvemass.ca. Available at:

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Ethoxy-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-Ethoxy-3,5-dimethylphenol. Designed for researchers, scientists, and professionals in drug development, this document offers a technical comparison with structurally related phenolic compounds, supported by established fragmentation principles and experimental considerations. Our objective is to elucidate the structural information that can be derived from mass spectra, aiding in the identification and characterization of substituted phenols.

Introduction: The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound.[1] In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M•+). This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged ions and neutral radicals.[1] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For aromatic compounds like phenols, the stable benzene ring often results in a prominent molecular ion peak, providing a solid starting point for spectral interpretation.[2]

Predicted Fragmentation Pattern of 4-Ethoxy-3,5-dimethylphenol

The structure of 4-Ethoxy-3,5-dimethylphenol (C₁₀H₁₄O₂) dictates its fragmentation behavior. The presence of an aromatic ring, a hydroxyl group, two methyl groups, and an ethoxy group provides multiple potential cleavage sites. The molecular weight of this compound is 166.22 g/mol .

The primary fragmentation pathways for aromatic ethers and phenols are well-documented and involve cleavages alpha and beta to the oxygen atom and the aromatic ring.[2][3][4]

Key Predicted Fragmentation Pathways:

  • α-Cleavage (Loss of Ethyl Radical): The most common fragmentation for ethyl aryl ethers is the cleavage of the C-C bond beta to the aromatic ring within the ethoxy group. This results in the loss of an ethyl radical (•CH₂CH₃, 29 Da), leading to a stable phenoxonium ion.

  • Benzylic Cleavage (Loss of Methyl Radical): Cleavage of a C-H bond in one of the methyl groups is a favorable process due to the formation of a stable benzylic radical. This results in an [M-15]⁺ ion.

  • Loss of Ethene (McLafferty-type Rearrangement): Aromatic ethers with an alkyl chain of at least two carbons can undergo a rearrangement to eliminate a neutral alkene, in this case, ethene (C₂H₄, 28 Da).[3] This produces a radical cation of the corresponding phenol.

  • Loss of Ethoxy Radical: Cleavage of the C-O bond between the ring and the ethoxy group results in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da).

  • Subsequent Fragmentation (Loss of CO): Phenolic cations can often undergo further fragmentation by losing a neutral carbon monoxide molecule (CO, 28 Da).[2][3]

The predicted fragmentation cascade for 4-Ethoxy-3,5-dimethylphenol is illustrated in the diagram below.

fragmentation M 4-Ethoxy-3,5-dimethylphenol (M•+) m/z = 166 F1 [M-29]•+ Loss of •C2H5 m/z = 137 M->F1 -•C2H5 F2 [M-28]•+ Loss of C2H4 m/z = 138 M->F2 -C2H4 F3 [M-15]+ Loss of •CH3 m/z = 151 M->F3 -•CH3 F4 [M-45]+ Loss of •OC2H5 m/z = 121 M->F4 -•OC2H5 F5 [M-29-28]+ Loss of CO m/z = 109 F1->F5 -CO

Caption: Predicted EI fragmentation of 4-Ethoxy-3,5-dimethylphenol.

Comparative Analysis with Structurally Related Phenols

To understand the influence of the ethoxy and methyl groups on the fragmentation pattern, we will compare the predicted mass spectrum of 4-Ethoxy-3,5-dimethylphenol with those of 3,5-Dimethylphenol and 4-Chloro-3,5-dimethylphenol.

3,5-Dimethylphenol (3,5-Xylenol)
  • Molecular Formula: C₈H₁₀O

  • Molecular Weight: 122.16 g/mol [5]

Without the ethoxy group, the fragmentation of 3,5-Dimethylphenol is simpler. The primary fragmentation is the loss of a hydrogen atom or a methyl radical, followed by the characteristic loss of carbon monoxide from the resulting phenolic cation.[5]

Key Fragments for 3,5-Dimethylphenol:

  • m/z 122 (M•+): The molecular ion peak is expected to be prominent.

  • m/z 107 ([M-15]⁺): Loss of a methyl radical (•CH₃) to form a stable hydroxytropylium-like ion. This is often the base peak.

  • m/z 79 ([M-15-28]⁺): Subsequent loss of carbon monoxide (CO) from the m/z 107 fragment.

4-Chloro-3,5-dimethylphenol
  • Molecular Formula: C₈H₉ClO

  • Molecular Weight: 156.61 g/mol [6]

The presence of a chlorine atom introduces isotopic peaks due to the natural abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio). This provides a distinct signature in the mass spectrum.

Key Fragments for 4-Chloro-3,5-dimethylphenol:

  • m/z 156/158 (M•+): The molecular ion peaks, showing the characteristic isotopic pattern of chlorine.

  • m/z 141/143 ([M-15]⁺): Loss of a methyl radical (•CH₃).

  • m/z 121 ([M-Cl]⁺): Loss of a chlorine radical (•Cl).

  • m/z 113/115 ([M-15-28]⁺): Loss of CO from the m/z 141/143 fragment.

Summary of Comparative Fragmentation Data
CompoundMolecular Weight ( g/mol )Key Fragment (m/z)Proposed Neutral Loss
4-Ethoxy-3,5-dimethylphenol 166.22166M•+
151•CH₃
138C₂H₄
137•C₂H₅
109•C₂H₅, CO
3,5-Dimethylphenol 122.16122M•+
107•CH₃
79•CH₃, CO
4-Chloro-3,5-dimethylphenol 156.61156/158M•+ (Cl isotopes)
141/143•CH₃
121•Cl

This comparison highlights how the substituent groups direct the fragmentation pathways, providing clear distinguishing features for each molecule. The ethoxy group introduces characteristic losses of 28 and 29 Da, which are absent in the other analogs.

Experimental Protocol: Acquiring a Mass Spectrum via GC-MS

To obtain a high-quality electron ionization mass spectrum for these compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The gas chromatograph separates the components of a mixture before they enter the mass spectrometer.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

    • Vortex the solution to ensure homogeneity.

  • Gas Chromatography (GC) Conditions:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating these phenolic compounds.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation and allows for library matching.[7]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400. This range will cover the molecular ions and all significant fragments of the compounds of interest.

    • Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the analyte of interest are analyzed.

workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve 1 mg Analyte in 1 mL Solvent Vortex Vortex to Homogenize Dissolve->Vortex Inject Inject 1 µL into GC Vortex->Inject Separate Separation on GC Column Inject->Separate Ionize Ionization (70 eV EI) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Identify Identify Fragments & M•+ Spectrum->Identify Compare Compare to Library/ Reference Spectra Identify->Compare

Caption: Experimental workflow for GC-MS analysis of phenolic compounds.

Conclusion

The mass spectrometry fragmentation of 4-Ethoxy-3,5-dimethylphenol is governed by the interplay of its functional groups. The characteristic loss of an ethyl radical (m/z 137) and ethene (m/z 138) from the ethoxy group provides a clear diagnostic marker to differentiate it from other alkylated or halogenated phenols. By understanding these fundamental fragmentation pathways and employing standardized analytical protocols, researchers can confidently identify and characterize substituted phenolic compounds, which is a critical step in various fields, including drug metabolism, environmental analysis, and synthetic chemistry.

References

  • Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. Retrieved from [Link]

  • BYJU'S. (n.d.). Fragmentation of Alkane. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Fragmentation (mass spectrometry). Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol. NIST Chemistry WebBook. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol. NIST Chemistry WebBook. Retrieved from [Link]

  • Podborský, V., Zavadilík, P., & Šafářová, L. (2019). Fragmentation of Tabun´s Derivatives in Standard EI-MS Spectra. Chemické Listy, 113(3), 168-175. Retrieved from [Link]

  • Krauss, D., et al. (1985). EI Mass spectra of the TMS derivatives of (a) phenol (4) and (b) 2‐methoxyphenol (5). In Mass Spectrometric Fragmentation of Trimethylsilyl and Related Alkylsilyl Derivatives. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). NIST 23 Mass Spectral Library. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Oroian, M., et al. (2021). Mass spectrometric data and identification of phenolic compounds in different monofloral honey extracts obtained using optimized extraction conditions. Foods, 10(7), 1573. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol. NIST Chemistry WebBook. Retrieved from [Link]

  • Clark, C. R., & Abiedalla, Y. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Metair. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • Purdue University. (2011, June 29). L.7. Mass Spectrum Interpretation. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3,5-Dimethylphenol (FDB007241). Retrieved from [Link]

  • Goldsmith, C. F., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 450, 116298. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 3,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ARKIVOC. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethylphenol. PubChem. Retrieved from [Link]

Sources

A Comparative Guide to the Antioxidant Efficacy of 4-Ethoxy-3,5-dimethylphenol versus Butylated Hydroxytoluene (BHT)

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the selection of antioxidants, a comprehensive understanding of their relative efficacy is paramount. This guide provides an in-depth comparison of two phenolic antioxidants: the well-established Butylated Hydroxytoluene (BHT) and the more novel 4-Ethoxy-3,5-dimethylphenol. This comparison is grounded in the fundamental principles of antioxidant chemistry and supported by available experimental data and structure-activity relationship studies.

Introduction: The Imperative of Antioxidant Selection in Research and Development

In the realms of pharmaceuticals, food science, and materials science, the mitigation of oxidative degradation is a critical determinant of product stability, efficacy, and shelf-life. Oxidative stress, mediated by reactive oxygen species (ROS), can compromise the integrity of active pharmaceutical ingredients (APIs), excipients, and other organic materials. The selection of an appropriate antioxidant is therefore a decision of significant consequence. This guide focuses on a comparative analysis of two hindered phenolic antioxidants, BHT and 4-Ethoxy-3,5-dimethylphenol, to aid in this critical selection process.

The Antioxidant Mechanism of Hindered Phenols

Hindered phenolic antioxidants, such as BHT and 4-Ethoxy-3,5-dimethylphenol, function primarily as free radical scavengers. Their mechanism of action is centered on the donation of a hydrogen atom from their phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[1] The resulting phenoxyl radical is stabilized by the steric hindrance provided by bulky alkyl groups at the ortho positions, preventing it from initiating further oxidation.

Antioxidant Mechanism cluster_0 Oxidative Chain Reaction cluster_1 Antioxidant Intervention R• Free Radical (R•) RH Organic Molecule (RH) R•->RH Initiation ROO• Peroxy Radical (ROO•) RH->ROO• Propagation ROO•->R• Propagation ArOH Phenolic Antioxidant (ArOH) ROO•->ArOH Termination ArO• Stabilized Phenoxyl Radical (ArO•) ArOH->ArO• H• donation Non-radical products Non-radical Products ArO•->Non-radical products

Caption: General mechanism of a hindered phenolic antioxidant.

Butylated Hydroxytoluene (BHT): The Industry Standard

Butylated hydroxytoluene (BHT), or 2,6-di-tert-butyl-4-methylphenol, is a synthetic antioxidant that has been extensively used for decades in food, cosmetics, pharmaceuticals, and industrial fluids to prevent oxidative degradation.[2] Its lipophilic nature makes it particularly effective in fatty and oily matrices.

The antioxidant activity of BHT is well-documented, and it serves as a common benchmark in antioxidant research. Its efficacy can be quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter—a lower IC50 value indicates higher antioxidant activity.

Antioxidant AssayBHT IC50 ValueReference
DPPH Radical Scavenging202.35 µg/mL[3]
ABTS Radical ScavengingData varies[4][5]

4-Ethoxy-3,5-dimethylphenol: A Contender with Enhanced Potential

4-Ethoxy-3,5-dimethylphenol is a phenolic compound that, while less studied than BHT, possesses structural features that suggest potentially superior antioxidant activity. The key difference lies in the substituent at the para position to the hydroxyl group: an ethoxy group (-OCH2CH3) in 4-Ethoxy-3,5-dimethylphenol, compared to a methyl group (-CH3) in BHT.

While direct, publicly available experimental data on the antioxidant efficacy of 4-Ethoxy-3,5-dimethylphenol is limited, we can infer its potential based on established structure-activity relationships of phenolic antioxidants.

Head-to-Head Comparison: A Structure-Activity Relationship Perspective

The antioxidant efficacy of a phenolic compound is significantly influenced by the nature of the substituents on the aromatic ring. Electron-donating groups, particularly at the para position, can enhance antioxidant activity by increasing the electron density on the phenolic oxygen, thereby facilitating hydrogen atom donation and stabilizing the resulting phenoxyl radical.

A pivotal study comparing BHT with butylated hydroxyanisole (BHA), which has a methoxy group (-OCH3) at the para position, demonstrated that the presence of a para-oxygen atom leads to a 94% increase in antioxidant activity.[2] The ethoxy group in 4-Ethoxy-3,5-dimethylphenol is also an electron-donating group and is expected to confer a similar, if not greater, enhancement of antioxidant activity compared to the methyl group in BHT.

Theoretical Comparison of Antioxidant Efficacy:

Feature4-Ethoxy-3,5-dimethylphenolButylated Hydroxytoluene (BHT)
Para Substituent Ethoxy (-OCH2CH3)Methyl (-CH3)
Electronic Effect Strong Electron-DonatingWeak Electron-Donating
Predicted Antioxidant Efficacy Potentially HigherBaseline

This theoretical advantage of 4-Ethoxy-3,5-dimethylphenol stems from the ability of the ethoxy group to delocalize the unpaired electron of the phenoxyl radical through resonance, a stabilizing effect that is not as pronounced with the methyl group of BHT.

Experimental Protocols for Antioxidant Efficacy Determination

To empirically validate the theoretical advantages of 4-Ethoxy-3,5-dimethylphenol, standardized antioxidant assays are essential. Below are detailed protocols for three widely accepted methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of the test compounds (4-Ethoxy-3,5-dimethylphenol and BHT) and a standard (e.g., Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test and standard solutions in triplicate.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the antioxidant.

DPPH Assay Workflow A Prepare Reagents (DPPH, Samples, Standard) B Dispense into 96-well Plate A->B C Add DPPH Solution B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition & IC50 E->F

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay assesses the capacity of an antioxidant to neutralize the pre-formed ABTS radical cation.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 20 µL of various concentrations of the test compounds and standard to 180 µL of the diluted ABTS•+ solution in a 96-well plate.

    • Incubate at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies the inhibition of lipid peroxidation by measuring the formation of malondialdehyde (MDA), a secondary product of lipid oxidation.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a lipid-rich medium, such as a 10% w/v tissue homogenate (e.g., from rat liver) in a suitable buffer.

    • In a test tube, mix 0.5 mL of the homogenate with 0.1 mL of the test compound at various concentrations.

  • Initiation of Peroxidation:

    • Add 50 µL of a freshly prepared solution of FeSO4 (0.07 M) to induce lipid peroxidation.

    • Incubate the mixture at 37°C for 30 minutes.

  • TBARS Reaction:

    • Stop the reaction by adding 2 mL of a solution containing 15% trichloroacetic acid (TCA), 0.375% thiobarbituric acid (TBA), and 0.25 N HCl.

    • Heat the mixture in a boiling water bath for 15 minutes.

    • Cool the tubes and centrifuge at 3000 rpm for 10 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of the supernatant at 532 nm.

    • A control without the antioxidant is run simultaneously.

    • Calculate the percentage inhibition of lipid peroxidation.

Conclusion and Future Directions

Based on established principles of structure-activity relationships in phenolic antioxidants, 4-Ethoxy-3,5-dimethylphenol is theoretically poised to exhibit superior antioxidant efficacy compared to BHT. The electron-donating nature of the para-ethoxy group is expected to enhance its ability to scavenge free radicals.

References

  • Improving synthetic hindered phenol antioxidants: learning from vitamin E. [Link]

  • Polyolefin elastomer grafted unsaturated hindered phenol esters: synthesis and antioxidant behavior. [Link]

  • Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. [Link]

  • Quantitative structure-activity relationship analysis of phenolic antioxidants. [Link]

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. [Link]

  • Is it possible to use the DPPH and ABTS methods for reliable estimation of antioxidant power of colored compounds?. [Link]

  • Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. [Link]

  • In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. [Link]

  • Antioxidant power utilizing DPPH scavenging activity (BHT: butylated hydroxytoluene), (b) antioxidant activity using ABTS assay (Trolox standard), (c) IC50 values of M. aquatica EO of DPPH, and BHT as a standard, (d) IC50 values of M. aquatica EO of ABTS, and Trolox as a standard, (e) EC50 value of M. aquatica EO and As.acide: Ascorbic acid as a standard. [Link]

  • Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation. [Link]

  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. [Link]

  • Structure-Activity Relationships (SARs) of Antioxidant Molecules. [Link]

  • IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... [Link]

Sources

Structural & Functional Divergence: 4-Ethoxy-3,5-dimethylphenol vs. 3,5-Dimethylanisole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison between 4-Ethoxy-3,5-dimethylphenol (Compound A) and 3,5-Dimethylanisole (Compound B) . While both share a 3,5-dimethylbenzene core, their functional divergence—rooted in the phenolic hydroxyl group versus the methoxy ether—dictates entirely different applications in drug discovery and organic synthesis.

  • 4-Ethoxy-3,5-dimethylphenol acts as a potent hydrogen bond donor and antioxidant , utilizing the phenolic moiety for radical scavenging and receptor binding.

  • 3,5-Dimethylanisole serves as a lipophilic, non-acidic scaffold , primarily used as a stable intermediate or a "masked" phenol protected against oxidation and base-catalyzed degradation.

Part 1: Structural & Physicochemical Analysis

The fundamental difference lies in the oxygenation pattern and the resulting electronic environment. Compound A is a phenol with an electron-donating ethoxy group at the para position. Compound B is an anisole (ether) with no acidic protons.[1]

Table 1: Comparative Physicochemical Profile[2]
Feature4-Ethoxy-3,5-dimethylphenol3,5-Dimethylanisole
Structure Phenol core; 3,5-Me; 4-OEtAnisole core; 3,5-Me
CAS Number 217448-96-9874-63-5
Molecular Weight 166.22 g/mol 136.19 g/mol
H-Bond Donor Yes (Phenolic -OH)No
H-Bond Acceptor 2 (OH and OEt)1 (OMe)
Acidity (pKa) ~10.5 (Weakly Acidic)> 45 (Neutral)
LogP (Est.) 2.5 - 2.83.0 - 3.2 (More Lipophilic)
Physical State Solid (Crystalline)Liquid (bp 193°C)
Solubility (aq) Low (Soluble in NaOH)Insoluble (Inert to NaOH)
Structural Nuance & Sterics
  • Compound A (The Phenol): The hydroxyl group at C1 is relatively unhindered (ortho positions C2/C6 are protons), making it highly accessible for hydrogen bonding or esterification. However, the ethoxy group at C4 is flanked by two methyl groups (at C3/C5), creating significant steric hindrance around the ether linkage. This makes the ethoxy group resistant to metabolic dealkylation compared to unhindered ethers.

  • Compound B (The Anisole): The methoxy group at C1 is flanked by protons (C2/C6), allowing free rotation. However, the para position (C4) is flanked by two methyl groups (C3/C5). This steric crowding at the para position significantly retards electrophilic aromatic substitution (EAS) at C4, directing incoming electrophiles to the ortho positions (C2/C6) instead.

Part 2: Reactivity & Performance Profile

Antioxidant Capacity (Radical Scavenging)

Winner: 4-Ethoxy-3,5-dimethylphenol

  • Mechanism: Phenols act as chain-breaking antioxidants by donating the phenolic hydrogen to free radicals (ROO•). The resulting phenoxy radical is stabilized by resonance and electron-donating groups (EDGs).

  • Compound A Advantage: The 4-ethoxy group is a strong EDG para to the hydroxyl. This hyper-stabilizes the phenoxy radical, significantly lowering the Bond Dissociation Enthalpy (BDE) of the O-H bond compared to unsubstituted phenol.

  • Compound B Status: Inert. Lacking a labile hydrogen, it cannot quench radicals via Hydrogen Atom Transfer (HAT).

Electrophilic Aromatic Substitution (EAS)

Winner: Context-Dependent

  • Compound A: The -OH and -OEt groups are both strong activators. The -OH directs ortho/para, but the para position is blocked by -OEt. This forces substitution to the C2/C6 positions (ortho to OH).

  • Compound B: The -OMe directs ortho/para.[2] As noted, the para position (C4) is sterically hindered by the 3,5-methyls. Therefore, EAS (e.g., nitration, bromination) occurs predominantly at C2/C6 (ortho to OMe).

Part 3: Experimental Workflows

Protocol 1: Self-Validating Separation (Purification)

Objective: Separate a mixture of 4-Ethoxy-3,5-dimethylphenol and 3,5-Dimethylanisole without chromatography. Principle: Exploiting the acidity of the phenol (pKa ~10) vs. the neutrality of the anisole.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture (1.0 g) in Ethyl Acetate (EtOAc) (20 mL).

  • Extraction (The Critical Step):

    • Add 20 mL of 1M NaOH solution.

    • Causality: NaOH deprotonates the phenol (Compound A) to form the water-soluble sodium phenolate. The anisole (Compound B) remains neutral and organic-soluble.

  • Phase Separation:

    • Collect the Organic Layer (Contains Compound B).

    • Collect the Aqueous Layer (Contains Compound A salt).

  • Recovery of Compound B:

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Validation: ¹H NMR should show a singlet ~3.8 ppm (OMe) and no broad OH peak.

  • Recovery of Compound A:

    • Acidify the aqueous layer with 1M HCl to pH ~2. (Precipitate forms).[2]

    • Extract with EtOAc (2 x 20 mL).

    • Dry and concentrate.

    • Validation: ¹H NMR should show broad singlet ~5.0-9.0 ppm (OH) and quartet ~4.0 ppm (OEt).

Visualization: Separation Logic

SeparationWorkflow start Crude Mixture (Phenol A + Anisole B) solvent Dissolve in EtOAc start->solvent base Add 1M NaOH (Partitioning Step) solvent->base organic Organic Phase (EtOAc) base->organic Neutral Species aqueous Aqueous Phase (Sodium Phenolate) base->aqueous Ionic Species isolateB Dry & Evaporate Yields: 3,5-Dimethylanisole organic->isolateB acidify Acidify with HCl (pH < 2) aqueous->acidify extractA Extract with EtOAc Yields: 4-Ethoxy-3,5-dimethylphenol acidify->extractA

Caption: Chemoselective separation workflow exploiting the pKa difference between the phenolic Compound A and the neutral ether Compound B.

Protocol 2: Antioxidant Efficiency Assay (DPPH)

Objective: Quantify the radical scavenging potential of Compound A. Relevance: Validates the functional utility of the phenolic structure.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple color).

  • Screening: Add 100 µL of Compound A (various concentrations: 10-100 µM) to 2.9 mL of DPPH solution.

  • Control: Use Compound B as a negative control (expect 0% inhibition). Use Trolox as a positive control.

  • Measurement: Incubate in dark for 30 mins. Measure Absorbance at 517 nm.

  • Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.

  • Expected Result: Compound A will show dose-dependent decolorization (Purple → Yellow). Compound B will remain purple.

Part 4: Application Decision Matrix

Application ScenarioRecommended CompoundRationale
Lignin Model Studies Compound A Mimics the syringyl/guaiacyl phenolic units found in lignin; useful for degradation studies.
Stable Linker Synthesis Compound B The methoxy group is robust.[2] Use B if you need a stable aromatic core that withstands oxidation or basic conditions.
Radical Scavenger Compound A The hindered ethoxy-phenol structure is an excellent antioxidant, similar to Vitamin E analogs.
Metabolic Stability Compound B Ethers are generally more metabolically stable than phenols (which are prone to Phase II glucuronidation).
Visualization: Reactivity Pathways

ReactivityPathways Phenol 4-Ethoxy-3,5-dimethylphenol (Compound A) Radical Phenoxy Radical (Stable Antioxidant) Phenol->Radical -H• (ROO• quenching) Salt Phenolate Anion (Nucleophilic) Phenol->Salt + Base (NaOH) EAS_Product EAS Product (Subst. at C2/C6) Phenol->EAS_Product + Electrophile (E+) Anisole 3,5-Dimethylanisole (Compound B) Anisole->Radical X (No Reaction) Anisole->EAS_Product + Electrophile (E+)

Caption: Divergent reactivity profiles. Compound A accesses radical and anionic pathways unavailable to Compound B.

References

  • ChemicalBook. (2026).[3] 3,5-Dimethylanisole Chemical Properties and Synthesis. Retrieved from

  • Sigma-Aldrich. (2026). Product Specification: 3,5-Dimethylanisole.[3][4] Retrieved from

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 76543: 4-Amino-3,5-dimethylphenol (Structural Analog). Retrieved from

  • BenchChem. (2025).[2] A Comparative Guide to Anisole Derivatives in Organic Synthesis. Retrieved from

  • Mallesha, L., et al. (2014).[5] Investigation of Antioxidant Activity of 3,5-Dimethoxyaniline Derivatives. Journal of Applicable Chemistry. Retrieved from

Sources

Thermal Stability & Performance: A Comparative Guide to Hindered Phenol Derivatives (TGA/DSC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the stabilization of organic substrates—whether polymers, lubricants, or pharmaceuticals—hindered phenols remain the gold standard for arresting thermo-oxidative degradation. However, the selection of a specific derivative is often driven by habit rather than empirical thermal data.

This guide provides a rigorous comparative analysis of three industry-standard hindered phenols: BHT (Butylated Hydroxytoluene), Irganox 1076 (Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), and Irganox 1010 (Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)). By leveraging Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), we dissect their thermal envelopes to differentiate between volatility and degradation, a critical distinction often missed in formulation.

The Chemistry of Stabilization

To interpret thermal data correctly, one must understand the underlying mechanism. Hindered phenols act as primary antioxidants (radical scavengers).[1][2] They donate a hydrogen atom to peroxy radicals (


), terminating the autocatalytic oxidation cycle.

The "hindered" nature (steric bulk from tert-butyl groups) is functional, not just structural.[2] It prevents the resulting phenoxy radical from initiating new chain reactions, rendering it stable enough to couple with another radical and terminate two chains per antioxidant molecule.

Mechanism Visualization

AntioxidantMechanism PolymerRadical Polymer Radical (ROO•) Transition H-Atom Transfer PolymerRadical->Transition Attack HinderedPhenol Hindered Phenol (ArOH) HinderedPhenol->Transition Donates H PolymerStable Stabilized Polymer (ROOH) Transition->PolymerStable Repair PhenoxyRadical Stable Phenoxy Radical (ArO•) Transition->PhenoxyRadical Byproduct Termination Non-Radical Products (Quinone Methides) PhenoxyRadical->Termination Dimerization/Coupling

Figure 1: The stabilization pathway. The steric bulk of the antioxidant ensures the phenoxy radical (


) remains stable and does not re-initiate oxidation.

Experimental Methodology

Reliable thermal data requires strict adherence to protocol. In my lab, we utilize a "self-validating" workflow where TGA precedes DSC. TGA establishes the thermal ceiling (decomposition/volatility), ensuring we do not contaminate the DSC cell by exceeding the sample's stability limit.

Workflow Diagram

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_tga Phase 2: TGA (Stability) cluster_dsc Phase 3: DSC (Performance) Sample Sample Preparation (5-10 mg) PanSelect Pan Selection (Al vs. Ceramic) Sample->PanSelect TGA_Run Dynamic TGA (RT to 600°C @ 10K/min) PanSelect->TGA_Run Data_Td Determine Td (onset) & Volatility TGA_Run->Data_Td DSC_Melt Dynamic DSC (Tm Determination) Data_Td->DSC_Melt If Stable DSC_OIT Isothermal OIT (ASTM D3895) DSC_Melt->DSC_OIT

Figure 2: The sequential workflow ensures safety and data integrity. TGA results dictate the upper temperature limits for DSC experiments.

Protocol Details
1. Thermogravimetric Analysis (TGA)[3][4][5][6][7][8]
  • Objective: Distinguish between physical volatility (evaporation) and chemical decomposition.

  • Instrument: TGA 5500 (or equivalent).

  • Atmosphere: Nitrogen (

    
    ) at 50 mL/min (inert) to find intrinsic stability; Air for oxidative degradation profiles.
    
  • Ramp: 10°C/min from Ambient to 600°C.

  • Crucial Insight: For BHT, use a pinhole hermetic pan if possible. In an open pan, BHT will sublime entirely before chemically degrading, leading to false "stability" data.

2. Differential Scanning Calorimetry (DSC) - OIT[8][9][10]
  • Objective: Measure Oxidation Induction Time (OIT), a kinetic parameter of stabilization efficiency.

  • Standard: Modified ASTM D3895 .

  • Procedure:

    • Heat to 200°C (or selected isotherm) under Nitrogen.

    • Equilibrate for 5 minutes.

    • Switch Gas: Instantaneously switch to Oxygen (

      
      ) at 50 mL/min.
      
    • Measure: Time from gas switch to the onset of the exothermic oxidation peak.

Comparative Analysis: The Data

The following data aggregates typical values found in high-purity commercial grades (e.g., BASF Irganox series).

Table 1: Physical & Thermal Properties (Dynamic DSC/TGA)
PropertyBHT Irganox 1076 Irganox 1010 Interpretation
Molecular Weight 220.35 g/mol 530.86 g/mol 1177.65 g/mol Higher MW correlates with lower volatility and migration.
Melting Point (

)
70°C50 - 55°C110 - 125°CIrganox 1010 remains solid during higher temp processing.
TGA 10% Mass Loss ~145°C (Volatility)~290°C~360°CBHT is too volatile for high-temp engineering polymers (PEEK, Nylon).
TGA 50% Mass Loss ~180°C~340°C~400°CIrganox 1010 offers superior thermal reserve.
Table 2: Oxidative Stability (Isothermal OIT via DSC)

Note: OIT values are matrix-dependent. The values below are for the pure antioxidant powder exposed to


 at 180°C.
CompoundOIT (Minutes) Performance Context
BHT < 5 mins (Volatilizes)Poor for high-temp OIT. Rapidly evaporates before protecting. Best for storage stability at RT.
Irganox 1076 20 - 40 minsGood balance. The long alkyl tail improves compatibility with polyolefins (PE/PP).
Irganox 1010 > 60 minsSuperior. The tetrakis structure provides four active sites per molecule, maximizing radical scavenging density.

Interpretation & Application

The "Volatility Trap"

Many researchers misinterpret TGA weight loss of BHT as decomposition. It is actually sublimation .

  • Implication: If you use BHT in a polymer processed at 200°C (e.g., extrusion), >50% of your additive may exit the vent port before the pellet is even formed.

  • Recommendation: Use BHT only for shelf-life extension of pharmaceuticals or low-temp polymers.

Steric Efficiency vs. Mobility
  • Irganox 1076 has a lower melting point (50°C) and a long aliphatic tail. This makes it highly mobile and compatible with polyolefins. It "blooms" to the surface effectively, providing surface protection.

  • Irganox 1010 is a heavy, stationary anchor. It stays where you put it. It is the choice for long-term thermal stability in parts that face high heat service (e.g., under-the-hood automotive).

Final Selection Guide
  • Choose BHT if: Application is room temperature (food packaging, topical meds) and cost is the primary driver.

  • Choose Irganox 1076 if: You need a processing stabilizer for Polyethylene (PE) that melts early to protect the polymer during the initial melt phase.

  • Choose Irganox 1010 if: You require maximum extraction resistance, low volatility, and high-temperature service life.

References

  • ASTM International. "ASTM D3895-19: Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry." ASTM Standards.[8][9][11][12]

  • BASF. "Irganox 1010 Technical Data Sheet." BASF Plastic Additives.

  • Gimzewski, E. "Oxidation induction time and oxidation onset temperature of polyethylene in air: Testing Gimzewski's postulate."[9] Journal of Thermal Analysis and Calorimetry, 2006.[9]

  • Khan, R. "Comparative analysis of additive decomposition using one-dimensional and two-dimensional gas chromatography: Part I - Irganox 1010, Irganox 1076, and BHT." Journal of Chromatography A, 2024.[13][14]

  • Vinati Organics. "Mechanism of Hindered Phenol Antioxidant." Technical Blog, 2024.

Sources

A Comparative Guide to Reference Standards for the Analysis of 4-Ethoxy-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of reference standards for the quantitative analysis of 4-Ethoxy-3,5-dimethylphenol, a key intermediate in pharmaceutical synthesis and a potential impurity in various chemical processes. The accuracy and reliability of analytical data are fundamentally dependent on the quality of the reference standards used for calibration and validation. This document is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate reference materials for their specific analytical needs.

The Critical Role of Reference Standards in Analytical Integrity

In regulated industries, particularly pharmaceuticals, the traceability and certified purity of a reference standard are paramount. A well-characterized reference standard serves as the benchmark against which all sample measurements are compared. Its use underpins the validity of analytical methods and the quality of the final product. The choice of a reference standard can significantly impact the accuracy, precision, and overall reliability of analytical results. This guide will explore the key characteristics of a high-quality reference standard and provide a framework for comparing different available options.

Characterization of a "Gold Standard" 4-Ethoxy-3,5-dimethylphenol Reference Material

A "gold standard" reference material is one that has been extensively characterized to confirm its identity and purity with a high degree of confidence. Below is a representative Certificate of Analysis (CoA) for such a standard. While this CoA is illustrative, it reflects the comprehensive data that should be expected from a high-quality reference material provider.

Table 1: Representative Certificate of Analysis for a "Gold Standard" 4-Ethoxy-3,5-dimethylphenol Reference Standard

Parameter Specification Result Method
Identity Conforms to structureConforms¹H NMR, ¹³C NMR, FT-IR, MS
Purity (by HPLC) ≥ 99.5%99.8%HPLC-UV (275 nm)
Purity (by GC) ≥ 99.5%99.9%GC-FID
Loss on Drying ≤ 0.5%0.1%USP <731>
Residue on Ignition ≤ 0.1%< 0.05%USP <281>
Individual Impurities ≤ 0.1%Impurity A: 0.08%Impurity B: 0.05%HPLC-UV
Total Impurities ≤ 0.5%0.13%HPLC-UV
Residual Solvents Meets USP <467> limitsConformsGC-HS

Comparison with an Alternative Reference Standard

For some applications, a less characterized or lower purity reference standard may be considered. It is crucial to understand the potential trade-offs in terms of data quality and regulatory compliance.

Table 2: Comparison of a "Gold Standard" vs. an Alternative Reference Standard

Feature "Gold Standard" Reference Material Alternative Reference Material Implication for Analysis
Certified Purity ≥ 99.5% with uncertainty statement98% (no uncertainty provided)Higher uncertainty in the quantification of the analyte.
Identity Confirmation Comprehensive (NMR, MS, IR)Often limited to one technique (e.g., HPLC retention time)Increased risk of misidentification or interference from isomers.
Impurity Profile Characterized and quantified"Total impurities" may be stated without individual breakdownInability to assess the impact of specific impurities on the analysis.
Traceability Traceable to national standards (e.g., NIST)Often not traceableMay not be suitable for use in GMP/GLP environments.
Documentation Detailed Certificate of AnalysisBasic product information sheetInsufficient information for thorough method validation and auditing.

Experimental Protocols for the Analysis of 4-Ethoxy-3,5-dimethylphenol

The following protocols are provided as a starting point for the development of analytical methods for 4-Ethoxy-3,5-dimethylphenol. Method validation should be performed in accordance with ICH Q2(R1) guidelines.[1][2]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the analysis of phenolic compounds. A reversed-phase method is typically employed.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • 4-Ethoxy-3,5-dimethylphenol reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Prepare Standard Solutions HPLC_System HPLC System Standard_Prep->HPLC_System Inject Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_System Inject Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides excellent selectivity and sensitivity, particularly for the identification and quantification of volatile and semi-volatile compounds.

Instrumentation and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for phenol analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Helium (carrier gas)

  • Dichloromethane (or other suitable solvent)

  • 4-Ethoxy-3,5-dimethylphenol reference standard

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-400 amu

Workflow:

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Prepare Standard Solutions GC_MS_System GC-MS System Standard_Prep->GC_MS_System Inject Sample_Prep Prepare Sample Solutions Sample_Prep->GC_MS_System Inject Data_Acquisition Data Acquisition GC_MS_System->Data_Acquisition TIC_EIC_Analysis TIC/EIC Analysis Data_Acquisition->TIC_EIC_Analysis Spectral_Matching Mass Spectral Library Matching TIC_EIC_Analysis->Spectral_Matching Quantification Quantification Spectral_Matching->Quantification

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) analytical workflow.

Method Validation According to Authoritative Guidelines

Any analytical method developed for the quantification of 4-Ethoxy-3,5-dimethylphenol should be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures.[1][2] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The United States Pharmacopeia (USP) General Chapter <621> on Chromatography also provides essential guidance on system suitability and allowable adjustments to chromatographic methods.

Conclusion and Recommendations

The selection of a reference standard for the analysis of 4-Ethoxy-3,5-dimethylphenol is a critical decision that directly impacts the quality and reliability of analytical data. A "gold standard" reference material, characterized by comprehensive identity testing, high certified purity with a stated uncertainty, and a detailed impurity profile, is strongly recommended for applications in regulated environments such as pharmaceutical development and quality control. While alternative, less characterized standards may be suitable for research or preliminary investigations, their use introduces a higher level of uncertainty and may not be appropriate for decision-making in a GxP setting.

The provided HPLC and GC-MS methods offer robust starting points for the development of analytical procedures. It is imperative that any method be thoroughly validated in accordance with established guidelines such as ICH Q2(R1) to ensure its suitability for the intended application. By carefully considering the quality of the reference standard and rigorously validating the analytical methodology, researchers, scientists, and drug development professionals can ensure the generation of accurate, precise, and defensible data.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF.
  • Agilent Technologies. (n.d.). Revisions per USP 621. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • NIST. (2021). Certificate of Analysis: Standard Reference Material® 2895 Ethanol in Water (12 % Mass Fraction). Retrieved from [Link]

  • MicroChemicals GmbH. (2022). Certificate of Analysis Example. Retrieved from [Link]

  • Scientific Research Publishing. (2014). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved from [Link]

  • Pop, M. S., et al. (2021). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology, 59(4), 434-443. [Link]

  • Mthembu, M. S., et al. (2010). Development of a solid-phase extraction method followed by HPLC-UV detection for the determination of phenols in water. African Journal of Pure and Applied Chemistry, 4(5), 76-84.
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  • Sdfine. (n.d.). 4-CHLORO-3,5-DIMETHYLPHENOL (4-chloro-3,5-xylenol). Retrieved from [Link]

  • Ma, H., et al. (2010). Determination of free and ethoxylated alkylphenols in leather with gas chromatography-mass spectrometry. Journal of Chromatography A, 1217(50), 7914-7920. [Link]

  • Zhong, Y., et al. (2011). A gas chromatography/mass spectrometry method for the simultaneous analysis of 50 phenols in wastewater using deconvolution technology. Chinese Science Bulletin, 56(3), 275-284.
  • Agilent Technologies. (n.d.). Analysis of Nonylphenol, Nonylphenolmono- and Diethoxylates in Sewage Sludge by High Speed Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

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A Predictive Comparison of the Bioavailability of 4-Ethoxy-3,5-dimethylphenol Relative to Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bioavailability Challenge of Phenolic Compounds

Phenolic compounds, a diverse group of plant secondary metabolites, have garnered significant attention for their potential health benefits, including antioxidant and anti-inflammatory properties.[1][2][3][4] However, their efficacy in vivo is often limited by low bioavailability.[5][6] The journey of a phenolic compound from ingestion to its target tissue is fraught with obstacles, including limited absorption, extensive metabolism, and rapid excretion.[7][8][9] This guide provides a comparative analysis of the predicted bioavailability of 4-Ethoxy-3,5-dimethylphenol, a synthetic phenolic compound, against other well-characterized phenolic compounds. Due to a lack of direct experimental data on 4-Ethoxy-3,5-dimethylphenol, this comparison is based on established principles of structure-activity relationships governing the absorption, distribution, metabolism, and excretion (ADME) of phenolic compounds.[4]

Factors Governing the Bioavailability of Phenolic Compounds

The bioavailability of a phenolic compound is a complex interplay of its chemical structure and its interaction with the biological system. Key determinants include:

  • Chemical Structure: The size, polarity, presence of hydroxyl groups, and glycosylation patterns of a phenolic molecule significantly influence its absorption and metabolism.[4][10] Smaller, less polar molecules tend to be more readily absorbed through passive diffusion.

  • Food Matrix: The presence of fats, proteins, and fiber in the food matrix can either enhance or hinder the absorption of phenolic compounds.

  • Host Factors: An individual's genetics, age, and, most critically, the composition and activity of their gut microbiota play a pivotal role in the metabolism and subsequent bioavailability of these compounds.[11][12]

The journey of a phenolic compound through the body can be visualized as a multi-stage process, with significant attrition at each step.

Ingestion Ingestion of Phenolic Compound Stomach Stomach (Limited Absorption) Ingestion->Stomach Small_Intestine Small Intestine (Primary site of absorption for some phenolics) Stomach->Small_Intestine Colon Colon (Major site of microbial metabolism) Small_Intestine->Colon Unabsorbed compounds Liver Liver (Extensive First-Pass Metabolism) Small_Intestine->Liver Absorbed compounds Colon->Liver Microbial metabolites Systemic_Circulation Systemic Circulation (Bioavailable Metabolites) Liver->Systemic_Circulation Excretion Excretion (Urine, Feces) Systemic_Circulation->Excretion

Figure 1: General metabolic pathway of dietary phenolic compounds.

Comparative Analysis: 4-Ethoxy-3,5-dimethylphenol vs. Other Phenolics

To predict the bioavailability of 4-Ethoxy-3,5-dimethylphenol, we will compare its structural features to those of other well-studied phenolic compounds.

Compound Chemical Structure Key Structural Features Predicted Bioavailability Characteristics
4-Ethoxy-3,5-dimethylphenol C10H14O2- Simple phenol- Ethoxy group- Two methyl groups- Potentially Moderate to High Absorption: The relatively small size and increased lipophilicity due to the ethoxy and methyl groups may favor passive diffusion across the intestinal epithelium.- Susceptible to Phase II Metabolism: The free hydroxyl group is a prime target for glucuronidation and sulfation in the enterocytes and liver.- Potential for Enterohepatic Recirculation: The lipophilic nature might facilitate reabsorption from the bile.
Gallic Acid C7H6O5- Simple phenolic acid- Three hydroxyl groups- Low to Moderate Bioavailability: While small, its high polarity due to multiple hydroxyl groups can limit passive diffusion.[10]
Quercetin C15H10O7- Flavonoid (flavonol)- Five hydroxyl groups- Often exists as glycosides- Low Bioavailability: As an aglycone, it has poor water solubility.[13] In glycosidic form, it requires hydrolysis by intestinal enzymes or gut microbiota before absorption.[14] Extensive metabolism in the gut and liver further reduces its systemic availability.
Catechin C15H14O6- Flavonoid (flavanol)- Four hydroxyl groups- Moderate Bioavailability: Compared to quercetin, it is generally considered more bioavailable.[15] However, it still undergoes significant metabolism.

The ethoxy group in 4-Ethoxy-3,5-dimethylphenol is a key feature that likely increases its lipophilicity compared to more hydroxylated phenolic compounds like gallic acid and quercetin. This increased lipophilicity could enhance its ability to permeate the lipid-rich membranes of intestinal cells via passive diffusion. The two methyl groups also contribute to this increased lipophilicity.

However, the free phenolic hydroxyl group makes 4-Ethoxy-3,5-dimethylphenol a substrate for phase II metabolizing enzymes, primarily UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), in the intestinal wall and liver. This would lead to the formation of more water-soluble glucuronide and sulfate conjugates, which are then readily excreted in urine and bile.

Experimental Protocols for Assessing Bioavailability

To empirically determine the bioavailability of 4-Ethoxy-3,5-dimethylphenol, a combination of in vitro and in vivo studies is essential.

In Vitro Permeability Assay using Caco-2 Cells

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for predicting the intestinal absorption of compounds.[16][17][18][19][20]

Objective: To determine the intestinal permeability of 4-Ethoxy-3,5-dimethylphenol.

Methodology:

  • Cell Culture: Caco-2 cells are cultured on semi-permeable filter supports for 21 days to allow for spontaneous differentiation into a monolayer of polarized enterocytes.[16]

  • Transport Experiment:

    • The Caco-2 cell monolayers are washed with a pre-warmed transport medium (e.g., Hanks' Balanced Salt Solution).

    • A solution containing a known concentration of 4-Ethoxy-3,5-dimethylphenol is added to the apical (AP) side of the monolayer, which represents the intestinal lumen.

    • Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of 4-Ethoxy-3,5-dimethylphenol in the AP and BL compartments is quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[21]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp (cm/s) = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of appearance of the compound on the receiver side.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the compound on the donor side.

Start Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form a monolayer Start->Culture Prepare Prepare test compound solution Culture->Prepare Add_to_Apical Add compound to apical side Prepare->Add_to_Apical Incubate Incubate and collect samples from basolateral side Add_to_Apical->Incubate Analyze Analyze samples by HPLC or LC-MS Incubate->Analyze Calculate Calculate Papp value Analyze->Calculate Acclimatize Acclimatize animals Dose Administer compound orally Acclimatize->Dose Collect_Blood Collect blood samples at time points Dose->Collect_Blood Process_Plasma Separate plasma Collect_Blood->Process_Plasma Analyze Quantify compound and metabolites by LC-MS/MS Process_Plasma->Analyze PK_Analysis Perform pharmacokinetic analysis Analyze->PK_Analysis

Figure 3: Workflow for in vivo pharmacokinetic study.

The Critical Role of the Gut Microbiota

A significant portion of ingested phenolic compounds that are not absorbed in the small intestine reach the colon, where they are extensively metabolized by the gut microbiota. [11][12]This microbial metabolism can lead to the formation of smaller, more readily absorbable phenolic acids and other metabolites, which may themselves be bioactive. [7]For 4-Ethoxy-3,5-dimethylphenol, it is plausible that the ether linkage could be cleaved by microbial enzymes, and the methyl groups could also be subject to modification. Understanding the interplay between this compound and the gut microbiota is crucial for a complete bioavailability assessment.

Conclusion and Future Directions

While direct experimental data for 4-Ethoxy-3,5-dimethylphenol is currently unavailable, a comparative analysis based on its chemical structure suggests a potentially moderate to high oral absorption due to its increased lipophilicity. However, it is also predicted to undergo significant first-pass metabolism, which will likely limit its systemic bioavailability in its parent form.

To move beyond prediction, rigorous in vitro and in vivo studies are imperative. The experimental protocols outlined in this guide provide a clear roadmap for future research to definitively characterize the bioavailability and pharmacokinetic profile of 4-Ethoxy-3,5-dimethylphenol. Such data is essential for any further development of this compound for pharmaceutical or nutraceutical applications.

References

  • Arraez-Roman, D., et al. (2019). A comparative study on the bioavailability of phenolic compounds from organic and nonorganic red grapes. Food Chemistry, 299, 125092. [Link]

  • Barreca, D., et al. (2020). Structure–Biological Activity Relationships of Extra-Virgin Olive Oil Phenolic Compounds: Health Properties and Bioavailability. Antioxidants, 9(8), 685. [Link]

  • Catalkaya, G., et al. (2020). Unlocking Polyphenol Efficacy: The Role of Gut Microbiota in Modulating Bioavailability and Health Effects. Molecules, 25(17), 3917. [Link]

  • Farajzadeh, M. A., et al. (2016). Determination of Synthetic Phenolic Antioxidants in Biological Fluids Based on Air-assisted Liquid-liquid Microextraction Followed by Gas Chromatography-flame Ionization Detection. Analytical and Bioanalytical Chemistry Research, 3(1), 1-12. [Link]

  • Fernández-Pola, M., et al. (2023). Mechanisms of gut bacterial metabolism of dietary polyphenols into bioactive compounds. Trends in Food Science & Technology, 138, 59-71. [Link]

  • Fernández-Pachón, M. S., et al. (2018). In vivo bioavailability of polyphenols from grape by-product extracts, and effect on lipemia of normocholesterolemic Wistar rats. Journal of the Science of Food and Agriculture, 98(15), 5849-5856. [Link]

  • Hussain, T., et al. (2021). Beneficial Effects of Phenolic Compounds on Gut Microbiota and Metabolic Syndrome. International Journal of Molecular Sciences, 22(12), 6333. [Link]

  • Marín, L., et al. (2015). Bioavailability of Dietary Polyphenols and Gut Microbiota Metabolism: Antimicrobial Properties. BioMed Research International, 2015, 905215. [Link]

  • Ozdal, T., et al. (2016). Interaction between Phenolics and Gut Microbiota: Role in Human Health. Journal of Agricultural and Food Chemistry, 64(18), 3495-3502. [Link]

  • Miniati, E. (2007). Assessment of phenolic compounds in biological samples. Annali della Facoltà di Medicina Veterinaria di Parma, 27, 361-370. [Link]

  • Miniati, E. (2007). Assessment of phenolic compounds in biological samples. ResearchGate. [Link]

  • Santos, C. N., et al. (2012). Spectrophotometric methods for the measurement of total phenolic compounds and total flavonoids. Redalyc.org. [Link]

  • Pérez-Jiménez, J., et al. (2017). Bioavailability of phenolic compounds and redox state of murine liver and kidney as sex-dependent responses to phytoextracts. Nutrición Hospitalaria, 34(6), 1436-1444. [Link]

  • Leri, M., et al. (2020). Structure–Biological Activity Relationships of Extra-Virgin Olive Oil Phenolic Compounds: Health Properties and Bioavailability. ResearchGate. [Link]

  • Tresserra-Rimbau, A., et al. (2017). New Frontiers on the Metabolism, Bioavailability and Health Effects of Phenolic Compounds. Molecules, 22(1), 127. [Link]

  • Zhang, Y., et al. (2022). Investigation of the Phenolic Component Bioavailability Using the In Vitro Digestion/Caco-2 Cell Model, as well as the Antioxidant Activity in Chinese Red Wine. Foods, 11(19), 3108. [Link]

  • Barreca, D., et al. (2020). Structure–Biological Activity Relationships of Extra-Virgin Olive Oil Phenolic Compounds: Health Properties and Bioavailability. PubMed. [Link]

  • Milella, L., et al. (2022). Bioavailability Assessment of Yarrow Phenolic Compounds Using an In Vitro Digestion/Caco-2 Cell Model: Anti-Inflammatory Activity of Basolateral Fraction. Molecules, 27(23), 8254. [Link]

  • van der Klis, F. R. M., et al. (2010). Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E. PepsiCo Health & Nutrition Sciences. [Link]

  • Fernández-Pachón, M. S., et al. (2018). In vivo content and digestibility of phenolic compounds from grape... ResearchGate. [Link]

  • Jucá, M. M., et al. (2020). The Chemical Structure and Clinical Significance of Phenolic Compounds. International Journal of Health & Medical Research, 3(1), 1-8. [Link]

  • Milella, L., et al. (2022). Bioavailability Assessment of Yarrow Phenolic Compounds Using an In Vitro Digestion/Caco-2 Cell Model: Anti-Inflammatory Activity of Basolateral Fraction. PubMed. [Link]

  • Silva, F. A., et al. (2000). Phenolic Acids and Derivatives: Studies on the Relationship among Structure, Radical Scavenging Activity, and Physicochemical Parameters. Journal of Agricultural and Food Chemistry, 48(6), 2122-2126. [Link]

  • D'Archivio, M., et al. (2007). Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applications. Molecules, 12(12), 2533-2558. [Link]

  • Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. [Link]

  • Sun, J., et al. (2017). Aronia (Aronia melanocarpa) phenolics bioavailability in a combined in vitro digestion/Caco-2 cell model is structure and colon region dependent. Journal of Functional Foods, 38, 128-139. [Link]

  • Frank, J. (2004). Dietary Phenolic Compounds and Vitamin E Bioavailability Model studies in rats and humans. Semantic Scholar. [Link]

  • Karakaya, S. (2004). Bioavailability of Phenolic Compounds. Critical Reviews in Food Science and Nutrition, 44(6), 453-464. [Link]

  • Mosele, J. I., et al. (2018). Bioavailability and pharmacokinetic profile of grape pomace phenolic compounds in humans. Food & Function, 9(4), 2130-2141. [Link]

  • Correa-Betanzo, J., et al. (2015). Bioavailability of phenolic compounds: a major challenge for drug development? Revista Fitos, 9(1), 53-60. [Link]

  • D-Costa, S., et al. (2020). Bioavailability of Phenolic Compounds. Encyclopedia.pub. [Link]

  • Correa-Betanzo, J., et al. (2015). Bioavailability of phenolic compounds: a major challenge for drug development? ResearchGate. [Link]

  • Jiménez-Sánchez, C., et al. (2023). Bioavailability of Phenolic Compounds in Californian-Style Table Olives with Tunisian Aqueous Olive Leaf Extracts. Foods, 12(2), 346. [Link]

  • Karakaya, S. (2004). Bioavailability of Phenolic Compounds. PubMed. [Link]

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Safety Operating Guide

Operational Guide: Proper Disposal and Handling of 4-Ethoxy-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Directives

4-Ethoxy-3,5-dimethylphenol (CAS: 217448-96-9) is a substituted phenolic compound. While often classified as an irritant in its pure form, its structural relationship to xylenols and phenols dictates that it be handled with the rigorous safety protocols reserved for toxic organic compounds.

Core Disposal Directive:

  • NEVER dispose of this compound down the drain.[1][2]

  • NEVER mix with oxidizing agents or strong bases during waste collection.[1]

  • ALWAYS segregate as Solid Hazardous Waste (if pure) or Organic Solvent Waste (if dissolved).

Part 2: Technical Profile & Risk Assessment

To ensure a self-validating safety system, you must understand the why behind the protocols. This compound behaves as a weak acid (phenol) and an ether.

Chemical Identity
ParameterDetail
Chemical Name 4-Ethoxy-3,5-dimethylphenol
CAS Number 217448-96-9
Molecular Formula C₁₀H₁₄O₂
Physical State Solid (typically off-white to tan powder)
Acidity (pKa) ~10 (Phenolic hydroxyl group)
Hazard Mechanism
  • Phenolic Toxicity: Like most phenols, this compound can denature proteins and may be absorbed through the skin. Although current SDS data primarily indicates skin/eye irritation (Category 2) and respiratory irritation (Category 3), long-term exposure risks dictate treating it as a potential systemic toxicant.

  • Chemical Incompatibility: The ether linkage is generally stable, but the phenolic hydrogen is reactive. Contact with strong oxidizers (e.g., nitric acid, perchlorates) can lead to rapid, exothermic oxidation or ring-cleavage reactions. Contact with strong bases forms phenolate salts, altering solubility and reactivity.

Part 3: Pre-Disposal Assessment (The Self-Validating System)

Before moving the chemical, perform this 3-step assessment to determine the correct waste stream. This logic prevents "mystery waste" accumulation.

DisposalLogic Start Start: Waste Assessment StateCheck 1. Determine Physical State Start->StateCheck IsSolid Solid (Pure/Debris) StateCheck->IsSolid IsLiquid Liquid (Solution) StateCheck->IsLiquid ContamCheck 2. Contamination Check IsSolid->ContamCheck SolventCheck 3. Solvent Compatibility IsLiquid->SolventCheck SolidStream Stream A: Solid Hazardous Waste (Trace-contaminated debris or pure solid) ContamCheck->SolidStream No Oxidizers Present LiquidStream Stream B: Organic Waste (Non-Halogenated) (If solvent is Ethanol, DMSO, etc.) SolventCheck->LiquidStream Non-Halogenated Solvent HalogenStream Stream C: Organic Waste (Halogenated) (If solvent is DCM, Chloroform) SolventCheck->HalogenStream Halogenated Solvent

Figure 1: Decision logic for selecting the correct waste stream. Ensure high contrast between text and background for readability.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Debris)

Applicability: Expired pure stock, weighing boats, contaminated gloves, paper towels.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Segregation: Ensure the container is free of oxidizing agents.[3]

  • Transfer:

    • Wear nitrile gloves (minimum 0.11mm thickness).

    • Transfer solid material using a disposable spatula.

    • Do not generate dust.[4][5][6][7][8] Work inside a fume hood.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "4-Ethoxy-3,5-dimethylphenol (Solid), Debris."

    • Hazard Checkbox: Toxic, Irritant.[4][5][6]

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors.

  • Solvent Identification: Determine the primary solvent.

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .
      
    • If dissolved in Methanol/Ethanol/DMSO

      
      Non-Halogenated Organic Waste .
      
  • pH Check: If the solution is basic (pH > 10) due to extraction, neutralize to pH 6-8 using dilute acetic acid or HCl before adding to the organic waste drum to prevent polymerization or heat generation in the central waste container.

  • Pouring: Use a funnel in a fume hood. Avoid splashing.

  • Rinsing: Triple-rinse the empty reaction vessel with the compatible solvent and add the rinsate to the same waste container.

Protocol C: Empty Container Management

Applicability: The original vendor bottle.

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (ethanol or acetone recommended).

  • Disposal of Rinsate: Pour all rinsate into the Liquid Waste stream (Protocol B).

  • Defacing: Cross out the label and mark "EMPTY."

  • Final Step: Place the uncapped, dry bottle in the glass recycling or trash, depending on local institutional policy for "P-listed" vs. non-listed chemicals. (Note: This CAS is not explicitly P-listed, allowing triple-rinsed containers to often be treated as non-hazardous trash, but verify with your EHS officer).

Part 5: Emergency Procedures (Spills)

Immediate Action: Isolate the area. If the spill is >100g or outside a fume hood, evacuate.

Spill Cleanup Workflow:

  • PPE Upgrade: Double nitrile gloves, lab coat, safety goggles. If dust is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels (dampened with water) to prevent dust dispersion.

    • Liquids: Surround with absorbent pads or vermiculite.

  • Neutralization/Collection:

    • Scoop material into a hazardous waste bag or jar.

    • Clean the surface with a soap/water solution.[1][4][6] Phenols are slightly soluble in water; soap aids emulsification.

  • Verification: Check the area with UV light (if applicable for detection) or wipe test.

Part 6: Regulatory & Compliance Framework

US EPA (RCRA) Classification
  • Status: Not explicitly listed on the P-list or U-list.

  • Characteristic Waste: It likely does not meet the definition of Ignitable (D001) or Corrosive (D002) in solid form. However, due to toxicity, it should be managed as Hazardous Waste under the "General Duty Clause" to prevent environmental release.

DOT Shipping (for Waste Transport)
  • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (4-Ethoxy-3,5-dimethylphenol).

  • UN Number: UN 3077 (if classified as environmentally hazardous).

  • Class: 9.

  • Packing Group: III.

References

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. EPA.gov. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2024). Compound Summary: Phenolic Derivatives and Safety.[3] National Library of Medicine. [Link]

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Personal protective equipment for handling 4-Ethoxy-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance rules, but as a critical extension of experimental design. Handling highly functionalized phenolic compounds requires a deep understanding of their physical chemistry and toxicological mechanisms.

Below is the comprehensive, mechanistically grounded operational guide for handling 4-Ethoxy-3,5-dimethylphenol .

Chemical Identity & Mechanistic Hazard Profile

4-Ethoxy-3,5-dimethylphenol (CAS: 217448-96-9) is a highly substituted phenolic solid utilized in advanced chemical synthesis, antioxidant research, and drug development[1][2]. While its structural modifications make it a valuable synthetic intermediate, these same functional groups significantly amplify its physiological hazards compared to unsubstituted phenol.

The Causality of Toxicity: The addition of the ethoxy and dimethyl groups increases the molecule's partition coefficient (Log P), rendering it highly lipophilic[2]. This enhanced hydrophobic character allows the chemical to partition rapidly into the lipid bilayer of the human stratum corneum.

  • Dermal Necrosis: Once absorbed, it causes rapid protein denaturation, defatting of the skin, and cell necrosis[3].

  • The Anesthetic Trap: Because phenols possess inherent local anesthetic properties, severe deep-tissue burns may initially present without pain, leading to dangerously delayed medical intervention[4].

  • Systemic Toxicity: Rapid systemic absorption can lead to central nervous system (CNS) depression, cardiovascular collapse, and acute renal failure[5][6].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE (like thin nitrile gloves) is entirely insufficient for handling highly lipophilic phenols. The following matrix outlines the mandatory PPE and the scientific rationale behind each selection[4][5].

PPE CategoryRequired EquipmentTechnical SpecificationCausality & Scientific Rationale
Hand Protection Heavy-duty Neoprene or Butyl Rubber gloves>8 mil thickness; worn over inner nitrile gloves.Phenols rapidly permeate standard latex and thin nitrile gloves. Neoprene/butyl rubber provides a necessary, extended chemical barrier against lipophilic penetration.
Eye/Face Protection Chemical splash goggles AND Face shieldANSI Z87.1 compliant.Phenol vapors and particulates cause severe corneal damage and protein coagulation. A face shield prevents catastrophic facial splashes.
Body Protection Fully buttoned lab coat AND Chemical-resistant apronNeoprene or Butyl rubber apron.Phenol can penetrate leather and standard woven fabrics. An impermeable apron prevents torso exposure during transfers.
Respiratory Certified Chemical Fume HoodFace velocity of 80-100 fpm.4-Ethoxy-3,5-dimethylphenol is a volatile solid. Inhalation of dust or vapor leads to pulmonary edema and systemic toxicity.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, handling this compound requires strict adherence to the following step-by-step methodology[7][8].

Phase 1: Pre-Operational Validation

  • Verify Emergency Supplies: Confirm that a fresh, unopened bottle of Polyethylene Glycol (PEG 300 or PEG 400) is physically present on the benchtop[9]. Validation Check: Do not open the chemical container if PEG is missing.

  • Fume Hood Setup: Clear the fume hood of all incompatible materials, particularly strong oxidizers (e.g., nitric acid) and strong bases, which can trigger violent exothermic reactions[7].

  • PPE Donning: Don double gloves (inner nitrile, outer neoprene), lab coat, apron, and goggles[5].

Phase 2: Weighing and Transfer

  • Containment: Place the analytical balance inside the fume hood to prevent dust dissemination into the general laboratory atmosphere.

  • Transfer: Use a non-sparking, anti-static spatula to transfer the solid. Avoid creating airborne dust[10].

  • Sealing: Immediately recap the primary container. Wipe the exterior of the container with a dry paper towel before removing it from the hood.

Phase 3: Solution Preparation

  • Solvent Addition: Slowly add the required solvent (e.g., chloroform, methanol, or aqueous buffers) to the pre-weighed solid while stirring continuously.

  • Temperature Control: Do not heat the solution in closed systems or microwaves, as phenols can generate significant vapor pressure and cause container rupture[7][9].

Emergency Response & The PEG Protocol

The physiological response to phenol exposure dictates a highly specific first-aid protocol. Crucially, washing a phenol splash with small amounts of water is contraindicated. Because 4-Ethoxy-3,5-dimethylphenol is highly lipophilic and only moderately water-soluble, small volumes of water will merely dissolve the chemical and spread it over a larger surface area, exacerbating the burn[8][11].

Instead, the immediate application of Polyethylene Glycol (PEG 300 or 400) is required. PEG acts as an amphiphilic solvent, creating an osmotic gradient that rapidly solubilizes the phenol and extracts it from the dermal layers[3][6].

G Start Exposure to 4-Ethoxy-3,5-dimethylphenol Check Is PEG 300/400 Available? Start->Check PEG Wipe/Swab with PEG 300/400 (Do NOT use small amounts of water) Check->PEG Yes Water Emergency Deluge Shower (Copious water for >15 mins) Check->Water No Medical Seek Immediate Medical Attention PEG->Medical Water->Medical

Emergency decontamination workflow for 4-Ethoxy-3,5-dimethylphenol exposure.

Spill Management and Disposal Plan

If a loss of containment occurs, follow this protocol to neutralize the threat[7][12]:

  • Evacuation & Isolation: For spills >50 mL or large powder dispersions, evacuate the lab immediately and contact Environmental Health & Safety (EH&S)[7].

  • Solid Spills (Powder): Do not sweep dry powder, as this generates inhalable dust. Gently cover the spill with damp absorbent pads or vermiculite, collect using non-sparking tools, and place in a sealed hazardous waste container[10][12].

  • Liquid Spills: Absorb with vermiculite or specialized chemical absorbents. Do not use standard paper towels for large spills, as they offer no vapor suppression[4].

  • Disposal: Label all collected waste clearly as "Hazardous Phenolic Waste." Never commingle phenolic waste with biological waste or general organic solvents without explicit EH&S approval[5].

References

Sources

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Retrosynthesis Analysis

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4-Ethoxy-3,5-dimethylphenol
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4-Ethoxy-3,5-dimethylphenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.